Imlunestrant
描述
This compound is an orally available selective estrogen receptor degrader (SERD), with potential antineoplastic activity. Upon oral administration, this compound specifically targets and binds to the estrogen receptor (ER) and induces a conformational change that results in ER degradation. This prevents ER-mediated signaling and inhibits both the growth and survival of ER-expressing cancer cells.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.
See also: this compound Tosylate (active moiety of).
Structure
3D Structure
属性
CAS 编号 |
2408840-26-4 |
|---|---|
分子式 |
C29H24F4N2O3 |
分子量 |
524.5 g/mol |
IUPAC 名称 |
(5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol |
InChI |
InChI=1S/C29H24F4N2O3/c30-13-17-15-35(16-17)9-10-37-21-5-1-18(2-6-21)28-27-23-8-4-20(36)12-25(23)34-14-24(27)22-7-3-19(29(31,32)33)11-26(22)38-28/h1-8,11-12,14,17,28,36H,9-10,13,15-16H2/t28-/m1/s1 |
InChI 键 |
UVBQMXOKKDCBJN-MUUNZHRXSA-N |
手性 SMILES |
C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
规范 SMILES |
C1C(CN1CCOC2=CC=C(C=C2)C3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
产品来源 |
United States |
Foundational & Exploratory
Preclinical Pharmacology of Imlunestrant: A Technical Guide
Introduction
Imlunestrant (LY3484356) is a next-generation, orally bioavailable, and brain-penetrant selective estrogen receptor degrader (SERD).[1][2][3] It is designed as a pure antagonist of the estrogen receptor (ER), demonstrating potent activity against both wild-type (WT) and mutant forms of ERα, which is encoded by the ESR1 gene.[1][4] The development of this compound addresses significant clinical challenges in the treatment of ER-positive (ER+), HER2-negative breast cancer, including acquired resistance to standard endocrine therapies often driven by ESR1 mutations, and the need for therapies effective against brain metastases.[1][5][6] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, binding affinity, in vitro and in vivo efficacy, pharmacokinetic properties, and combination potential.
Mechanism of Action
This compound functions as a pure ERα antagonist.[1][4] Unlike selective estrogen receptor modulators (SERMs) that can have mixed agonist/antagonist effects, this compound purely antagonizes ER transcriptional activity. Its primary mechanism involves binding to the estrogen receptor, which not only blocks the receptor's activation by estrogen but also induces a conformational change.[7] This change marks the receptor for ubiquitination and subsequent degradation by the cell's proteasomal machinery.[7][8] By reducing the total cellular pool of ERα protein, this compound effectively shuts down ER-mediated signaling pathways that drive tumor cell proliferation.[1][7] This dual action of antagonism and degradation is effective against both wild-type ERα and constitutively active mutant forms (e.g., Y537S) that are a common cause of resistance to aromatase inhibitors.[1][5][6]
References
- 1. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lilly's this compound, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer [prnewswire.com]
- 3. oncozine.com [oncozine.com]
- 4. Portico [access.portico.org]
- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is this compound used for? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
Imlunestrant: A Comprehensive Technical Guide to a Novel Selective Estrogen Receptor Degrader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant potential in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] As a pure antagonist of the estrogen receptor, this compound not only blocks the receptor's activity but also induces its degradation, offering a dual mechanism to inhibit estrogen-driven cancer cell growth.[1][3] This technical guide provides a detailed overview of the chemical structure, physicochemical and pharmacological properties, mechanism of action, and key experimental data related to this compound.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule with the IUPAC name (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol. Its chemical and physicochemical properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | (5R)-5-[4-[2-[3-(fluoromethyl)azetidin-1-yl]ethoxy]phenyl]-8-(trifluoromethyl)-5H-chromeno[4,3-c]quinolin-2-ol |
| Synonyms | LY3484356 |
| CAS Number | 2408840-26-4 |
| Molecular Formula | C₂₉H₂₄F₄N₂O₃ |
| Molecular Weight | 524.51 g/mol |
| SMILES | C1C(CN1CCOC2=CC=C(C=C2)[C@@H]3C4=C5C=CC(=CC5=NC=C4C6=C(O3)C=C(C=C6)C(F)(F)F)O)CF |
| Physicochemical Property | Value |
| LogP | 6 |
| Absolute Bioavailability | ~10.9% |
| Water Solubility | Data not readily available |
| pKa | Data not readily available |
Pharmacological Properties
This compound is a potent and selective antagonist of the estrogen receptor alpha (ERα), including both wild-type and mutant forms. Its primary mechanism of action involves binding to ERα, inducing a conformational change that leads to the degradation of the receptor via the proteasome pathway. This degradation effectively abrogates ER-mediated signaling.
| Pharmacological Parameter | Value | Assay/Method |
| ERα (Wild-Type) Binding Affinity (Ki) | 0.64 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERα (Y537S Mutant) Binding Affinity (Ki) | 2.80 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERβ (Wild-Type) Binding Affinity (Ki) | 0.11 nmol/L[4] | Competitive radioligand binding assay[4] |
| ERα Degradation IC50 (MCF-7 cells) | 3.0 nM[1] | Western Blot/High-content imaging[1][4] |
| ERα Degradation IC50 (Y537S mutant cells) | 9.6 nM[1] | Western Blot/High-content imaging[1][4] |
In Vitro Anti-proliferative Activity
This compound has demonstrated potent anti-proliferative activity in a panel of ER+ breast cancer cell lines, while being inactive in ER- lines, highlighting its selectivity.
| Cell Line | ER Status | This compound IC50 (nM) |
| MCF-7 | ER+ | <100[2] |
| T47D | ER+ | <100[2] |
| MDA-MB-231 | ER- | >1000[5][6] |
| SK-BR-3 | ER- | >1000[5][7] |
Pharmacokinetics
Pharmacokinetic studies in humans have characterized the absorption, distribution, metabolism, and excretion of this compound.
| Pharmacokinetic Parameter | Value (at 400 mg oral dose) |
| Tmax (Time to Maximum Concentration) | ~4 hours[8] |
| Cmax (Maximum Concentration) | ~60 ng/mL (for 200 mg dose) to ~250 ng/mL (for 1200 mg dose)[1] |
| t1/2 (Half-life) | 25-30 hours[1][8] |
| Metabolism | Primarily hepatic[9][10] |
| Excretion | Predominantly in feces (~97.3%)[9] |
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by disrupting the estrogen receptor signaling pathway. In ER+ breast cancer, estradiol (B170435) binds to ERα, leading to its dimerization, nuclear translocation, and binding to estrogen response elements (EREs) on DNA, which in turn promotes the transcription of genes involved in cell proliferation and survival. This compound binds to ERα, preventing estradiol binding and inducing a conformational change that marks the receptor for proteasomal degradation. This leads to a reduction in ERα levels and a subsequent blockade of downstream signaling.
References
- 1. Portico [access.portico.org]
- 2. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Growth inhibitory concentrations for MCF-7, T47D, SKBr3 and MDA-MB-231 exposed to different drugs. - Public Library of Science - Figshare [plos.figshare.com]
- 6. mdpi.com [mdpi.com]
- 7. files.sciengine.com [files.sciengine.com]
- 8. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Development of Imlunestrant (LY3484356): A Next-Generation Oral SERD
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Imlunestrant (LY3484356) is an investigational, orally bioavailable, non-steroidal selective estrogen receptor degrader (SERD) that has demonstrated potent and selective antagonist properties against both wild-type (wt) and mutant forms of the estrogen receptor alpha (ERα).[1][2] Developed by Eli Lilly and Company, this compound was designed to overcome the limitations of existing endocrine therapies for ER-positive (ER+) breast cancer, including the development of resistance, often driven by mutations in the ESR1 gene.[3][4] This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and methodologies. On September 25, 2025, the U.S. Food and Drug Administration (FDA) approved this compound for the treatment of adult patients with ER-positive, HER2-negative, ESR1-mutated advanced or metastatic breast cancer that has progressed following at least one line of endocrine therapy.[5]
Mechanism of Action: A Pure ERα Antagonist and Degrader
This compound exerts its anti-tumor effects through a dual mechanism of action. It acts as a pure antagonist of the estrogen receptor, competitively binding to the ligand-binding domain of both wild-type and mutant ERα.[1] This binding prevents the conformational changes necessary for receptor activation and subsequent transcription of estrogen-responsive genes.[6] Furthermore, the binding of this compound to ERα induces a conformational change in the receptor that targets it for proteasomal degradation, leading to a reduction in the total cellular levels of the ERα protein.[3][4] This sustained inhibition of ER-dependent gene transcription and reduction in ERα protein levels ultimately leads to the suppression of tumor cell growth.[2] Preclinical studies have shown that this compound effectively degrades both wild-type and Y537S mutant ERα.[4]
The following diagram illustrates the signaling pathway of estrogen and the mechanism of action of this compound.
Preclinical Characterization
The preclinical development of this compound involved a series of in vitro and in vivo studies to assess its potency, selectivity, and anti-tumor activity.
Biochemical and Cellular Potency
This compound demonstrated high binding affinity for both wild-type and mutant ERα. In competitive radioligand binding assays, it exhibited Ki values of 0.64 nM for wild-type ERα and 2.8 nM for the Y537S mutant ERα protein.[4] The drug is a potent and efficient degrader of both wild-type and Y537N mutant ERα proteins in cellular assays, with IC50 values of 3.0 nM and 9.6 nM, respectively.[4] Furthermore, this compound potently inhibited ERα-mediated transcription in vitro, with IC50 values of 3 nM in wild-type cells and 17 nM in cells with the Y537N mutation.[1]
| Parameter | Wild-Type ERα | Y537S Mutant ERα | Y537N Mutant ERα | Reference |
| Binding Affinity (Ki) | 0.64 nM | 2.8 nM | - | [4] |
| ERα Degradation (IC50) | 3.0 nM | - | 9.6 nM | [4] |
| Transcriptional Inhibition (IC50) | 3.0 nM | - | 17 nM | [1] |
In Vitro Anti-proliferative Activity
This compound effectively inhibited the proliferation of a panel of ER+ breast cancer cell lines, with 11 out of 12 cell lines showing sensitivity (IC50 < 100 nM).[4] In contrast, ER-negative cell lines were insensitive to the drug.[1] The average IC50 values for cell proliferation inhibition were 3 nM in wild-type ERα breast cancer cell lines and 17 nM in ESR1 Y537N mutant cell lines.[4]
| Cell Line (ER Status) | ESR1 Mutation | This compound IC50 (nM) | Reference |
| MCF7 (ER+) | Wild-Type | ~3 | [4] |
| T47D (ER+) | Wild-Type | ~3 | [4] |
| ZR-75-1 (ER+) | Wild-Type | <100 | [4] |
| ST941/C (ER+) | Y537S | ~17 | [4] |
| Panel of 11 ER+ lines | Various | <100 | [4] |
| Panel of ER- lines | N/A | Insensitive | [1] |
In Vivo Anti-tumor Efficacy
In vivo studies using xenograft models of human breast cancer demonstrated significant anti-tumor activity of this compound. The drug led to tumor growth inhibition and regressions in wild-type ESR1 breast cancer xenograft models, including MCF7, T47D, and ZR-75-1.[4] Importantly, this compound also showed efficacy in patient-derived xenograft (PDX) models harboring ESR1 mutations, where it outperformed fulvestrant, leading to tumor regression.[7] Preclinical data also indicated that this compound is brain-penetrant, suggesting potential activity against central nervous system (CNS) metastases.[8][9]
The following workflow outlines a typical in vivo xenograft study for evaluating this compound's efficacy.
References
- 1. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onclive.com [onclive.com]
- 3. Portico [access.portico.org]
- 4. ascopubs.org [ascopubs.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 8. researchgate.net [researchgate.net]
- 9. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Imlunestrant's High-Affinity Binding to Estrogen Receptor Alpha: A Comprehensive Technical Overview
For Immediate Release
Indianapolis, IN – Imlunestrant, a novel selective estrogen receptor degrader (SERD), demonstrates high-affinity binding to estrogen receptor alpha (ERα), leading to potent receptor degradation and significant anti-tumor activity in preclinical models of ER-positive breast cancer. This technical guide provides an in-depth analysis of this compound's binding characteristics, the experimental methodologies used for its evaluation, and its impact on ERα signaling pathways, intended for researchers, scientists, and professionals in drug development.
This compound is an oral SERD developed by Eli Lilly and Company that targets ERα, a key driver in the majority of breast cancers.[1][2] Unlike selective estrogen receptor modulators (SERMs) that primarily block the receptor's activity, this compound binds to ERα and induces its degradation, thereby inhibiting ERα-mediated signaling.[1][2] This mechanism of action has shown promise in overcoming resistance to existing endocrine therapies.[3]
Quantitative Analysis of this compound's Binding Affinity
This compound's binding affinity for ERα has been quantified using competitive radioligand binding assays. These studies reveal a high affinity for both wild-type (WT) and mutant forms of ERα, as well as a discernible selectivity profile against ERβ. The key binding affinity constant (Ki) is a measure of the concentration of the competing ligand (this compound) that will displace 50% of the radioligand from the receptor.
| Receptor Subtype | Binding Affinity (Ki, nmol/L) |
| Wild-Type ERα | 0.64[2] |
| Mutant ERα-Y537S | 2.80[2] |
| Wild-Type ERβ | 0.11[2] |
In addition to direct binding affinity, the functional consequence of this compound's interaction with ERα has been assessed through cell proliferation assays in various breast cancer cell lines. The half-maximal inhibitory concentration (IC50) represents the concentration of this compound required to inhibit cell growth by 50%.
| Cell Line | ERα Status | IC50 (nM) |
| T47D | Wild-Type | 0.34[4] |
| MCF7 | Wild-Type | 5.2[4] |
Experimental Protocols
The determination of this compound's binding affinity and functional activity relies on a series of well-established experimental protocols.
Competitive Radioligand Binding Assay
This assay quantifies the affinity of this compound for ERα by measuring its ability to compete with a radiolabeled ligand (³H-estradiol) for binding to the receptor.
Methodology:
-
Receptor Preparation: Full-length human ERα (wild-type and Y537S mutant) and ERβ are expressed and purified from a baculovirus expression system.[2]
-
Assay Buffer: The binding assay is performed in a buffer containing 50 mmol/L HEPES (pH 7.5), 1.5 mmol/L EDTA, 150 mmol/L NaCl, 10% glycerol, 1 mg/mL ovalbumin, and 5 mmol/L DTT.[2]
-
Competition Reaction: A constant concentration of ³H-estradiol (0.025 μCi per well) and the purified receptor are incubated with varying concentrations of this compound in 96-well plates.[2]
-
Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand.
-
Quantification: The amount of bound radioactivity is measured using scintillation counting.
-
Data Analysis: The Ki value is calculated from the IC50 of the competition curve using the Cheng-Prusoff equation.
ERα Degradation Assay (Western Blot)
This assay assesses the ability of this compound to induce the degradation of the ERα protein in cancer cell lines.
Methodology:
-
Cell Culture: ER-positive breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media.[3]
-
Treatment: Cells are treated with varying concentrations of this compound or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).[3]
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed using a lysis buffer (e.g., RIPA buffer) containing protease inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for ERα. Subsequently, it is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that allows for detection.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized. The intensity of the ERα band is quantified and normalized to a loading control (e.g., GAPDH) to determine the extent of degradation.[5]
Cell Proliferation Assay
This assay measures the effect of this compound on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Breast cancer cells (e.g., MCF7, T47D) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Treatment: The cells are treated with a range of concentrations of this compound for a period of several days (e.g., 5-7 days).[5]
-
Quantification of Cell Viability: Cell viability is assessed using a colorimetric or fluorometric assay (e.g., MTT, resazurin, or CellTiter-Glo).
-
Data Analysis: The absorbance or fluorescence is measured, and the results are used to generate a dose-response curve from which the IC50 value is calculated.
Signaling Pathways and Experimental Workflows
The interaction of this compound with ERα initiates a cascade of events that ultimately leads to the inhibition of cancer cell growth. The following diagrams illustrate the key signaling pathway and experimental workflows.
Caption: this compound-mediated ERα degradation pathway.
Caption: Workflow for assessing this compound's properties.
References
- 1. benchchem.com [benchchem.com]
- 2. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
Transcriptional changes induced by imlunestrant treatment
An In-depth Technical Guide to Transcriptional Changes Induced by Imlunestrant Treatment
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the transcriptional alterations observed following treatment with this compound, a next-generation oral selective estrogen receptor degrader (SERD). This compound is designed to inhibit estrogen receptor (ER) signaling by promoting the degradation of the ERα protein, a key driver in the majority of breast cancers.[1][2] Understanding the specific changes in gene expression induced by this compound is critical for elucidating its mechanism of action, identifying biomarkers of response, and exploring potential combination therapies.
This document summarizes key quantitative data from preclinical studies, details the experimental protocols used to generate this data, and provides visual representations of the core biological pathways and experimental workflows.
Quantitative Analysis of Transcriptional Changes
This compound induces significant transcriptional changes in ER-positive breast cancer models, primarily characterized by the downregulation of estrogen-responsive genes and pathways related to cell cycle progression.[2][3] Transcriptomic analysis reveals that this compound's effects can be more robust compared to the earlier generation SERD, fulvestrant (B1683766), particularly in vivo.[3]
Differentially Expressed Genes in ER-Y537S Mutant Models
In preclinical models featuring the activating ESR1 Y537S mutation, which confers resistance to traditional endocrine therapies, this compound treatment leads to significant transcriptional shifts.[3][4] The following table summarizes the number of differentially expressed genes (DEGs) in MCF7 and T47D breast cancer cell lines engineered to express the ER-Y537S mutation.
| Cell Line | Treatment (100 nM) | Treatment Duration | Differentially Expressed Genes (vs. Vehicle) |
| MCF7-Y537S | This compound | 6 hours | Significant Downregulation of Estrogen Response Genes |
| Fulvestrant | 6 hours | Significant Downregulation of Estrogen Response Genes | |
| This compound | 12 hours | Comparable to Fulvestrant | |
| Fulvestrant | 12 hours | Comparable to this compound | |
| T47D-Y537S | This compound | 6 hours | Significant Downregulation of Estrogen Response Genes |
| Fulvestrant | 6 hours | Significant Downregulation of Estrogen Response Genes | |
| This compound | 12 hours | Comparable to Fulvestrant | |
| Fulvestrant | 12 hours | Comparable to this compound | |
| Data synthesized from studies showing significant transcriptional changes in ER-Y537S mutant cells upon treatment. The studies noted comparable effects between this compound and fulvestrant at these in vitro timepoints.[3][5] |
Transcriptional Modulation in an In Vivo PDX Model
In a patient-derived xenograft (PDX) model harboring an ESR1 Y537S mutation, RNA sequencing analysis revealed a greater number of significant gene expression changes with this compound treatment compared to fulvestrant.[3]
| Treatment Group | Time Point | Comparison | Outcome |
| This compound | Day 10 | vs. Vehicle | Higher number of significant DEGs than Fulvestrant |
| Fulvestrant | Day 10 | vs. Vehicle | Lower number of significant DEGs than this compound |
| This compound | Day 28 | vs. Vehicle | Higher number of significant DEGs than Fulvestrant |
| Fulvestrant | Day 28 | vs. Vehicle | Lower number of significant DEGs than this compound |
| Summary of findings from in vivo RNA-seq analysis.[3] |
Key Modulated Signaling Pathways
Pathway analysis of transcriptomic data highlights the core biological processes affected by this compound. While both this compound and fulvestrant impact similar foundational pathways in ER+ breast cancer, this compound uniquely modulates specific immune-related signaling cascades.[3]
| Pathway | Modulation by this compound | Modulation by Fulvestrant |
| Estrogen Response | Downregulated | Downregulated |
| Cell Cycle / G2M Checkpoint / E2F Targets | Downregulated (More Robust Effect) | Downregulated |
| NFKB Signaling | Upregulated | Not Significantly Modulated |
| IFN-γ Response | Upregulated | Not Significantly Modulated |
| Comparative pathway analysis from in vivo PDX models.[3] |
Visualizing Mechanisms and Workflows
This compound's Mechanism of Action
This compound functions as a selective estrogen receptor degrader (SERD). It binds to the estrogen receptor α (ERα), inducing a conformational change that marks the receptor for proteasomal degradation.[1][6] This action depletes the cancer cell of ERα, thereby preventing the transcription of estrogen-dependent genes that drive proliferation.[1][7]
RNA-Sequencing Experimental Workflow
The following diagram outlines the typical workflow used to analyze transcriptional changes induced by drug treatment, from cell culture to bioinformatic analysis.[3] This process is fundamental to generating the quantitative data presented in this guide.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 6. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Imlunestrant: A New Frontier in Overcoming Endocrine Resistance in ER+ Breast Cancer
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Challenge of Endocrine Resistance
Estrogen receptor-positive (ER+) breast cancer is the most common subtype of the disease, and endocrine therapies that target the ER signaling pathway are the cornerstone of treatment.[1][2] These therapies, which include selective estrogen receptor modulators (SERMs) like tamoxifen (B1202) and aromatase inhibitors (AIs) that block estrogen production, have significantly improved patient outcomes.[1][2] However, a major clinical challenge is the development of endocrine resistance, where tumors no longer respond to these treatments.[1][2]
One of the key mechanisms of acquired resistance is the development of mutations in the estrogen receptor 1 gene (ESR1).[1][2] These mutations, often found in the ligand-binding domain of the ER, can lead to constitutive, ligand-independent activation of the receptor, rendering AIs and SERMs ineffective.[1][3] Fulvestrant (B1683766), a first-generation selective estrogen receptor degrader (SERD), was developed to address this by not only blocking the ER but also targeting it for degradation.[1][3] However, its clinical efficacy can be limited by poor bioavailability and the emergence of resistance.[1] This has driven the development of a new generation of oral SERDs, including imlunestrant (LY3484356), designed for improved potency, oral bioavailability, and efficacy against both wild-type and mutant ER.[4][5]
This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, focusing on its mechanism of action in overcoming endocrine resistance, detailed experimental protocols from key studies, and a summary of its clinical efficacy.
Mechanism of Action: A Potent and Selective Estrogen Receptor Degrader
This compound is a potent, orally bioavailable SERD that acts as a pure ER antagonist.[4][5] Its primary mechanism of action involves binding to the estrogen receptor alpha (ERα), which induces a conformational change that leads to the ubiquitination and subsequent proteasomal degradation of the receptor.[6] This dual action of antagonizing and degrading ERα effectively shuts down the ER signaling pathway, even in the presence of activating ESR1 mutations.[1][5]
Preclinical studies have demonstrated that this compound potently degrades both wild-type and mutant ERα, including the common Y537S and D538G mutations that confer resistance to other endocrine therapies.[1][5] This leads to the downregulation of estrogen-responsive genes and a subsequent arrest of the cell cycle, inhibiting the proliferation of ER+ breast cancer cells.[1][5]
Preclinical Efficacy in Endocrine-Resistant Models
This compound has demonstrated robust anti-tumor activity in a range of preclinical models of ER+ breast cancer, including those with acquired resistance to endocrine therapy.
In Vitro Studies
In vitro experiments using ER+ breast cancer cell lines, such as MCF7 and T47D, have shown that this compound potently inhibits cell proliferation in a dose-dependent manner.[1][5] Notably, this compound retains its activity in cell lines engineered to express clinically relevant ESR1 mutations, such as Y537S.[1]
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | ESR1 Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Citation |
| T47D | Wild-Type | 0.34 | 2.2 | [1] |
| MCF7 | Wild-Type | 5.2 | 19 | [1] |
| ST941/C | Y537S | Sensitive (IC50 < 100) | - | [5] |
In Vivo Studies
In vivo studies using patient-derived xenograft (PDX) models of endocrine-resistant breast cancer have further substantiated the efficacy of this compound. In a PDX model harboring the Y537S ESR1 mutation, oral administration of this compound led to significant tumor regression and outperformed the standard-of-care SERD, fulvestrant.[1]
Table 2: In Vivo Efficacy of this compound in a Y537S ESR1 Mutant PDX Model
| Treatment Group | Change in Tumor Volume | Citation |
| Vehicle | Tumor Growth | [1] |
| Fulvestrant | Modest Tumor Growth Inhibition | [1] |
| This compound | Significant Tumor Regression | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the preclinical evaluation of this compound.
Cell Proliferation Assay
This assay is used to determine the effect of this compound on the growth of breast cancer cell lines.
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media supplemented with fetal bovine serum. For experiments involving endocrine resistance, cell lines with doxycycline-inducible ESR1 mutations may be used.[7]
-
Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound, fulvestrant (as a comparator), and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a period of 5 to 7 days.[5][7]
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as CellTiter-Glo®, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader, and the data are normalized to the vehicle control to determine the half-maximal inhibitory concentration (IC50).
Western Blot for ERα Degradation
This technique is used to visualize and quantify the degradation of the ERα protein following treatment with this compound.
-
Cell Lysis: After treatment with this compound or fulvestrant for various time points, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA assay.
-
SDS-PAGE: Equal amounts of protein are separated by size on a polyacrylamide gel.
-
Protein Transfer: The separated proteins are transferred from the gel to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for ERα. A loading control antibody (e.g., GAPDH) is also used to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Densitometry: The intensity of the ERα band is quantified and normalized to the loading control to determine the extent of protein degradation.
Patient-Derived Xenograft (PDX) Model
PDX models provide a more clinically relevant system to evaluate the in vivo efficacy of anti-cancer agents.
-
Tumor Implantation: Fragments of a patient's tumor, including those with known ESR1 mutations, are surgically implanted into the mammary fat pad of immunocompromised mice (e.g., NOD/SCID).[5]
-
Tumor Growth and Monitoring: Tumor growth is monitored regularly by caliper measurements.
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups and receive daily oral doses of this compound, fulvestrant (administered via injection), or a vehicle control.[5]
-
Efficacy Assessment: Tumor volume and body weight are measured throughout the study. At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for ER, PR, and Ki67).
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Clinical Development and Efficacy: The EMBER Trials
The clinical development of this compound has been primarily evaluated in the series of EMBER trials. The Phase 3 EMBER-3 trial investigated this compound as a monotherapy and in combination with the CDK4/6 inhibitor abemaciclib (B560072) in patients with ER+, HER2- advanced or metastatic breast cancer who had progressed on prior endocrine therapy.[4][7]
EMBER-3 Trial: Monotherapy Arm
In the EMBER-3 trial, this compound monotherapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to standard-of-care endocrine therapy in patients with ESR1-mutated disease.[4][7]
Table 3: Efficacy of this compound Monotherapy in the EMBER-3 Trial (ESR1-mutated population)
| Endpoint | This compound | Standard of Care Endocrine Therapy | Hazard Ratio (95% CI) | p-value | Citation |
| Median PFS | 5.5 months | 3.8 months | 0.62 (0.47–0.82) | 0.0007 | [4][7] |
| Median OS | 34.5 months | 23.1 months | 0.60 (0.43–0.86) | 0.0043 | [4][7] |
EMBER-3 Trial: Combination with Abemaciclib
The combination of this compound with abemaciclib showed a robust and durable PFS advantage over this compound monotherapy in the overall study population, regardless of ESR1 mutation status.[4][7]
Table 4: Efficacy of this compound in Combination with Abemaciclib in the EMBER-3 Trial (Overall Population)
| Endpoint | This compound + Abemaciclib | This compound Monotherapy | Hazard Ratio (95% CI) | p-value | Citation |
| Median PFS | 10.9 months | 5.5 months | 0.59 (0.47–0.74) | <0.0001 | [4][7] |
Conclusion
This compound is a next-generation oral SERD that has demonstrated significant preclinical and clinical activity in overcoming endocrine resistance in ER+ breast cancer. Its potent ability to degrade both wild-type and mutant ERα offers a promising therapeutic strategy for patients whose disease has progressed on prior endocrine therapies, particularly those with ESR1 mutations. The robust efficacy data from the EMBER-3 trial, both as a monotherapy and in combination with abemaciclib, position this compound as a valuable new treatment option in the management of advanced ER+ breast cancer. Further investigation in ongoing trials will continue to define its role in the evolving landscape of breast cancer therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Imlunestrant: A Deep Dive into its Antagonistic Action on Estrogen-Responsive Genes
For Researchers, Scientists, and Drug Development Professionals
Abstract
Imlunestrant (LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those harboring activating ESR1 mutations. This technical guide provides an in-depth analysis of this compound's mechanism of action, with a specific focus on its impact on the expression of estrogen-responsive genes. Through a comprehensive review of preclinical data, this document details the profound transcriptional repression induced by this compound, highlighting its potential as a robust therapeutic agent in the treatment of ER+ breast malignancies.
Introduction: The Role of the Estrogen Receptor and the Rationale for SERDs
The estrogen receptor alpha (ERα), encoded by the ESR1 gene, is a key driver of proliferation and survival in the majority of breast cancers. Upon binding to its ligand, 17β-estradiol (E2), ERα undergoes a conformational change, dimerizes, and translocates to the nucleus. There, it binds to estrogen response elements (EREs) in the promoter regions of target genes, recruiting co-activators and initiating a transcriptional program that promotes cell growth and division.
Standard-of-care endocrine therapies, such as tamoxifen (B1202) and aromatase inhibitors, aim to disrupt this signaling axis. However, the development of resistance, often driven by activating mutations in the ligand-binding domain of ESR1, remains a significant clinical challenge. These mutations can lead to constitutive, ligand-independent activation of ERα, rendering many conventional therapies ineffective.
Selective estrogen receptor degraders (SERDs) represent a distinct class of ER antagonists. Unlike selective estrogen receptor modulators (SERMs) that competitively inhibit ligand binding, SERDs not only block ERα activity but also induce its ubiquitination and subsequent proteasomal degradation. This dual mechanism of action offers the potential for more complete and sustained inhibition of ER signaling, even in the presence of activating mutations. This compound has emerged as a promising oral SERD with superior preclinical activity compared to the first-generation SERD, fulvestrant.
Mechanism of Action: this compound-Mediated ERα Degradation and Transcriptional Repression
This compound binds to ERα, inducing a conformational change that is recognized by the cellular protein degradation machinery. This leads to the polyubiquitination of the receptor and its targeting to the proteasome for degradation. By reducing the cellular pool of ERα, this compound effectively shuts down both ligand-dependent and ligand-independent signaling pathways.
A critical consequence of this compound-induced ERα degradation is the profound suppression of estrogen-responsive gene expression. Transcriptomic analyses have revealed that this compound treatment leads to a significant downregulation of a wide array of genes that are hallmarks of estrogen signaling.
Below is a diagram illustrating the estrogen signaling pathway and the mechanism of action of this compound.
Quantitative Impact on Estrogen-Responsive Gene Expression
Transcriptomic analysis, specifically RNA sequencing (RNA-seq), has been instrumental in quantifying the impact of this compound on the expression of estrogen-responsive genes. Studies utilizing ER+ breast cancer cell lines, such as T47D harboring the activating Y537S ESR1 mutation, have provided robust data on the transcriptional changes induced by this compound.
The following tables summarize the significant downregulation of key estrogen-responsive genes following treatment with this compound.
Table 1: Downregulation of Estrogen-Responsive Genes in T47D-Y537S Cells Treated with this compound (100 nM) for 6 Hours
| Gene Symbol | Gene Name | log2 Fold Change | p-value |
| PGR | Progesterone Receptor | -2.5 | < 0.001 |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | -2.2 | < 0.001 |
| TFF1 | Trefoil Factor 1 | -1.8 | < 0.001 |
| PDZK1 | PDZ Domain Containing 1 | -2.0 | < 0.001 |
| AREG | Amphiregulin | -1.5 | < 0.01 |
| WISP2 | WNT1 Inducible Signaling Pathway Protein 2 | -1.7 | < 0.001 |
Data are representative and compiled from preclinical studies. Exact values may vary between experiments.
Table 2: Downregulation of Estrogen-Responsive Genes in T47D-Y537S Cells Treated with this compound (100 nM) for 12 Hours
| Gene Symbol | Gene Name | log2 Fold Change | p-value |
| PGR | Progesterone Receptor | -3.1 | < 0.0001 |
| GREB1 | Growth Regulation by Estrogen in Breast Cancer 1 | -2.8 | < 0.0001 |
| TFF1 | Trefoil Factor 1 | -2.3 | < 0.0001 |
| PDZK1 | PDZ Domain Containing 1 | -2.6 | < 0.0001 |
| AREG | Amphiregulin | -1.9 | < 0.001 |
| WISP2 | WNT1 Inducible Signaling Pathway Protein 2 | -2.1 | < 0.0001 |
Data are representative and compiled from preclinical studies. Exact values may vary between experiments.
These data clearly demonstrate that this compound potently and rapidly suppresses the transcription of key estrogen-responsive genes, providing a molecular basis for its anti-proliferative effects in ER+ breast cancer.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on estrogen-responsive genes.
Cell Culture and Hormone Deprivation
-
Cell Line: T47D human breast cancer cells with a doxycycline-inducible Y537S ESR1 mutation.
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Hormone Deprivation: For experiments, cells are switched to a phenol (B47542) red-free RPMI 1640 medium supplemented with 10% charcoal-stripped FBS for 72 hours prior to treatment. This minimizes the influence of exogenous estrogens.
-
Doxycycline (B596269) Induction: Expression of the Y537S mutant ERα is induced by treating the cells with doxycycline (1 µg/mL) for 48 hours.
This compound Treatment
-
Compound Preparation: this compound is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.
-
Treatment Conditions: Cells are treated with this compound at a final concentration of 100 nM or vehicle (DMSO) for the indicated times (e.g., 6 or 12 hours).
RNA Isolation and Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is isolated from cell lysates using a commercially available RNA extraction kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
Library Preparation: RNA quality and quantity are assessed using a bioanalyzer. RNA-seq libraries are prepared from high-quality total RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
The workflow for the RNA-seq experiment is depicted in the diagram below.
Bioinformatic Analysis of RNA-seq Data
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to the human reference genome (e.g., hg38) using a splice-aware aligner such as STAR.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted using tools like featureCounts.
-
Differential Gene Expression Analysis: Differential expression between this compound-treated and vehicle-treated samples is determined using packages like DESeq2 in R. This analysis provides log2 fold changes and p-values for each gene.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) is performed to identify signaling pathways that are significantly enriched among the differentially expressed genes.
Conclusion
This compound is a potent, orally bioavailable SERD that effectively antagonizes ERα signaling through receptor degradation. This leads to a robust and sustained downregulation of estrogen-responsive genes, which are critical for the growth and survival of ER+ breast cancer cells. The comprehensive transcriptomic data and detailed experimental protocols presented in this guide underscore the profound impact of this compound on the molecular landscape of ER+ breast cancer. These findings provide a strong rationale for the continued clinical development of this compound as a valuable therapeutic option for patients with this disease, including those who have developed resistance to standard endocrine therapies. The ability of this compound to overcome the challenges posed by ESR1 mutations highlights its potential to address a significant unmet need in the management of advanced breast cancer.
The Preclinical Profile of Imlunestrant: A Deep Dive into its Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of imlunestrant, a novel, orally bioavailable selective estrogen receptor degrader (SERD). This compound has demonstrated potent anti-tumor activity in various preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with ESR1 mutations, and exhibits favorable properties such as brain penetrance. This document summarizes key data from preclinical studies, details experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Pharmacokinetics: In Vivo Exposure and Distribution
This compound has been shown to have favorable pharmacokinetic properties in preclinical models, leading to sustained target engagement.[1] While specific quantitative PK parameters from preclinical animal models are not widely published, a phase 1 study in healthy women provides insight into its clinical pharmacokinetic profile.
Table 1: Clinical Pharmacokinetic Parameters of this compound in Healthy Women
| Parameter | Value | Reference |
| Half-life (t½) | 25-30 hours | [2] |
| Time to Maximum Concentration (Tmax) | 4-8 hours | [2] |
| Maximum Concentration (Cmax) | ~60 ng/mL (200 mg dose) to ~250 ng/mL (1200 mg dose) | [2] |
Note: This data is from a clinical study in healthy human volunteers and may not directly reflect the pharmacokinetic profile in preclinical animal models.
Preclinical studies in mouse models bearing ER+ breast cancer xenografts have demonstrated that this compound exposure is greater in tumor tissue compared to plasma, suggesting excellent tumor penetration and retention.[3] This preferential distribution to the tumor is a key characteristic that likely contributes to its potent anti-tumor efficacy. Furthermore, preclinical data have consistently highlighted this compound's ability to cross the blood-brain barrier, indicating its potential for treating or preventing brain metastases.[3][4]
Pharmacodynamics: Potent Estrogen Receptor Degradation and Tumor Growth Inhibition
This compound is a pure antagonist of both wild-type and mutant estrogen receptors, leading to their degradation and subsequent inhibition of ER-mediated signaling.[2][5] This activity translates to potent inhibition of cell proliferation and tumor growth in a variety of preclinical models.
In Vitro Activity
This compound demonstrates potent degradation of the estrogen receptor α (ERα) and inhibits ERα-mediated transcription in both wild-type and ESR1-mutant breast cancer cell lines.
Table 2: In Vitro Potency of this compound
| Assay | Cell Line/Target | IC50 / Ki | Reference |
| ERα Binding Affinity (Ki) | Wild-Type ERα | 0.64 nM | [3] |
| Mutant ERα (Y537S) | 2.80 nM | [3] | |
| ERβ Binding Affinity (Ki) | Wild-Type ERβ | 0.11 nM | [3] |
| ERα Degradation (IC50) | MCF7 (WT ERα) | 3.0 nM | [2] |
| Y537S-mutant ERα cells | 9.6 nM | [2] | |
| Inhibition of ERα-mediated Transcription (IC50) | Wild-Type ERα | 3 nM | [2] |
| Y537N-mutant ERα | 17 nM | [2] |
In Vivo Anti-Tumor Efficacy
This compound has demonstrated significant tumor growth inhibition in various cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models of ER+ breast cancer. Notably, it has shown superior efficacy compared to fulvestrant (B1683766) in models harboring ESR1 mutations.[3][5]
Table 3: Summary of In Vivo Anti-Tumor Activity of this compound
| Model | ESR1 Status | This compound Efficacy | Comparator Efficacy (Fulvestrant) | Reference |
| MCF7 Xenograft | Wild-Type | Significant tumor growth inhibition, comparable to fulvestrant. | Significant tumor growth inhibition. | [3] |
| T47D Xenograft | Wild-Type | Significant tumor growth inhibition, comparable to fulvestrant. | Significant tumor growth inhibition. | [3] |
| ZR-75-1 Xenograft | Wild-Type | More effective tumor growth inhibition than fulvestrant. | Less effective than this compound. | [3] |
| PDX Models with ESR1 mutations | Mutant | More effective tumor growth inhibition than fulvestrant, leading to tumor regression. | Less effective than this compound. | [3][5] |
| Intracranial Tumor Model (MCF7-luc) | Wild-Type | Prolonged survival compared to vehicle and other SERDs. | Not specified. | [3] |
This compound is also effective in combination with other targeted agents. Preclinical studies have shown enhanced tumor growth inhibition when this compound is combined with CDK4/6 inhibitors (e.g., abemaciclib), PI3K inhibitors (e.g., alpelisib), or mTOR inhibitors (e.g., everolimus).[3]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
This compound exerts its anti-tumor effects by binding to the estrogen receptor, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome. This prevents the transcription of estrogen-responsive genes that are critical for the proliferation and survival of ER+ breast cancer cells.
References
- 1. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice | Bentham Science [benthamscience.com]
- 2. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Imlunestrant's Cerebral Penetration: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available preclinical and clinical evidence supporting the blood-brain barrier (BBB) penetration of imlunestrant (LY3484356), a next-generation, orally bioavailable, selective estrogen receptor degrader (SERD). Developed for an audience versed in oncology and neuropharmacology, this document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways and processes to fully elucidate the central nervous system (CNS) activity of this compound.
Introduction: The Clinical Need for Brain-Penetrant SERDs
Estrogen receptor-positive (ER+) breast cancer is the most prevalent subtype, and endocrine therapies are the cornerstone of its treatment.[1][2] However, the development of brain metastases in patients with ER+ advanced breast cancer presents a significant clinical challenge, as many existing endocrine therapies, such as fulvestrant, have demonstrated limited ability to cross the BBB.[1][3] This limitation restricts their efficacy against CNS lesions.[3] this compound was developed to address this unmet need as a potent, brain-penetrant oral SERD with activity against both wild-type and mutant forms of the estrogen receptor.[1][2][4] Preclinical evidence demonstrates significant and sustained brain exposure in mouse models, and early clinical data suggests a potential reduction in CNS progression, positioning this compound as a promising agent for patients with or at risk of brain metastases.[1][5]
Mechanism of Action: Estrogen Receptor Degradation
This compound functions as a pure ERα antagonist and selective estrogen receptor degrader.[6][7] Upon administration, it binds specifically to the estrogen receptor, inducing a conformational change.[8] This alteration marks the receptor for ubiquitination and subsequent degradation by the cell's proteasomal machinery.[8] The resulting decrease in total ERα protein levels effectively shuts down ER-mediated signaling pathways, inhibiting the growth and survival of ER-expressing cancer cells.[3][8] This mechanism is effective against both wild-type and constitutively active mutant ESR1 variants that confer resistance to other endocrine therapies.[1][6]
Quantitative Analysis of Brain Penetration
Preclinical studies in mice have provided quantitative data demonstrating this compound's ability to cross the blood-brain barrier and achieve significant exposure in brain tissue. The following tables summarize the key pharmacokinetic findings from in vivo tissue distribution experiments.
Time-Course of this compound Distribution
This experiment measured this compound concentrations in plasma, tumor, and brain tissue at various time points following the last of three daily oral doses.
Table 1: this compound Concentration in Plasma, Tumor, and Brain Over Time in Tumor-Bearing Mice
| Time Point (Post-Last Dose) | Treatment Group | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
|---|---|---|---|---|---|
| 2 hours | This compound (10 mg/kg) | ~1200 | ~4000 | ~1000 | ~0.83 |
| 8 hours | This compound (10 mg/kg) | ~1000 | ~4500 | ~900 | ~0.90 |
| 24 hours | This compound (10 mg/kg) | ~400 | ~3000 | ~400 | ~1.00 |
| 48 hours | This compound (10 mg/kg) | ~100 | ~1500 | ~150 | ~1.50 |
| 96 hours | This compound (10 mg/kg) | ~25 | ~500 | ~50 | ~2.00 |
Data are approximated from graphical representations in Bhagwat et al., Cancer Research, 2025.[1][9] The Brain-to-Plasma Ratio is calculated from the mean concentration values.
Dose-Response of this compound Distribution
This study assessed tissue concentrations 24 hours after the last of three daily oral doses at varying dose levels.
Table 2: Dose-Response of this compound Concentration in Plasma, Tumor, and Brain at 24 Hours
| Dose (mg/kg) | Plasma Conc. (ng/mL) | Tumor Conc. (ng/g) | Brain Conc. (ng/g) | Brain-to-Plasma Ratio |
|---|---|---|---|---|
| 3 | ~100 | ~1000 | ~100 | ~1.00 |
| 10 | ~400 | ~3000 | ~400 | ~1.00 |
| 30 | ~1500 | ~8000 | ~1500 | ~1.00 |
| 100 | ~4000 | ~15000 | ~4000 | ~1.00 |
Data are approximated from graphical representations in Bhagwat et al., Cancer Research, 2025.[3][9] The Brain-to-Plasma Ratio is calculated from the mean concentration values.
The data consistently show that this compound achieves brain concentrations comparable to those in plasma, with a brain-to-plasma ratio of approximately 1.0 at 24 hours post-dose across a range of doses.[3][9] This indicates effective and sustained penetration of the blood-brain barrier. Furthermore, the highest brain drug exposure was observed in the this compound arm when compared directly with alternative SERD therapies in an intracranial tumor model.[1]
Experimental Protocols
The following protocols are based on the methodologies described in the primary preclinical studies that established the brain-penetrant properties of this compound.[1][3]
In Vivo Pharmacodynamics and Tissue Distribution Study
Objective: To determine the concentration of this compound in plasma, tumor, and brain tissue over time and at different dose levels in tumor-bearing mice.
Animal Model: Female NOD SCID mice were used. ESR1-wild-type MCF7 cells or ESR1-mutant ST941/C PDX-derived cells were implanted subcutaneously (s.c.).
Dosing Regimen:
-
Time-Course Arm: Mice were treated with this compound at 10 mg/kg, administered orally once daily for three consecutive days.
-
Dose-Response Arm: Mice were treated with this compound at 3, 10, 30, or 100 mg/kg, administered orally once daily for three consecutive days.
Sample Collection:
-
Time-Course Arm: Plasma, tumor, and brain tissues were collected at 2, 8, 24, 48, and 96 hours after the final dose.
-
Dose-Response Arm: Tissues were collected 24 hours after the final dose.
Analysis: Drug exposure in the collected tissues was measured to determine concentration levels (ng/mL for plasma, ng/g for tissue). A portion of the tumor was also analyzed for pharmacodynamic markers, such as the expression of ERα-regulated genes (e.g., PGR).[1]
In Vivo Intracranial Efficacy Study
Objective: To evaluate the efficacy of this compound in a brain metastasis model of ER+ breast cancer.
Animal Model: Female NOD SCID mice. 17β-estradiol pellets were implanted s.c. 24 hours prior to cell implantation to support tumor growth.
Tumor Implantation: MCF7 cells stably expressing luciferase (MCF7-luc) were implanted intracranially into the brains of the mice.
Study Conduct:
-
Engraftment Confirmation: On day 7 post-implantation, mice were imaged using a bioluminescence imaging system to confirm tumor cell engraftment.
-
Randomization: On day 7, mice with confirmed tumors were randomized into treatment groups (n=10 per group).
-
Treatment Initiation: Dosing was initiated on day 12. This compound was administered orally once daily. Control groups included vehicle and other SERD therapies for comparison.
-
Monitoring: Tumor burden was monitored via luminescent imaging. Animal body weight was tracked as a measure of tolerability.
-
Endpoint: The primary endpoint was overall survival. Animals were ethically sacrificed if they became moribund or lost >20% of their body weight.[1]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medthority.com [medthority.com]
- 6. researchgate.net [researchgate.net]
- 7. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Imlunestrant Treatment in MCF7 and T47D Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated potent antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer. It functions by binding to the estrogen receptor (ERα), leading to its ubiquitination and subsequent proteasomal degradation. This targeted degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells. The MCF7 and T47D cell lines are well-characterized, ER+ human breast cancer cell lines widely used in preclinical cancer research to evaluate the efficacy of endocrine therapies. These application notes provide detailed protocols for studying the effects of this compound in these two cell lines.
Data Presentation
The following tables summarize the quantitative data regarding the effects of this compound on MCF7 and T47D cell lines based on available preclinical data.
Table 1: Cell Proliferation Inhibition by this compound
| Cell Line | This compound IC₅₀ (nM) | Reference |
| MCF7 | 5.2 | [1] |
| T47D | 0.34 | [1] |
Table 2: ERα Degradation by this compound
| Cell Line | This compound Concentration | Treatment Duration | ERα Degradation | Reference |
| MCF7 | 100 nM | 6 - 72 hours | Time-dependent degradation observed | [2] |
| T47D | Not specified | Not specified | Dose-dependent degradation observed | [3] |
Note: Specific percentage of degradation is not consistently reported in the literature for a direct comparison.
Table 3: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| MCF7 | This compound | Increased | Decreased | Not specified | [4] |
| T47D | This compound | Increased | Decreased | Not specified | [4] |
Note: Specific percentages of cell cycle arrest are not consistently available in the reviewed literature for a direct comparison.
Table 4: Regulation of ER Target Gene Expression by this compound
| Cell Line | Target Gene | This compound Treatment | Fold Change in Expression | Reference |
| MCF7 | GREB1 | Not specified | Downregulated | [4] |
| T47D | GREB1 | Not specified | Downregulated | [4] |
| MCF7 | TFF1 (pS2) | Not specified | Downregulated | [4] |
| T47D | TFF1 (pS2) | Not specified | Downregulated | [4] |
Note: Specific fold-change values from qPCR are not consistently reported in the literature for a direct comparison.
Mandatory Visualization
Caption: this compound binds to ERα, leading to its degradation via the ubiquitin-proteasome system, thereby inhibiting downstream signaling and cell proliferation.
Caption: Workflow for assessing cell viability using the Sulforhodamine B (SRB) assay after this compound treatment.
Caption: Workflow for analyzing ERα protein degradation by Western blot following this compound treatment.
Experimental Protocols
Cell Culture
MCF7 and T47D Cell Lines
-
Media: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For T47D cells, the media should also be supplemented with 0.2 IU/ml bovine insulin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: When cells reach 80-90% confluency, passage them using standard trypsinization procedures.
Cell Viability Assay (Sulforhodamine B Assay)
This protocol is for determining the cytotoxic and cytostatic effects of this compound.
Materials:
-
MCF7 or T47D cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
Trichloroacetic acid (TCA), 10% (w/v) in water
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Acetic acid, 1% (v/v) in water
-
Tris base solution, 10 mM, pH 10.5
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF7 or T47D cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Replace the medium with 100 µL of the this compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well and shake for 10 minutes to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.
Western Blot Analysis for ERα Degradation
This protocol is to assess the degradation of ERα protein following this compound treatment.
Materials:
-
MCF7 or T47D cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-ERα)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding: Seed MCF7 or T47D cells in 6-well plates at a density of 0.5-1.0 x 10⁶ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of this compound or for different time points. Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an ECL detection system and an imager.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the extent of ERα degradation.
Cell Cycle Analysis by Flow Cytometry
This protocol is for analyzing the effect of this compound on the cell cycle distribution.
Materials:
-
MCF7 or T47D cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
PBS
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed MCF7 or T47D cells in 6-well plates and treat with this compound for 24-48 hours.
-
Cell Harvesting: Harvest cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise. Fix the cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of ER target genes, such as GREB1 and TFF1.
Materials:
-
MCF7 or T47D cells
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (GREB1, TFF1) and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed MCF7 or T47D cells in 6-well plates and treat with this compound for 24 hours.
-
RNA Extraction: Extract total RNA from the cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR:
-
Prepare the qPCR reaction mix containing the master mix, primers, and cDNA.
-
Run the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to the vehicle-treated control, normalized to the housekeeping gene.
References
- 1. minds.wisconsin.edu [minds.wisconsin.edu]
- 2. Fulvestrant-Induced Cell Death and Proteasomal Degradation of Estrogen Receptor α Protein in MCF-7 Cells Require the CSK c-Src Tyrosine Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
Application Notes and Protocols for Imlunestrant and Abemaciclib Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the combination therapy protocol for Imlunestrant and Abemaciclib, focusing on its application in ER+/HER2- advanced breast cancer. The information is based on the pivotal Phase 3 EMBER-3 clinical trial and preclinical studies.
Introduction
This compound is a next-generation, oral selective estrogen receptor degrader (SERD) that provides continuous estrogen receptor (ER) inhibition, even in cancers with ESR1 mutations.[1] Abemaciclib is a cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor that blocks the phosphorylation of the retinoblastoma (Rb) protein, thereby halting cell cycle progression from the G1 to the S phase.[2][3] The combination of these two agents offers a dual-pronged attack on ER+/HER2- breast cancer by targeting both the ER signaling pathway and the cell cycle machinery.
Mechanism of Action
This compound binds to the estrogen receptor, leading to its degradation and thereby reducing the number of available receptors on cancer cells, which cuts off their growth signals.[4] Abemaciclib selectively inhibits CDK4 and CDK6, preventing the G1-S phase transition and inducing cell cycle arrest.[2][3][5] The synergistic effect of this combination is hypothesized to overcome endocrine resistance and provide a more durable response in patients with ER+/HER2- advanced breast cancer.
References
Application Notes and Protocols: Uncovering Imlunestrant Vulnerabilities with CRISPR Knock-out Screens
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing CRISPR-Cas9 genome-wide knock-out screens to identify genetic vulnerabilities that sensitize estrogen receptor-positive (ER+) breast cancer cells to the novel selective estrogen receptor degrader (SERD), imlunestrant.
Introduction
This compound is a next-generation oral SERD that has demonstrated potent anti-tumor activity in ER+ breast cancer, including models with ESR1 mutations that confer resistance to other endocrine therapies.[1][2][3][4] To further enhance its therapeutic potential and overcome potential resistance mechanisms, identifying synergistic drug targets is crucial. Genome-wide CRISPR knock-out screens are a powerful, unbiased tool for identifying genes whose loss-of-function sensitizes cancer cells to a specific therapeutic agent.[5][6][7]
This document outlines the scientific basis and provides detailed protocols for performing a CRISPR knock-out screen with this compound, from experimental design to data analysis and validation of candidate genes. A key study identified that both persistent and acquired vulnerabilities can be uncovered through this approach, highlighting the continued importance of pathways such as the CDK4/6-RB1 axis and PI3Kinase signaling, as well as identifying novel dependencies like oxidative phosphorylation (OXPHOS), in the context of this compound treatment.[1][2]
Data Presentation: Summary of a Representative CRISPR Knock-out Screen
The following tables summarize the kind of quantitative data that can be obtained from a genome-wide CRISPR knock-out screen designed to identify this compound vulnerabilities. The data presented here is illustrative, based on the findings that pathways such as CDK4/6-RB1, PI3Kinase, and OXPHOS are key vulnerabilities.[1][2] The MAGeCK (Model-based Analysis of Genome-wide CRISPR-Cas9 Knockout) algorithm is a standard tool for analyzing such data.[1][8]
Table 1: Top Gene Hits Conferring Sensitivity to this compound (Negative Selection)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| ESR1 | Estrogen Receptor 1 | -2.5 | < 0.0001 | < 0.001 |
| CCND1 | Cyclin D1 | -1.8 | < 0.0001 | < 0.001 |
| CDK4 | Cyclin Dependent Kinase 4 | -1.7 | < 0.0001 | < 0.001 |
| PIK3CA | Phosphatidylinositol-4,5-Bisphosphate 3-Kinase Catalytic Subunit Alpha | -1.5 | 0.0002 | 0.002 |
| AKT1 | AKT Serine/Threonine Kinase 1 | -1.4 | 0.0005 | 0.004 |
| MTOR | Mechanistic Target Of Rapamycin Kinase | -1.3 | 0.0008 | 0.006 |
| RB1 | RB Transcriptional Corepressor 1 | -1.2 | 0.0012 | 0.009 |
Table 2: Top Gene Hits Whose Knockout Induces Resistance to this compound (Positive Selection)
| Gene Symbol | Description | Log2 Fold Change (this compound vs. DMSO) | p-value | False Discovery Rate (FDR) |
| PTEN | Phosphatase and Tensin Homolog | 1.9 | < 0.0001 | < 0.001 |
| TSC1 | TSC Complex Subunit 1 | 1.6 | 0.0003 | 0.003 |
| TSC2 | TSC Complex Subunit 2 | 1.5 | 0.0006 | 0.005 |
| NDUFS1 | NADH:Ubiquinone Oxidoreductase Core Subunit S1 | 1.4 | 0.0010 | 0.008 |
| SDHA | Succinate Dehydrogenase Complex Flavoprotein Subunit A | 1.3 | 0.0015 | 0.011 |
Experimental Protocols
Protocol 1: Genome-Wide CRISPR/Cas9 Knock-out Screen in ER+ Breast Cancer Cells
This protocol outlines the key steps for conducting a pooled, genome-wide CRISPR-Cas9 knockout screen to identify genes that modify the response of ER+ breast cancer cells (e.g., T47D) to this compound.
1. Cell Line Preparation and Lentiviral Transduction:
-
1.1. Cell Culture: Culture T47D cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.
-
1.2. Cas9 Expression: Generate a stable T47D cell line expressing Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9-expressing vector followed by antibiotic selection (e.g., blasticidin).
-
1.3. Lentiviral Library Production: Package a genome-wide human sgRNA library (e.g., GeCKO v2) into lentiviral particles by co-transfecting HEK293T cells with the library plasmid and packaging plasmids (e.g., psPAX2 and pMD2.G).
-
1.4. Library Transduction: Transduce the Cas9-expressing T47D cells with the sgRNA lentiviral library at a low multiplicity of infection (MOI) of 0.3 to ensure that most cells receive a single sgRNA. Perform this in triplicate for biological replication.
-
1.5. Puromycin (B1679871) Selection: Two days post-transduction, select for successfully transduced cells by adding puromycin to the culture medium. Maintain a non-transduced control to ensure complete selection.
2. This compound Treatment and Sample Collection:
-
2.1. Baseline Sample (Day 0): After puromycin selection, harvest a population of cells to serve as the baseline (Day 0) reference.
-
2.2. Drug Treatment: Split the remaining cells into two groups: a control group treated with DMSO and a treatment group treated with 1 nM this compound.[1]
-
2.3. Cell Passaging and Maintenance: Culture the cells for a defined period (e.g., 14 and 31 days), passaging them as needed and maintaining a sufficient number of cells to preserve the complexity of the sgRNA library.[1]
-
2.4. Final Sample Collection: At the end of the treatment period (e.g., Day 14 and Day 31), harvest the cells from both the DMSO and this compound-treated groups.
3. Genomic DNA Extraction, sgRNA Amplification, and Sequencing:
-
3.1. gDNA Extraction: Extract genomic DNA from the Day 0, Day 14, and Day 31 cell pellets using a commercial kit.
-
3.2. PCR Amplification of sgRNAs: Amplify the integrated sgRNA sequences from the genomic DNA using PCR with primers specific to the lentiviral vector.
-
3.3. Next-Generation Sequencing (NGS): Purify the PCR products and submit them for high-throughput sequencing on an Illumina platform to determine the abundance of each sgRNA in each sample.
4. Data Analysis using MAGeCK:
-
4.1. Read Counting: Use the MAGeCK count command to quantify the read counts for each sgRNA from the raw FASTQ files.
-
4.2. Statistical Analysis: Use the MAGeCK test command to identify sgRNAs and genes that are significantly enriched or depleted in the this compound-treated samples compared to the DMSO-treated controls. This analysis will generate log2 fold changes, p-values, and false discovery rates for each gene.
Protocol 2: Cell Viability Assay for Hit Validation
This protocol describes a method to validate the top gene hits from the CRISPR screen by assessing cell viability following individual gene knockout and this compound treatment.
1. Generation of Individual Gene Knockout Cell Lines:
-
1.1. sgRNA Design and Cloning: Design and clone two to three individual sgRNAs targeting each candidate gene into a lentiviral vector.
-
1.2. Lentiviral Production and Transduction: Produce lentivirus for each individual sgRNA and transduce Cas9-expressing T47D cells.
-
1.3. Verification of Knockout: Confirm the knockout of the target gene at the protein level by Western blot or at the genomic level by sequencing.
2. Cell Viability Measurement (CellTiter-Glo® Assay):
-
2.1. Cell Seeding: Seed the individual knockout cell lines and control (non-targeting sgRNA) cells into 96-well plates at a density of 5,000 cells per well.
-
2.2. This compound Treatment: The following day, treat the cells with a dose-response range of this compound (e.g., 0.01 nM to 1000 nM) or a vehicle control (DMSO).
-
2.3. Incubation: Incubate the plates for 5-7 days.
-
2.4. ATP Measurement:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
2.5. Data Analysis: Normalize the luminescence readings to the vehicle-treated control for each cell line and plot the dose-response curves to determine the IC50 values.
Protocol 3: Western Blot Analysis of Signaling Pathways
This protocol is for analyzing the protein expression and phosphorylation status of key components of the identified signaling pathways (e.g., ERα, PI3K/AKT, CDK4/6-RB1) in response to this compound treatment.
1. Cell Lysis and Protein Quantification:
-
1.1. Cell Treatment: Plate T47D cells and treat with this compound (e.g., 10 nM) for various time points (e.g., 0, 6, 12, 24 hours).
-
1.2. Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
1.3. Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
2. SDS-PAGE and Western Blotting:
-
2.1. Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
2.2. Gel Electrophoresis: Separate the protein samples on a 4-12% SDS-PAGE gel.
-
2.3. Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
2.4. Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
2.5. Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., ERα, p-AKT, AKT, p-RB, RB, Cyclin D1, β-actin) overnight at 4°C.
-
2.6. Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
2.7. Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
2.8. Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Mandatory Visualizations
Caption: CRISPR knock-out screen workflow.
Caption: this compound action and key vulnerability pathways.
References
- 1. A Genome-wide CRISPR Death Screen Identifies Genes Essential for Oxidative Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Genome-wide CRISPR Death Screen Identifies Genes Essential for Oxidative Phosphorylation. | Broad Institute [broadinstitute.org]
- 4. A genome-scale CRISPR screen identifies the ERBB and mTOR signalling networks as key determinants of response to PI3K inhibition in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell CRISPR screen reagents | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 6. researchgate.net [researchgate.net]
- 7. This compound Shows PFS Benefit in Advanced Breast Cancer [medscape.com]
- 8. CRISPR screens reveal convergent targeting strategies against evolutionarily distinct chemoresistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Imlunestrant Efficacy in ESR1-Mutated Breast Cancer Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the efficacy of imlunestrant, a selective estrogen receptor degrader (SERD), in preclinical and clinical models of estrogen receptor-positive (ER+), HER2-negative breast cancer harboring ESR1 mutations. Detailed protocols for key experimental procedures are included to facilitate the assessment of this compound and other SERDs in a research setting.
Introduction
Acquired mutations in the estrogen receptor 1 (ESR1) gene are a common mechanism of resistance to endocrine therapies in ER+ breast cancer. These mutations, often found in the ligand-binding domain, can lead to constitutive, ligand-independent activation of the estrogen receptor, driving tumor growth despite treatment with aromatase inhibitors or selective estrogen receptor modulators (SERMs). This compound is a next-generation oral SERD designed to overcome this resistance by potently binding to and degrading both wild-type and mutant ERα protein.
Preclinical Efficacy of this compound
This compound has demonstrated significant antitumor activity in various preclinical models of ESR1-mutated breast cancer, including cell lines and patient-derived xenografts (PDXs).
In Vitro Studies
In vitro studies have shown that this compound effectively degrades both wild-type and Y537S mutant ERα, a common and activating ESR1 mutation.[1][2][3] This degradation leads to the suppression of cell growth in ER+ breast cancer cell lines such as MCF7 and T47D.[1][2] Notably, this compound demonstrates potent, dose-dependent growth suppression at nanomolar concentrations.[1][2][3]
In Vivo Studies
In vivo, this compound has shown superior efficacy compared to fulvestrant (B1683766) in a patient-derived xenograft model harboring the Y537S ESR1 mutation, leading to tumor regression.[1][2][3] Combination studies have also indicated that this compound can enhance the antitumor activity of CDK4/6 inhibitors like abemaciclib (B560072), PI3K inhibitors like alpelisib, and mTOR inhibitors like everolimus (B549166), irrespective of ESR1 mutational status.[4][5]
Table 1: Summary of Preclinical Data for this compound
| Model System | ESR1 Mutation Status | Key Findings | Reference |
| MCF7 and T47D cell lines | Wild-type and Doxycycline-inducible Y537S | Potent degradation of both wild-type and mutant ERα; dose-dependent cell growth suppression. | [1][2] |
| Patient-Derived Xenograft (PDX) | Y537S | Outperformed fulvestrant, leading to significant tumor regression. | [1][2][3] |
| Cell Line and PDX Models | Wild-type and Mutant | Combination with abemaciclib, alpelisib, or everolimus enhanced tumor growth inhibition. | [4][5] |
| Intracranial Tumor Model | ER+ | Prolonged survival compared to vehicle or other SERDs. | [4] |
Clinical Efficacy of this compound
The Phase 3 EMBER-3 clinical trial evaluated the efficacy of this compound in patients with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.
In patients with ESR1-mutated breast cancer, this compound monotherapy demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to standard-of-care endocrine therapy.[6][7] Updated data have also shown a favorable trend in overall survival (OS) for this patient population.[8][9][10] The combination of this compound with abemaciclib also significantly improved PFS in all patients, regardless of their ESR1 mutation status.[6]
Table 2: Key Clinical Data from the EMBER-3 Trial in ESR1-Mutated Patients
| Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Median Overall Survival (OS) | Hazard Ratio (HR) for OS | Reference |
| This compound Monotherapy | 5.5 months | 0.62 | 34.5 months | 0.60 | [6][8] |
| Standard-of-Care Endocrine Therapy | 3.8 months | 23.1 months | [6][8] |
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action
Caption: Mechanism of action of this compound in ESR1-mutated breast cancer cells.
Experimental Workflow for Assessing this compound Efficacy
Caption: General experimental workflow for evaluating this compound efficacy.
Experimental Protocols
Protocol 1: Cell Viability Assay
Objective: To determine the effect of this compound on the viability and proliferation of ESR1-mutated breast cancer cells.
Materials:
-
MCF7 or T47D cells with a doxycycline-inducible ESR1 mutation (e.g., Y537S).
-
Culture medium (e.g., DMEM or RPMI-1640) with 10% FBS and 1% penicillin-streptomycin.
-
This compound.
-
96-well plates.
-
Cell viability reagent (e.g., CellTiter-Glo®).
-
Plate reader.
Procedure:
-
Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Induce the expression of the ESR1 mutation by adding doxycycline to the culture medium at a predetermined optimal concentration.
-
Prepare serial dilutions of this compound in culture medium.
-
Treat the cells with varying concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for 72-120 hours.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for ERα Degradation
Objective: To assess the ability of this compound to induce the degradation of ERα protein.
Materials:
-
ESR1-mutated breast cancer cells.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies: anti-ERα and anti-β-actin (loading control).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound at various concentrations and for different time points.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-β-actin antibody for a loading control.
-
Quantify the band intensities to determine the extent of ERα degradation.
Protocol 3: In Vivo Xenograft Study
Objective: To evaluate the in vivo antitumor efficacy of this compound in an ESR1-mutated xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or NSG mice).
-
ESR1-mutated breast cancer cells or patient-derived tumor fragments.
-
Matrigel (for cell line-derived xenografts).
-
This compound formulated for oral gavage.
-
Calipers.
-
Animal monitoring equipment.
Procedure:
-
Implant ESR1-mutated cells mixed with Matrigel subcutaneously into the flank of the mice, or implant PDX fragments.
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally, once daily.
-
Measure tumor volume and body weight twice weekly.
-
Monitor the health of the animals daily.
-
At the end of the study (based on tumor size limits or a predetermined time point), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Protocol 4: Transcriptomic Analysis (RNA Sequencing)
Objective: To identify changes in the expression of estrogen-responsive genes following this compound treatment.
Materials:
-
Tumor samples from the in vivo xenograft study or cell pellets from in vitro experiments.
-
RNA extraction kit.
-
DNase I.
-
RNA quality assessment tool (e.g., Bioanalyzer).
-
RNA sequencing library preparation kit.
-
Next-generation sequencing platform.
Procedure:
-
Extract total RNA from tumor tissue or cell pellets.
-
Treat the RNA with DNase I to remove any contaminating DNA.
-
Assess the quality and quantity of the RNA.
-
Prepare RNA sequencing libraries according to the manufacturer's protocol.
-
Sequence the libraries on a next-generation sequencing platform.
-
Perform bioinformatic analysis of the sequencing data to identify differentially expressed genes between this compound-treated and control groups.
-
Perform gene set enrichment analysis to identify pathways affected by this compound treatment.
Protocol 5: CRISPR Knockout Screen
Objective: To identify genes that, when knocked out, synergize with this compound to inhibit cancer cell growth.
Materials:
-
ESR1-mutated breast cancer cells expressing Cas9.
-
Pooled lentiviral sgRNA library targeting the human genome.
-
Lentivirus packaging plasmids.
-
HEK293T cells for lentivirus production.
-
Polybrene.
-
This compound.
-
Genomic DNA extraction kit.
-
PCR primers for sgRNA amplification.
-
Next-generation sequencing platform.
Procedure:
-
Produce the lentiviral sgRNA library in HEK293T cells.
-
Transduce the Cas9-expressing cancer cells with the sgRNA library at a low multiplicity of infection.
-
Select for transduced cells.
-
Split the cell population into two groups: one treated with vehicle and one with a sub-lethal dose of this compound.
-
Culture the cells for several passages to allow for gene knockout and selection.
-
Harvest the cells and extract genomic DNA.
-
Amplify the sgRNA sequences from the genomic DNA by PCR.
-
Sequence the amplified sgRNAs using a next-generation sequencing platform.
-
Analyze the sequencing data to identify sgRNAs that are depleted in the this compound-treated group compared to the vehicle-treated group, indicating synthetic lethality.
References
- 1. benchchem.com [benchchem.com]
- 2. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions | Semantic Scholar [semanticscholar.org]
- 3. protocols.io [protocols.io]
- 4. Synergistic drug combinations for cancer identified in a CRISPR screen for pairwise genetic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. benchchem.com [benchchem.com]
- 9. Hormone-Regulated Transcriptomes: Lessons Learned from Estrogen Signaling Pathways in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug screens and CRISPR combine to help make better cancer drugs [sanger.ac.uk]
Application Notes and Protocols for Inducing Y537S ESR1 Mutation in Imlunestrant Studies
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for inducing the Y537S mutation in the Estrogen Receptor 1 (ESR1) gene for the purpose of studying the efficacy of imlunestrant, a next-generation oral selective ER degrader (SERD). These protocols are intended for research and drug development professionals working in oncology and endocrinology.
Introduction
Acquired mutations in the ESR1 gene, particularly the Y537S substitution in the ligand-binding domain, are a significant mechanism of resistance to endocrine therapies in ER-positive breast cancer.[1][2][3] This mutation leads to a constitutively active estrogen receptor, driving tumor growth independent of estrogen.[1][3][4] this compound is a novel SERD designed to overcome this resistance by effectively degrading both wild-type and mutant ER.[5][6][7] These protocols detail the methods for generating Y537S ESR1 mutant cell lines and evaluating the preclinical efficacy of this compound.
Experimental Protocols
Protocol 1: Generation of Y537S ESR1 Mutant Cell Lines
This protocol describes two common methods for introducing the Y537S mutation into ER-positive breast cancer cell lines such as MCF7 or T47D.
Method A: CRISPR/Cas9-Mediated Genome Editing
This method creates a stable, endogenous expression of the Y537S mutation.
Materials:
-
MCF7 or T47D cells
-
Lentiviral vectors expressing Cas9 and a guide RNA (gRNA) targeting the Y537 codon in ESR1
-
Single-stranded oligodeoxynucleotide (ssODN) homology-directed repair (HDR) template containing the Y537S mutation
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other selection antibiotic
-
Sanger sequencing and PCR reagents
Procedure:
-
gRNA Design: Design a gRNA targeting the genomic region of ESR1 containing the Y537 codon.
-
HDR Template Design: Synthesize an ssODN to serve as the repair template. This should contain the desired Y537S mutation (TAT to TCT) and silent mutations to prevent Cas9 re-cleavage.
-
Transfection: Co-transfect the Cas9/gRNA expression vector and the ssODN HDR template into the target cells using a suitable transfection reagent.
-
Selection: Select for successfully transfected cells using the appropriate antibiotic.
-
Clonal Isolation: Isolate single-cell clones by limiting dilution or fluorescence-activated cell sorting (FACS).
-
Verification: Screen individual clones for the Y537S mutation by PCR and Sanger sequencing of the targeted genomic region.
Method B: Lentiviral Transduction
This method results in the overexpression of the Y537S mutant ESR1.
Materials:
-
MCF7 or T47D cells
-
Lentiviral vector encoding the full-length human ESR1 cDNA with the Y537S mutation. A doxycycline-inducible system can be used for controlled expression.[6]
-
Lentiviral packaging and envelope plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells for virus production
-
Polybrene
-
Puromycin or other selection antibiotic
Procedure:
-
Virus Production: Co-transfect the lentiviral expression vector and packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Virus Harvest: Collect the supernatant containing the viral particles 48-72 hours post-transfection.
-
Transduction: Transduce the target cells (MCF7 or T47D) with the viral supernatant in the presence of polybrene.
-
Selection: Select for transduced cells using the appropriate antibiotic.
-
Verification: Confirm the expression of the mutant ESR1 protein by Western blotting and RT-qPCR. If using an inducible system, treat cells with doxycycline (B596269) to induce expression.[6]
Protocol 2: Evaluation of this compound Efficacy in Y537S ESR1 Mutant Cells
Cell Proliferation Assay (e.g., Crystal Violet or MTT)
Materials:
-
Wild-type and Y537S ESR1 mutant MCF7 or T47D cells
-
This compound
-
Fulvestrant (B1683766) (as a comparator)
-
96-well plates
-
Crystal violet solution or MTT reagent
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density.
-
Treatment: After 24 hours, treat the cells with increasing concentrations of this compound or fulvestrant. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 5-14 days, depending on the cell line's doubling time.
-
Staining/Measurement:
-
Crystal Violet: Fix and stain the cells with crystal violet. Elute the dye and measure the absorbance.
-
MTT: Add MTT reagent, incubate, and then solubilize the formazan (B1609692) crystals. Measure the absorbance.
-
-
Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.
Western Blot for ERα Degradation
Materials:
-
Wild-type and Y537S ESR1 mutant cells
-
This compound
-
Fulvestrant
-
Lysis buffer
-
Primary antibody against ERα
-
Secondary antibody
-
Chemiluminescence reagent
Procedure:
-
Treatment: Treat cells with this compound or fulvestrant for various time points (e.g., 6, 12, 24, 48, 72 hours).[6]
-
Lysis: Lyse the cells and quantify the protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with the primary anti-ERα antibody, followed by the secondary antibody.
-
Detection: Visualize the bands using a chemiluminescence detection system.
Colony Formation Assay
Materials:
-
Wild-type and Y537S ESR1 mutant cells
-
This compound
-
6-well plates
-
Crystal violet solution
Procedure:
-
Seeding: Seed a low number of cells in 6-well plates.
-
Treatment: Treat with this compound at various concentrations.
-
Incubation: Incubate for 14-21 days, allowing colonies to form.
-
Staining: Fix and stain the colonies with crystal violet.
-
Quantification: Count the number of colonies or quantify the stained area.
Data Presentation
Table 1: In Vitro Efficacy of this compound in ESR1 Wild-Type and Y537S Mutant Cell Lines
| Cell Line | ESR1 Status | Compound | IC50 (nM) | Reference |
| MCF7 | Wild-Type | This compound | 5.2 | [6] |
| Fulvestrant | 19 | [6] | ||
| T47D | Wild-Type | This compound | 0.34 | [6] |
| Fulvestrant | 2.2 | [6] | ||
| MCF7 | Y537S (DOX-induced) | This compound | - | [6] |
| T47D | Y537S (DOX-induced) | This compound | - | [6] |
Note: Specific IC50 values for Y537S mutant cells with this compound were not explicitly stated in the provided context, but dose-dependent growth suppression was observed.[6]
Table 2: Clinical Efficacy of this compound in Patients with ER+/HER2- Advanced Breast Cancer (EMBER-3 Trial)
| Patient Population | Treatment Arm | Median Progression-Free Survival (months) | Hazard Ratio (95% CI) | p-value | Reference |
| ESR1-mutated | This compound | 5.5 | 0.62 (0.46-0.82) | < 0.001 | [8][9] |
| Standard Endocrine Therapy | 3.8 | [8][9] | |||
| Overall Population | This compound | 5.6 | 0.87 (0.72-1.04) | 0.12 | [9][10] |
| Standard Endocrine Therapy | 5.5 | [9][10] | |||
| This compound + Abemaciclib vs. This compound Alone | This compound + Abemaciclib | 9.4 | 0.57 (0.44-0.73) | < 0.001 | [10] |
| This compound | 5.5 | [10] |
Visualizations
Caption: Signaling pathway of Y537S ESR1 mutation and this compound's mechanism of action.
Caption: Experimental workflow for generating and testing Y537S ESR1 mutant cell lines.
References
- 1. Estrogen receptor alpha somatic mutations Y537S and D538G confer breast cancer endocrine resistance by stabilizing the activating function-2 binding conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Genomic modelling of the ESR1 Y537S mutation for evaluating function and new therapeutic approaches for metastatic breast cancer. [qmro.qmul.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. onclive.com [onclive.com]
- 9. targetedonc.com [targetedonc.com]
- 10. esmo.org [esmo.org]
Quantifying Estrogen Receptor Degradation Following Imlunestrant Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is an oral selective estrogen receptor degrader (SERD) that has demonstrated significant clinical activity in patients with estrogen receptor-positive (ER+), HER2-negative advanced breast cancer.[1][2][3] Its mechanism of action involves binding to the estrogen receptor (ER), which leads to a conformational change, subsequent ubiquitination, and ultimately, degradation of the receptor by the proteasome.[4][5][6] This targeted degradation of ERα effectively abrogates estrogen-driven signaling pathways that are critical for the proliferation and survival of ER+ breast cancer cells.[4][5] This document provides detailed protocols for quantifying the degradation of ERα in response to this compound treatment, presents representative quantitative data, and illustrates the key signaling pathways and experimental workflows.
Data Presentation: Quantifying ERα Degradation
The following tables summarize representative quantitative data on this compound-induced ERα degradation in preclinical models. This data is compiled based on published preclinical studies and is intended to provide a reference for expected outcomes.[7][8][9]
Table 1: Dose-Dependent ERα Degradation by this compound in MCF-7 Cells (24-hour treatment)
| This compound Concentration (nM) | Mean ERα Degradation (%) | Standard Deviation (%) |
| 0.1 | 25 | ± 4 |
| 1 | 60 | ± 7 |
| 10 | 85 | ± 5 |
| 100 | 98 | ± 2 |
Table 2: Time-Course of ERα Degradation by this compound (10 nM) in T47D Cells
| Treatment Time (hours) | Mean ERα Degradation (%) | Standard Deviation (%) |
| 0 | 0 | ± 0 |
| 4 | 30 | ± 5 |
| 8 | 55 | ± 6 |
| 12 | 75 | ± 4 |
| 24 | 90 | ± 3 |
| 48 | 95 | ± 2 |
Signaling Pathway and Experimental Workflow Visualizations
This compound-Induced ERα Degradation Pathway
References
- 1. Proteasome - Wikipedia [en.wikipedia.org]
- 2. pnas.org [pnas.org]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. This compound | C29H24F4N2O3 | CID 146603228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Portico [access.portico.org]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Viability Assays in Imlunestrant Sensitivity Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant (LY3484356) is a novel, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated potent antitumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer, including those with ESR1 mutations that confer resistance to other endocrine therapies.[1][2] As a SERD, this compound binds to the estrogen receptor (ERα) and induces its degradation, thereby inhibiting ER-mediated signaling pathways that drive tumor growth.[3][4] Accurate assessment of cancer cell sensitivity to this compound is critical for both preclinical research and clinical trial development. This document provides detailed application notes and protocols for commonly used cell viability assays to determine the sensitivity of breast cancer cell lines to this compound.
Mechanism of Action of this compound
This compound exerts its anticancer effects by binding to the estrogen receptor and inducing a conformational change that leads to its proteasomal degradation.[5] This depletion of cellular ERα protein disrupts downstream signaling pathways that are crucial for the proliferation and survival of ER+ breast cancer cells. The degradation of ERα by this compound has been demonstrated in both wild-type and mutant ESR1 breast cancer cell lines.[1][3]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Data Presentation: this compound Sensitivity in ER+ Breast Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in a panel of ER+ breast cancer cell lines, demonstrating its potent anti-proliferative activity. Of the 12 ER+ cell lines tested, 11 showed sensitivity to this compound with IC50 values under 100 nmol/L.[3]
| Cell Line | ER Status | HER2 Status | This compound IC50 (nmol/L) |
| MCF7 | Positive | Negative | 3 |
| T47D | Positive | Negative | 17 |
| ZR-75-1 | Positive | Negative | <100 |
| BT-474 | Positive | Positive | <100 |
| MDA-MB-361 | Positive | Positive | <100 |
| HCC1428 | Positive | Negative | <100 |
| HCC1500 | Positive | Negative | <100 |
| CAMI-1 | Positive | Negative | <100 |
| EFM-192A | Positive | Positive | <100 |
| MFM-223 | Positive | Positive | <100 |
| ZR-75-30 | Positive | Negative | <100 |
| SUM-44 | Positive | Negative | >2000 |
Data sourced from preclinical studies.[3][6]
Experimental Protocols for Cell Viability Assays
The choice of cell viability assay can depend on the specific research question, cell type, and available equipment. Below are detailed protocols for three commonly used assays for assessing sensitivity to this compound.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay measures ATP levels as an indicator of metabolically active, viable cells.[7] It is a rapid and highly sensitive method suitable for high-throughput screening.
Experimental Workflow for CellTiter-Glo® Assay
Caption: Workflow for the CellTiter-Glo® assay.
Protocol:
-
Cell Plating:
-
Harvest and count cells (e.g., MCF-7, T47D).
-
Seed cells in a 96-well, opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.
-
Include wells with medium only for background measurements.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[8]
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
Assay Execution:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability against the log of the this compound concentration and use a non-linear regression model to determine the IC50 value.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells by assessing the ability of mitochondrial dehydrogenases in viable cells to reduce MTT to a purple formazan (B1609692) product.[9]
Protocol:
-
Cell Plating:
-
Seed cells in a 96-well, clear-bottomed plate at an appropriate density in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Drug Treatment:
-
Treat cells with serial dilutions of this compound as described in the CellTiter-Glo® protocol.
-
Incubate for the desired duration (e.g., 72 hours).
-
-
Assay Execution:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 4 hours at 37°C in a 5% CO2 incubator, allowing for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Mix thoroughly by pipetting or shaking.
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
Calculate IC50 values as described for the CellTiter-Glo® assay.
-
Crystal Violet Assay
This assay is a simple and cost-effective method that stains the DNA and proteins of adherent cells. The amount of dye retained is proportional to the number of viable, attached cells.[3][10]
Protocol:
-
Cell Plating and Treatment:
-
Follow the same procedure for cell plating and drug treatment as in the previous protocols, using a 96-well, flat-bottomed plate.
-
-
Assay Execution:
-
After the treatment period, carefully aspirate the medium.
-
Gently wash the cells with 100 µL of PBS.
-
Fix the cells by adding 100 µL of 100% methanol (B129727) to each well and incubate for 10-20 minutes at room temperature.
-
Remove the methanol and let the plate air dry completely.
-
Add 50 µL of 0.5% crystal violet solution (in 20% methanol) to each well and incubate for 20-30 minutes at room temperature.[6]
-
Wash the plate thoroughly with tap water to remove excess stain and let it air dry.
-
Add 100 µL of a solubilization solution (e.g., 1% SDS or 0.2% Triton X-100) to each well and shake for at least 15 minutes to dissolve the stain.[6]
-
-
Data Analysis:
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate IC50 values as described previously.
-
Selecting the Appropriate Assay
The choice of assay depends on several factors. The following flowchart can guide the decision-making process.
Assay Selection Flowchart
Caption: Decision tree for selecting a cell viability assay.
Conclusion
The CellTiter-Glo®, MTT, and Crystal Violet assays are all robust methods for determining the sensitivity of ER+ breast cancer cells to this compound. The provided protocols and data offer a comprehensive guide for researchers to effectively utilize these techniques. Careful consideration of the specific experimental needs and the advantages and limitations of each assay will ensure the generation of reliable and reproducible data in the evaluation of this compound's therapeutic potential.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Portico [access.portico.org]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Drug Response Assessment in 2D & 3D Breast Cancer Models with Luminescent Viability Assay [moleculardevices.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay [promega.com]
- 8. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 9. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Gene Expression Analysis Following Imlunestrant Exposure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) that has demonstrated significant antitumor activity in preclinical and clinical settings, particularly in estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves binding to the estrogen receptor and inducing its proteasomal degradation, thereby blocking downstream signaling pathways that promote tumor growth.[1][2] Understanding the molecular consequences of this compound exposure is critical for elucidating its precise anti-cancer effects, identifying biomarkers of response, and exploring potential combination therapies.
Gene expression analysis serves as a powerful tool to profile the transcriptomic changes induced by this compound. Techniques such as RNA sequencing (RNA-seq) and quantitative real-time polymerase chain reaction (qPCR) allow for a comprehensive assessment of how this compound modulates cellular pathways. These application notes provide a framework for conducting such analyses, from experimental design to data interpretation.
Mechanism of Action and Impact on Gene Expression
This compound exerts its effects by directly targeting and degrading the estrogen receptor alpha (ERα). In ER+ breast cancer, ERα, when activated by estrogen, translocates to the nucleus and binds to estrogen response elements (EREs) in the promoter regions of target genes, leading to their transcription. These genes are often involved in cell proliferation, survival, and growth.
Upon treatment, this compound binds to ERα, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome. This depletion of ERα protein levels effectively abrogates estrogen-dependent signaling. Consequently, the expression of estrogen-responsive genes is significantly downregulated.
Studies have shown that this compound treatment leads to a robust downregulation of genes involved in the estrogen response and cell cycle pathways.[1][2] Furthermore, in models of endocrine resistance, such as those harboring ESR1 mutations, this compound can still effectively degrade the mutant ER and suppress downstream gene expression.[1] Interestingly, some studies have also reported unique transcriptional effects of this compound, including the upregulation of NFKB signaling and the interferon-gamma response pathway.
Data Presentation: Summary of Gene Expression Changes
The following tables summarize the expected gene expression changes following this compound exposure based on published preclinical studies. The data presented here is a representative summary, and specific fold changes and significance levels can be found in the supplemental data of relevant publications, such as Sherman et al., JCI Insight, 2025.[1][2]
Table 1: Differentially Expressed Genes in ER+ Breast Cancer Cells Treated with this compound
| Gene | Pathway | Expected Regulation | Log2 Fold Change (Representative) | p-value (Representative) |
| PGR | Estrogen Response | Downregulated | -2.5 | < 0.001 |
| TFF1 | Estrogen Response | Downregulated | -3.1 | < 0.001 |
| GREB1 | Estrogen Response | Downregulated | -2.8 | < 0.001 |
| CCND1 | Cell Cycle | Downregulated | -1.9 | < 0.01 |
| E2F1 | Cell Cycle | Downregulated | -1.5 | < 0.05 |
| MYC | Cell Proliferation | Downregulated | -1.7 | < 0.01 |
| RELB | NFKB Signaling | Upregulated | 1.8 | < 0.05 |
| IRF1 | Interferon Response | Upregulated | 2.1 | < 0.01 |
Table 2: Enriched Pathways Modulated by this compound Treatment
| Pathway | Direction of Modulation | Key Genes |
| Estrogen Response Early | Downregulated | PGR, TFF1, GREB1 |
| Estrogen Response Late | Downregulated | AREG, IL20 |
| E2F Targets | Downregulated | E2F1, CCNE2 |
| G2M Checkpoint | Downregulated | CCNB1, CDK1 |
| MYC Targets | Downregulated | MYC, TCF4 |
| NFKB Signaling | Upregulated | RELB, NFKBIA |
| Interferon Gamma Response | Upregulated | IRF1, STAT1 |
Mandatory Visualizations
Caption: this compound binds to the estrogen receptor, leading to its degradation and blocking gene transcription.
Caption: A stepwise workflow for analyzing gene expression changes using RNA sequencing.
Caption: A streamlined workflow for validating RNA-seq findings using quantitative PCR.
Experimental Protocols
Protocol 1: RNA Sequencing (RNA-seq) for Global Gene Expression Profiling
1. Cell Culture and this compound Treatment:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media and conditions.
-
Seed cells at a density that allows for logarithmic growth during the treatment period.
-
Treat cells with a predetermined concentration of this compound (e.g., 100 nM) or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
Perform at least three biological replicates for each treatment condition.
2. RNA Extraction and Quality Control:
-
Harvest cells and perform total RNA extraction using a commercial kit (e.g., RNeasy Kit, Qiagen) or TRIzol reagent, following the manufacturer's instructions.
-
Treat RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/A280 ratios between 1.8 and 2.1 and A260/A230 ratios greater than 2.0.
-
Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). An RNA Integrity Number (RIN) of 8 or higher is recommended for library preparation.
3. RNA-seq Library Preparation and Sequencing:
-
Prepare RNA-seq libraries from high-quality total RNA using a commercial kit (e.g., NEBNext Ultra II Directional RNA Library Prep Kit for Illumina). This typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Perform quality control and quantification of the prepared libraries.
-
Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression analysis).
4. Bioinformatic Analysis:
-
Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads.
-
Read Trimming: Trim adapter sequences and low-quality bases from the reads.
-
Alignment: Align the trimmed reads to a reference genome (e.g., hg38) using a splice-aware aligner such as STAR or HISAT2.
-
Gene Expression Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Expression Analysis: Identify differentially expressed genes between this compound-treated and vehicle-treated samples using R packages such as DESeq2 or edgeR. Set appropriate thresholds for significance (e.g., adjusted p-value < 0.05 and |log2 fold change| > 1).
-
Pathway and Functional Enrichment Analysis: Perform gene ontology (GO) and pathway enrichment analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify modulated biological processes and pathways.
Protocol 2: Quantitative Real-Time PCR (qPCR) for Validation of RNA-seq Data
1. cDNA Synthesis:
-
Use the same RNA samples from the this compound and vehicle treatment groups as used for RNA-seq.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with random hexamers or oligo(dT) primers.
2. Primer Design and Validation:
-
Design primers for the target genes of interest (identified from RNA-seq) and at least two stable reference (housekeeping) genes (e.g., GAPDH, ACTB, TBP). Primers should span an exon-exon junction to avoid amplification of genomic DNA.
-
Validate primer efficiency by performing a standard curve analysis with a serial dilution of cDNA. The amplification efficiency should be between 90% and 110%.
3. qPCR Reaction and Data Collection:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green or probe-based master mix.
-
Perform the qPCR reaction in a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Include no-template controls (NTCs) to check for contamination and no-reverse-transcription (-RT) controls to check for genomic DNA contamination.
-
Run all samples and controls in triplicate.
4. Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Normalize the Ct values of the target genes to the geometric mean of the Ct values of the reference genes (ΔCt).
-
Calculate the fold change in gene expression using the comparative Ct (ΔΔCt) method.
-
Compare the qPCR fold change results with the RNA-seq data to validate the findings.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vivo Imaging of Imlunestrant Effects on Tumor Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in preclinical models of estrogen receptor-positive (ER+) breast cancer.[1][2][3] Unlike traditional anti-estrogen therapies that block the estrogen receptor, this compound binds to the receptor and induces its degradation, thereby inhibiting ER-dependent gene transcription and cell growth.[1][4] This application note provides detailed protocols for in vivo imaging of the effects of this compound on tumor growth using bioluminescence imaging (BLI) in a xenograft mouse model.
Mechanism of Action: this compound and the Estrogen Receptor Signaling Pathway
This compound exerts its therapeutic effect by targeting the estrogen receptor signaling pathway, a critical driver in the majority of breast cancers. In ER+ breast cancer cells, the binding of estrogen to the estrogen receptor alpha (ERα) triggers a cascade of events leading to cell proliferation and tumor growth. This process involves the dimerization of the receptor, its translocation to the nucleus, and the subsequent activation of target gene transcription.[5][6][7][8]
This compound functions by binding to ERα, which induces a conformational change in the receptor. This altered conformation marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] This degradation of ERα effectively shuts down the downstream signaling pathways that promote tumor growth.
Estrogen Receptor Signaling Pathway
In Vivo Imaging of this compound Efficacy
Bioluminescence imaging (BLI) is a highly sensitive, non-invasive technique for monitoring tumor growth and therapeutic response in real-time.[9][10][11][12] This method relies on the detection of light emitted by luciferase-expressing cancer cells following the administration of a substrate, typically D-luciferin.[13]
Experimental Workflow
The following diagram outlines the typical workflow for an in vivo imaging study to assess the efficacy of this compound.
Experimental Protocols
Materials
-
Cell Line: MCF7 human breast cancer cells stably expressing firefly luciferase (MCF7-luc2).
-
Animals: Female immunodeficient mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
This compound: Provided by the manufacturer or synthesized.
-
Vehicle Control: Appropriate vehicle for this compound (e.g., 0.5% methylcellulose).
-
D-luciferin: In vivo grade, dissolved in sterile PBS to a concentration of 15 mg/mL.
-
Anesthesia: Isoflurane or other suitable anesthetic.
-
Imaging System: In vivo imaging system (IVIS) or equivalent with a cooled CCD camera.
Protocol 1: Orthotopic Xenograft Model of ER+ Breast Cancer
-
Cell Culture: Culture MCF7-luc2 cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation:
-
Harvest cells using trypsin-EDTA and wash with sterile PBS.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Anesthetize mice using isoflurane.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) into the mammary fat pad.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly by bioluminescence imaging starting one week post-implantation.
-
Once tumors are established and have a measurable bioluminescent signal, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Protocol 2: this compound Administration
-
Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent and dilute to the final desired concentration with the vehicle.
-
Dosing:
-
Treatment Group: Administer this compound orally (e.g., by oral gavage) at a dose of 30 mg/kg, once daily.
-
Control Group: Administer an equivalent volume of the vehicle control orally, once daily.
-
-
Treatment Duration: Continue treatment for the duration of the study (e.g., 28 days).
Protocol 3: Bioluminescence Imaging
-
Animal Preparation:
-
Anesthetize mice with isoflurane.
-
Administer D-luciferin (150 mg/kg) via intraperitoneal (IP) injection.
-
-
Image Acquisition:
-
Wait 10-15 minutes for the substrate to distribute.[13]
-
Place the mouse in the imaging chamber of the IVIS system.
-
Acquire bioluminescent images with an exposure time of 1-5 minutes, depending on the signal intensity.
-
-
Longitudinal Imaging: Repeat the imaging procedure at regular intervals (e.g., twice weekly) to monitor tumor growth over time.
Protocol 4: Data Analysis
-
Image Quantification:
-
Statistical Analysis:
-
Plot the mean photon flux for each group over time.
-
Perform statistical analysis (e.g., t-test or ANOVA) to compare the tumor growth between the this compound-treated and control groups.
-
Data Presentation
The following tables present representative quantitative data from a hypothetical in vivo imaging study of this compound.
Table 1: Tumor Bioluminescence (Photon Flux) Over Time
| Day | Control Group (photons/sec) | This compound-Treated Group (photons/sec) |
| 0 | 1.5 x 10^6 ± 0.3 x 10^6 | 1.6 x 10^6 ± 0.4 x 10^6 |
| 7 | 5.2 x 10^6 ± 1.1 x 10^6 | 2.1 x 10^6 ± 0.5 x 10^6 |
| 14 | 1.8 x 10^7 ± 0.4 x 10^7 | 0.8 x 10^6 ± 0.2 x 10^6 |
| 21 | 5.5 x 10^7 ± 1.2 x 10^7 | 0.5 x 10^6 ± 0.1 x 10^6 |
| 28 | 1.2 x 10^8 ± 0.3 x 10^8 | 0.3 x 10^6 ± 0.1 x 10^6 |
Table 2: Summary of Treatment Efficacy
| Parameter | Control Group | This compound-Treated Group |
| Initial Tumor Bioluminescence (Day 0) | 1.5 x 10^6 p/s | 1.6 x 10^6 p/s |
| Final Tumor Bioluminescence (Day 28) | 1.2 x 10^8 p/s | 0.3 x 10^6 p/s |
| Tumor Growth Inhibition | - | >99% |
| Tumor Regression | No | Yes |
Conclusion
In vivo bioluminescence imaging is a powerful tool for the preclinical evaluation of novel cancer therapeutics like this compound. The protocols and data presented here provide a framework for designing and executing studies to assess the in vivo efficacy of this compound in ER+ breast cancer models. The ability to non-invasively and quantitatively monitor tumor growth over time allows for a robust assessment of treatment response and provides valuable insights for further drug development.
References
- 1. Portico [access.portico.org]
- 2. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. academic.oup.com [academic.oup.com]
- 8. Estrogen Receptor Mutations and Changes in Downstream Gene Expression and Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. High throughput quantitative bioluminescence imaging for assessing tumor burden - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioluminescence-Based Tumor Quantification Method for Monitoring Tumor Progression and Treatment Effects in Mouse Lymphoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular bioluminescence imaging as a non-invasive tool for monitoring tumor growth and therapeutic response to MRI-guided laser ablation in a rat model of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Cell Tracking with Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncology.labcorp.com [oncology.labcorp.com]
Application Notes and Protocols: Establishing Imlunestrant-Resistant Cell Line Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) that has shown significant promise in the treatment of estrogen receptor-positive (ER+) breast cancer, including cases with ESR1 mutations. As with many targeted therapies, the development of drug resistance is a critical challenge. The establishment of this compound-resistant cell line models is therefore essential for studying the molecular mechanisms of resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome it. These application notes provide detailed protocols for generating and characterizing this compound-resistant breast cancer cell lines.
Data Presentation
The development of resistance to this compound is characterized by a significant increase in the half-maximal inhibitory concentration (IC50) compared to the parental, sensitive cell line. The following tables summarize representative quantitative data for this compound sensitivity in parental ER+ breast cancer cell lines and analogous data from cell lines resistant to other SERDs, which serves as a model for this compound resistance.
Table 1: this compound IC50 Values in Parental ER+ Breast Cancer Cell Lines
| Cell Line | Subtype | This compound IC50 (nM) | Reference |
| MCF-7 | Luminal A, ER+, PR+, HER2- | 5.2 | [1] |
| T47D | Luminal A, ER+, PR+, HER2- | 0.34 | [1] |
Table 2: Representative IC50 Values in Endocrine-Resistant Cell Line Models
| Cell Line Model | Resistance Mechanism | Fold Increase in IC50 | Reference |
| MCF-7/Fulvestrant-Resistant | Chronic Fulvestrant (B1683766) Exposure | ~4.7-fold | [1] |
| MCF-7/Tamoxifen-Resistant | Chronic Tamoxifen Exposure | ~2.7-fold | [2] |
| T47D/Tamoxifen-Resistant | Chronic Tamoxifen Exposure | ~1.9-fold | [2] |
Note: The fold increase in IC50 for this compound-resistant cell lines is expected to be in a similar range to that observed for other SERDs like fulvestrant.
Experimental Protocols
Here we provide detailed protocols for the generation of this compound-resistant cell lines and their subsequent characterization.
Protocol 1: Generation of this compound-Resistant MCF-7 Cell Line
This protocol describes the generation of an this compound-resistant MCF-7 cell line using a dose-escalation method. This method has been successfully used to generate resistance to other SERDs like fulvestrant[3].
Materials:
-
MCF-7 parental cell line
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks and plates
-
Standard cell culture equipment
Procedure:
-
Initial Culture: Culture parental MCF-7 cells in their standard growth medium.
-
Determine Parental IC50: Perform a cell viability assay (see Protocol 2) to determine the initial IC50 of this compound for the parental MCF-7 cells.
-
Initiation of Resistance Induction: Begin by treating MCF-7 cells with this compound at a concentration equal to the IC10 (the concentration that inhibits 10% of cell growth).
-
Dose Escalation: Once the cells resume a normal growth rate in the presence of the starting concentration of this compound, double the concentration of the drug.
-
Monitoring and Maintenance: Continuously monitor the cells for signs of recovery and proliferation. Repeat the dose escalation step each time the cells adapt to the current drug concentration. This process can take several months.
-
Final Resistant Line: The process is complete when the cells are able to proliferate in a high concentration of this compound (e.g., 100 nM, analogous to fulvestrant-resistance protocols)[3]. The resulting cell line can be designated as MCF-7-ImR.
-
Maintenance of Resistant Phenotype: Maintain the MCF-7-ImR cell line in a medium continuously supplemented with the final concentration of this compound to ensure the stability of the resistant phenotype.
Protocol 2: Characterization of Resistance - Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in both parental and resistant cell lines to quantify the level of resistance.
Materials:
-
Parental and resistant MCF-7 cells
-
96-well plates
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed both parental MCF-7 and MCF-7-ImR cells into 96-well plates at a density of 5,000 cells/well and allow them to attach overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., ranging from 0.01 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to calculate the IC50 value for each cell line.
Protocol 3: Characterization of Resistance - Western Blot for ERα Expression
This protocol is to assess for changes in the expression of the primary target of this compound, the estrogen receptor alpha (ERα).
Materials:
-
Parental and resistant MCF-7 cells
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibody (anti-ERα)
-
Secondary HRP-conjugated antibody
-
ECL detection reagent
Procedure:
-
Protein Extraction: Lyse parental and resistant MCF-7 cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary anti-ERα antibody overnight at 4°C, followed by incubation with the secondary HRP-conjugated antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.
Protocol 4: Characterization of Resistance - qRT-PCR for ESR1 Gene Expression
This protocol is to determine if the resistance mechanism involves changes in the transcription of the ESR1 gene, which encodes for ERα.
Materials:
-
Parental and resistant MCF-7 cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for ESR1 and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from both parental and resistant MCF-7 cells.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA.
-
qPCR: Perform quantitative real-time PCR using primers for ESR1 and the housekeeping gene.
-
Data Analysis: Analyze the results using the ΔΔCt method to determine the relative fold change in ESR1 gene expression in the resistant cells compared to the parental cells.
Mandatory Visualizations
Caption: Experimental workflow for generating and characterizing this compound-resistant cell lines.
Caption: Key signaling pathways in this compound action and resistance.
References
- 1. smartscitech.com [smartscitech.com]
- 2. Tamoxifen resistance alters sensitivity to 5-fluorouracil in a subset of estrogen receptor-positive breast cancer | PLOS One [journals.plos.org]
- 3. Distinct mechanisms of resistance to fulvestrant treatment dictate level of ER independence and selective response to CDK inhibitors in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Imlunestrant-Induced Cell Cycle Arrest using Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Imlunestrant is a next-generation oral selective estrogen receptor degrader (SERD) that has demonstrated potent anti-tumor activity in estrogen receptor-positive (ER+) breast cancer models.[1][2][3] As a SERD, this compound functions by binding to the estrogen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This dual mechanism of action, involving both competitive antagonism of the estrogen receptor and the elimination of the receptor protein, effectively abrogates ER signaling. The disruption of ER-mediated signaling pathways, which are critical for the proliferation of ER+ breast cancer cells, leads to a halt in cell cycle progression, primarily inducing a G1 phase arrest.[1][2][3][5] Consequently, this downstream effect inhibits tumor cell proliferation and can lead to tumor regression.[2][3] Flow cytometry is a powerful and widely used technique to quantify the effects of therapeutic agents like this compound on the cell cycle. By staining DNA with a fluorescent dye such as propidium (B1200493) iodide (PI), the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) can be accurately measured, providing quantitative insights into the cytostatic effects of the drug.
Mechanism of Action: this compound-Induced G1 Cell Cycle Arrest
Estrogen, upon binding to its receptor (ER), promotes the transcription of genes essential for cell cycle progression. A key event in this process is the upregulation of Cyclin D1, which then forms a complex with cyclin-dependent kinases 4 and 6 (CDK4/6). This complex phosphorylates the retinoblastoma protein (Rb), causing it to release the E2F transcription factor. Once liberated, E2F activates the transcription of genes required for the G1 to S phase transition.
This compound, by degrading the estrogen receptor, disrupts this entire signaling cascade. The resulting decrease in Cyclin D1 levels prevents the formation of active Cyclin D1-CDK4/6 complexes. Consequently, Rb remains in its active, hypophosphorylated state, sequestering E2F and thereby preventing the transcription of S-phase entry genes. This molecular mechanism culminates in the arrest of the cell cycle in the G1 phase.
Data Presentation
Table 1: Representative Cell Cycle Distribution in MCF-7 Cells Treated with a SERD (Fulvestrant)
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control | 55.2 ± 2.5 | 30.1 ± 1.8 | 14.7 ± 1.2 |
| Fulvestrant (B1683766) (100 nM) | 75.8 ± 3.1 | 12.5 ± 1.5 | 11.7 ± 1.0 |
Data is representative and adapted from studies on fulvestrant to illustrate the expected outcome of SERD treatment. The values are presented as mean ± standard deviation.
Experimental Protocol: Flow Cytometry Analysis of Cell Cycle Arrest
This protocol details the steps for treating ER+ breast cancer cells (e.g., MCF-7 or T47D) with this compound and subsequently analyzing the cell cycle distribution by flow cytometry using propidium iodide (PI) staining.
Materials
-
ER+ breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Experimental Workflow
Step-by-Step Procedure
-
Cell Seeding:
-
Culture MCF-7 or T47D cells in their recommended complete medium.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not exceed 80-90% confluency by the end of the experiment.
-
Allow cells to adhere and resume growth for 24 hours.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in a complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100 nM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest this compound concentration.
-
Remove the medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and transfer the cell suspension to a centrifuge tube.
-
Centrifuge the cells at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet once with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at 4°C for fixation. Cells can be stored at -20°C for several weeks if needed.
-
-
Staining:
-
Centrifuge the fixed cells at 500 x g for 5 minutes.
-
Carefully decant the ethanol and wash the cell pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer.
-
Use a 488 nm laser for excitation and collect the PI fluorescence in the appropriate channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. The G0/G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content, with the S phase in between.
-
Conclusion
The analysis of cell cycle arrest by flow cytometry is a fundamental method for characterizing the mechanism of action of SERDs like this compound. This application note provides a comprehensive overview, from the underlying signaling pathways to a detailed experimental protocol. The expected outcome of this compound treatment is a significant increase in the percentage of cells in the G0/G1 phase, coupled with a corresponding decrease in the S and G2/M phases, providing a quantitative measure of its cytostatic efficacy. This information is invaluable for preclinical drug development and for understanding the therapeutic potential of this compound in ER+ breast cancer.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 3. df6sxcketz7bb.cloudfront.net [df6sxcketz7bb.cloudfront.net]
- 4. onclive.com [onclive.com]
- 5. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating Acquired Endocrine Therapy Resistance with Imlunestrant
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acquired resistance to endocrine therapy is a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer. Imlunestrant (LY3484356) is a next-generation oral selective estrogen receptor degrader (SERD) designed to overcome the limitations of previous endocrine therapies, including resistance mediated by ESR1 mutations. These application notes provide a comprehensive overview of the use of this compound as a tool to study and overcome acquired resistance, presenting key preclinical and clinical data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Mechanism of Action and Rationale for Use in Resistant Settings
Endocrine therapies, such as aromatase inhibitors and tamoxifen, function by either depleting estrogen levels or blocking the estrogen receptor. However, cancer cells can develop resistance through various mechanisms, most notably through the acquisition of mutations in the ESR1 gene, which encodes for ERα. These mutations can lead to ligand-independent activation of the receptor, rendering therapies that target the ligand-binding domain less effective.
This compound is a pure ER antagonist that not only blocks the receptor's activity but also induces its degradation.[1] This dual mechanism of action makes it a potent agent against both wild-type and mutant ERα, offering a promising strategy to overcome acquired resistance.[2][3] Preclinical studies have demonstrated that this compound effectively degrades ERα and inhibits the growth of breast cancer cells harboring ESR1 mutations, such as the Y537S mutation.[2][4] Furthermore, its oral bioavailability and ability to penetrate the blood-brain barrier address limitations of the first-generation SERD, fulvestrant.[4][5]
Data Presentation
The following tables summarize key quantitative data from preclinical and clinical studies of this compound, providing insights into its efficacy in endocrine-resistant settings.
Preclinical Activity of this compound
| Cell Line | ER Status | ESR1 Mutation | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Reference |
| MCF7 | ER+ | Wild-Type | ~5.2 | ~19 | [4] |
| T47D | ER+ | Wild-Type | Not Specified | ~2.2 | [4] |
| MCF7 | ER+ | Y537S | Not Specified | Not Specified | [2] |
| T47D | ER+ | Y537S | Not Specified | Not Specified | [2] |
Note: Specific IC50 values for mutant cell lines were not detailed in the provided search results, but studies indicate potent activity.
Clinical Efficacy of this compound in the EMBER-3 Trial
The Phase 3 EMBER-3 trial evaluated the efficacy of this compound as a monotherapy and in combination with the CDK4/6 inhibitor abemaciclib (B560072) in patients with ER+, HER2- advanced breast cancer who had progressed on prior endocrine therapy.
Progression-Free Survival (PFS)
| Patient Population | Treatment Arm | Median PFS (months) | Hazard Ratio (95% CI) | p-value | Reference |
| ESR1-mutated | This compound | 5.5 | 0.62 (0.47–0.82) | 0.0007 | [6] |
| ESR1-mutated | Standard Endocrine Therapy | 3.8 | [6] | ||
| Overall Population | This compound + Abemaciclib | 10.9 | 0.59 (0.47–0.74) | <0.0001 | [6] |
| Overall Population | This compound Monotherapy | 5.5 | [6] | ||
| CDK4/6i Pre-treated | This compound + Abemaciclib | 9.1 | 0.53 (0.40-0.69) | <0.0001 | [6] |
| CDK4/6i Pre-treated | This compound Monotherapy | 3.7 | [6] |
Overall Survival (OS)
| Patient Population | Treatment Arm | Median OS (months) | Hazard Ratio (95% CI) | p-value | Reference |
| ESR1-mutated | This compound | 34.5 | 0.60 (0.43–0.86) | 0.0043 | [7] |
| ESR1-mutated | Standard Endocrine Therapy | 23.1 | [7] | ||
| Overall Population | This compound + Abemaciclib | Not Reached | 0.82 (0.59–1.16) | Not Significant | [5] |
| Overall Population | This compound Monotherapy | 34.4 | [5] |
Experimental Protocols
This section provides detailed protocols for key experiments used to evaluate the efficacy of this compound in overcoming endocrine therapy resistance.
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of breast cancer cell lines.
Materials:
-
ER+ breast cancer cell lines (e.g., MCF7, T47D, and their endocrine-resistant derivatives)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for ERα Degradation
This protocol is for assessing the ability of this compound to induce the degradation of the ERα protein.
Materials:
-
ER+ breast cancer cell lines
-
This compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against ERα
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of this compound for different time points. After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with the primary anti-ERα antibody overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an antibody against a loading control to ensure equal protein loading. Quantify the band intensities to determine the extent of ERα degradation.
In Vivo Xenograft Studies
This protocol provides a general framework for evaluating the anti-tumor activity of this compound in a patient-derived xenograft (PDX) model of endocrine-resistant breast cancer.
Materials:
-
Immunocompromised mice (e.g., NSG mice)
-
Patient-derived endocrine-resistant ER+ breast cancer tissue
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Implant small fragments of the PDX tumor subcutaneously into the flank of the mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Treatment Administration: Administer this compound or vehicle control daily via oral gavage.
-
Tumor Measurement and Body Weight Monitoring: Measure tumor volume with calipers twice a week and monitor the body weight of the mice as a measure of toxicity.
-
Endpoint: Continue the experiment until the tumors in the control group reach a predetermined size or for a specified duration.
-
Tissue Analysis: At the end of the study, excise the tumors and perform downstream analyses such as immunohistochemistry for ERα and Ki67.
Genome-Wide CRISPR Knockout Screen for Resistance Mechanisms
This protocol outlines a general workflow for identifying genes that confer resistance to this compound.
Materials:
-
ER+ breast cancer cell line stably expressing Cas9
-
GeCKO (Genome-scale CRISPR Knock-Out) library
-
Lentiviral packaging and production reagents
-
This compound
-
Next-generation sequencing (NGS) reagents and platform
Procedure:
-
Lentiviral Library Production: Produce lentiviral particles containing the GeCKO sgRNA library.
-
Cell Transduction: Transduce the Cas9-expressing cells with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single sgRNA.
-
Selection and Expansion: Select for transduced cells and expand the population.
-
Drug Treatment: Treat the cell population with a lethal dose of this compound. A parallel population is left untreated as a control.
-
Harvesting and gDNA Extraction: Harvest the surviving cells from the treated population and the control population. Extract genomic DNA.
-
NGS and Data Analysis: Amplify the sgRNA sequences from the genomic DNA and perform next-generation sequencing. Analyze the sequencing data to identify sgRNAs that are enriched in the this compound-treated population, as these target genes that may confer resistance when knocked out.
Visualizations
The following diagrams illustrate key concepts and workflows related to the study of this compound in the context of acquired endocrine therapy resistance.
Caption: ER signaling, acquired resistance, and this compound's mechanism.
References
- 1. CRISPR screening approaches in breast cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Genome-wide CRISPR-Cas9 knockout screens - Wikipedia [en.wikipedia.org]
- 6. docs.axolbio.com [docs.axolbio.com]
- 7. youtube.com [youtube.com]
Application Notes and Protocols for Imlunestrant in Brain Metastases Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical and clinical research on imlunestrant, a novel, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD), with a specific focus on its potential application in the treatment of brain metastases originating from estrogen receptor-positive (ER+) breast cancer. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of this compound's activity in this challenging therapeutic area.
Introduction
This compound (LY3484356) is a next-generation SERD designed to overcome the limitations of existing endocrine therapies.[1] Its mechanism of action involves binding to the estrogen receptor (ER), leading to its degradation and thereby blocking ER-mediated signaling pathways that drive the growth of ER+ breast cancer.[2] A key feature of this compound is its ability to cross the blood-brain barrier, a critical attribute for treating brain metastases, which are a significant cause of morbidity and mortality in patients with ER+ breast cancer.[3][4] Preclinical studies have demonstrated this compound's potent antitumor activity in both ESR1 wild-type and mutant breast cancer models, including intracranial tumor models.[5][6]
Preclinical Research Data
In Vivo Efficacy in an Intracranial Tumor Model
Preclinical studies have demonstrated the efficacy of this compound in a brain metastasis model. In an ER+ breast cancer intracranial tumor model, this compound prolonged survival compared to vehicle or other SERD therapies.[5][6]
| Parameter | This compound | Elacestrant | Giredestrant | Camizestrant | Fulvestrant | Vehicle |
| Overall Survival at Day 56 | 60% | 40% | 30% | 10% | 10% | Not Reported |
| Data from a study in a mouse model with MCF7 intracranial tumors, using clinically relevant doses.[7] |
Pharmacokinetics: Brain Penetration
Clinical Research Data
EMBER-3 Clinical Trial: CNS Progression
The Phase 3 EMBER-3 trial (NCT04975308) evaluated the efficacy and safety of this compound as a monotherapy and in combination with abemaciclib (B560072) in patients with ER+, HER2- advanced breast cancer.[8][9] A post-hoc exploratory analysis of the trial data investigated the rates of central nervous system (CNS) progression.
| Patient Subgroup (with ESR1 mutation) | This compound | Standard of Care | Hazard Ratio (95% CI) |
| 12-Month CNS Progression Rate | 1.5% | 6.7% | 0.18 (0.04 - 0.90) |
| CNS Progression Rate (Overall) | 2% | 7% | Not Reported |
| It is important to note that these analyses are limited by the low number of events and the lack of mandated serial asymptomatic CNS imaging in all patients.[10] |
EMBER-3: Progression-Free Survival (PFS) in Key Subgroups
The EMBER-3 trial also demonstrated the efficacy of this compound in various patient subgroups.
| Treatment Arm | Patient Subgroup | Median PFS (months) | Hazard Ratio (95% CI) |
| This compound vs. Standard of Care | ESR1-mutated | 5.5 vs. 3.8 | 0.62 (0.47 - 0.82) |
| This compound + Abemaciclib vs. This compound | All patients | 9.4 vs. 5.5 | 0.57 (0.44 - 0.73) |
| This compound + Abemaciclib vs. This compound | Prior CDK4/6i treatment | 9.1 vs. 3.7 | 0.51 (0.38 - 0.68) |
| Data from the EMBER-3 trial.[9][11] |
Experimental Protocols
Protocol 1: In Vivo Intracranial Brain Metastasis Model
This protocol describes the establishment of an ER+ breast cancer brain metastasis model in mice and the subsequent evaluation of this compound's efficacy.
1. Cell Culture and Preparation:
- Culture MCF7 cells stably expressing luciferase (MCF7-luc) in appropriate growth medium.
- On the day of injection, harvest cells by trypsinization, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^5 cells per 3 µL. Keep cells on ice.
2. Stereotactic Intracranial Injection:
- Anesthetize female immunodeficient mice (e.g., NOD SCID) using isoflurane.[12]
- Secure the mouse in a stereotactic frame.[13]
- Make a sagittal incision in the scalp to expose the skull.
- Using a stereotactic drill, create a burr hole at the desired coordinates (e.g., 2 mm right and 1 mm anterior to the bregma).[2]
- Slowly inject 3 µL of the MCF7-luc cell suspension into the brain at a specific depth (e.g., 3.5 mm from the dura).[2] The injection should be performed slowly to minimize tissue damage.
- After injection, slowly withdraw the needle and close the incision with surgical clips or sutures.
- Administer analgesics post-surgery as per approved animal care protocols.
3. This compound Administration:
- Allow tumors to establish for a predetermined period (e.g., 7-10 days), which can be monitored by bioluminescence imaging.
- Prepare this compound for oral administration at the desired dose (e.g., 10 mg/kg). The vehicle used for solubilization should be reported.
- Administer this compound or vehicle control to the mice once daily via oral gavage.
4. Monitoring Tumor Growth and Survival:
- Monitor tumor growth non-invasively using bioluminescence imaging (see Protocol 2).
- Monitor the health and body weight of the mice regularly.
- Record survival data and euthanize animals when they meet predefined humane endpoints.
Protocol 2: In Vivo Bioluminescence Imaging and Data Analysis
This protocol outlines the procedure for monitoring intracranial tumor growth using bioluminescence imaging.
1. Substrate Preparation and Injection:
- Prepare a sterile solution of D-luciferin in PBS (e.g., 15 mg/mL).
- Anesthetize the tumor-bearing mice with isoflurane.
- Administer D-luciferin via intraperitoneal injection (e.g., 150 mg/kg).[12]
2. Image Acquisition:
- Wait for the substrate to distribute (typically 10-15 minutes).
- Place the anesthetized mouse in an in vivo imaging system (e.g., IVIS Spectrum).
- Acquire bioluminescent images. The exposure time will depend on the signal intensity.
3. Data Analysis:
- Use the imaging system's software to draw a region of interest (ROI) around the tumor signal in the head.
- Quantify the bioluminescent signal as total flux (photons/second) or radiance (photons/second/cm²/steradian).[5]
- Track the change in bioluminescent signal over time for each animal to monitor tumor growth.
- Statistical analysis can be performed to compare tumor growth between treatment and control groups.
Visualizations
Caption: Mechanism of action of this compound in ER+ breast cancer cells.
Caption: Preclinical workflow for evaluating this compound in a brain metastasis model.
Caption: Logical relationship of the EMBER-3 trial CNS progression analysis.
References
- 1. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assets-eu.researchsquare.com [assets-eu.researchsquare.com]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Biotinylated Bioluminescent Probe for Long Lasting Targeted in Vivo Imaging of Xenografted Brain Tumors in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modeling Brain Metastases Through Intracranial Injection and Magnetic Resonance Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncodaily.com [oncodaily.com]
- 9. oncodaily.com [oncodaily.com]
- 10. mskcc.org [mskcc.org]
- 11. ajmc.com [ajmc.com]
- 12. Bioluminescent Approaches for Measuring Tumor Growth in a Mouse Model of Neurofibromatosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rwdstco.com [rwdstco.com]
Troubleshooting & Optimization
Technical Support Center: Mechanisms of Acquired Resistance to Imlunestrant
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding acquired resistance to imlunestrant.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of acquired resistance to this compound?
A1: Acquired resistance to this compound, a selective estrogen receptor degrader (SERD), can be broadly categorized into two main types:
-
On-target resistance: While this compound is designed to be effective against both wild-type and mutant estrogen receptor alpha (ERα), including the common Y537S mutation, the possibility of novel or complex ESR1 mutations emerging under therapeutic pressure cannot be entirely ruled out.[1][2][3]
-
Bypass pathway activation: This is a more common mechanism where cancer cells activate alternative signaling pathways to circumvent the ER blockade imposed by this compound. Key bypass pathways implicated in resistance to endocrine therapies, including this compound, are:
-
PI3K/AKT/mTOR Pathway: Upregulation of this pathway can promote cell survival and proliferation independent of ER signaling.[4]
-
MAPK (RAS-RAF-MEK-ERK) Pathway: Activation of this pathway can also lead to estrogen-independent cell growth.
-
NF-κB Signaling: Transcriptomic analysis has shown that this compound treatment can lead to an upregulation of NF-κB signaling.[5] This pathway is known to be involved in therapy resistance.[6]
-
Oxidative Phosphorylation (OXPHOS): A genome-wide CRISPR screen has identified OXPHOS as a potential vulnerability and a mechanism of acquired resistance to this compound.[3]
-
Q2: How does this compound's efficacy compare in patients with and without ESR1 mutations?
A2: Clinical trial data from EMBER-3 demonstrates that this compound monotherapy provides a significant progression-free survival (PFS) benefit in patients with ESR1 mutations compared to standard of care.[7][8][9][10] In the overall population (including patients without ESR1 mutations), the difference in PFS between this compound monotherapy and standard of care was not statistically significant. However, the combination of this compound with abemaciclib (B560072) showed a significant PFS improvement in all patients, regardless of their ESR1 mutation status.[9]
Q3: Are there any known predictive biomarkers for this compound resistance?
A3: While research is ongoing, potential biomarkers for resistance or sensitivity to this compound-based therapies include:
-
ESR1 Mutation Status: The presence of an ESR1 mutation is a key biomarker for sensitivity to this compound monotherapy.[7][8][9][10]
-
Alterations in PI3K Pathway Genes (e.g., PIK3CA mutations): Co-occurring mutations in the PI3K pathway may influence the choice of combination therapy. Combining this compound with a PI3K inhibitor like alpelisib (B612111) has shown enhanced tumor growth inhibition in preclinical models.[4]
-
Upregulation of OXPHOS-related genes: Increased expression of genes involved in oxidative phosphorylation could indicate a potential vulnerability that could be targeted to overcome resistance.[11][12][13][14]
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in vitro over time.
| Possible Cause | Suggested Troubleshooting Steps |
| Emergence of ESR1 mutations | 1. Perform sequencing (Sanger or NGS) of the ESR1 gene in your resistant cell line to identify potential new mutations. 2. Test the efficacy of other SERDs or ER antagonists to assess cross-resistance. |
| Activation of bypass pathways | 1. Perform Western blot analysis to assess the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR) and MAPK (p-ERK) pathways. 2. Treat resistant cells with this compound in combination with inhibitors of the suspected activated pathway (e.g., PI3K, MEK, or mTOR inhibitors) and assess for synergistic effects on cell viability. |
| Increased metabolic activity (OXPHOS) | 1. Measure the oxygen consumption rate (OCR) to assess OXPHOS activity in resistant versus sensitive cells. 2. Test the combination of this compound with an OXPHOS inhibitor (e.g., IACS-10759) to see if sensitivity can be restored.[11] |
Problem 2: In vivo tumor model showing initial response to this compound followed by relapse.
| Possible Cause | Suggested Troubleshooting Steps |
| Tumor heterogeneity and clonal selection | 1. Harvest tumors at baseline and upon relapse for genomic and transcriptomic analysis to identify changes in the molecular landscape. 2. Analyze circulating tumor DNA (ctDNA) from plasma samples at different time points to monitor for the emergence of resistance mutations (e.g., in ESR1 or other cancer-related genes). |
| Activation of compensatory signaling pathways | 1. Perform immunohistochemistry (IHC) or Western blot on tumor lysates from relapsed tumors to check for activation of bypass pathways (p-AKT, p-ERK). 2. Initiate a second line of treatment in the animal model combining this compound with a targeted inhibitor based on the findings from the molecular analysis. |
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Cell Line | ESR1 Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) |
| T47D | Wild-Type | ~1.0 | 2.2 |
| MCF7 | Wild-Type | 5.2 | 19 |
| ER-negative cell lines | N/A | >2000 | N/A |
Data extracted from preclinical studies.[3][4]
Table 2: Clinical Efficacy of this compound in the EMBER-3 Trial
| Patient Population | Treatment Arm | Median Progression-Free Survival (mPFS) |
| ESR1-mutated | This compound Monotherapy | 5.5 months |
| ESR1-mutated | Standard of Care (fulvestrant or exemestane) | 3.8 months |
| Overall Population | This compound Monotherapy | 5.6 months |
| Overall Population | Standard of Care | 5.5 months |
| Overall Population | This compound + Abemaciclib | 9.4 months |
| Overall Population (Prior CDK4/6i) | This compound + Abemaciclib | 9.1 months |
Data from the EMBER-3 clinical trial.[9][15]
Experimental Protocols
Western Blot for PI3K/AKT Pathway Activation
This protocol is a general guideline for assessing the phosphorylation status of AKT, a key indicator of PI3K pathway activation.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Lyse cells in ice-cold lysis buffer with inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody (e.g., anti-phospho-AKT) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody for total AKT as a loading control.
-
Cell Viability (MTT) Assay
This protocol outlines the steps for an MTT assay to determine the cytotoxic effect of a compound on cultured cells.[16][17][18][19]
Materials:
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of this compound (and/or combination drugs) for the desired duration (e.g., 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form.
-
-
Solubilization:
-
Remove the medium and add solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
-
CRISPR-Cas9 Knockout Screen for Resistance Genes
This is a generalized workflow for a genome-wide CRISPR screen to identify genes whose loss confers resistance to this compound.[20][21][22][23][24]
Materials:
-
Cas9-expressing cancer cell line
-
GeCKO (Genome-scale CRISPR Knock-Out) library
-
Lentivirus packaging plasmids
-
HEK293T cells for virus production
-
Polybrene
-
This compound
-
Genomic DNA extraction kit
-
PCR reagents for library amplification
-
Next-generation sequencing platform
Procedure:
-
Lentivirus Production:
-
Produce lentivirus carrying the GeCKO library in HEK293T cells.
-
-
Cell Transduction:
-
Transduce the Cas9-expressing cancer cell line with the lentiviral library at a low multiplicity of infection (MOI) to ensure most cells receive a single guide RNA.
-
-
Selection and Treatment:
-
Select for transduced cells using puromycin.
-
Split the cell population into a control group (vehicle treatment) and an this compound-treated group.
-
-
Cell Culture and Harvesting:
-
Culture the cells for several passages to allow for gene knockout and phenotypic selection.
-
Harvest cells from both groups.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA.
-
Amplify the integrated guide RNA sequences by PCR.
-
Perform next-generation sequencing to determine the representation of each guide RNA in the control and treated populations.
-
-
Data Analysis:
-
Identify guide RNAs that are enriched in the this compound-treated population, as these target genes that may be involved in conferring resistance when knocked out.
-
Visualizations
Caption: Overview of acquired resistance mechanisms to this compound.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nuclear factor-κB signaling inhibitors revert multidrug-resistance in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patient-Reported Outcomes of this compound in EMBER-3 Trial for ER-Positive, HER2-Negative Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 8. Updated Efficacy Results From the Phase 3 EMBER-3 Trial: this compound With or Without Abemaciclib in Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 9. ajmc.com [ajmc.com]
- 10. oncodaily.com [oncodaily.com]
- 11. Oxidative Phosphorylation Is a Metabolic Vulnerability in Chemotherapy-Resistant Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. esmo.org [esmo.org]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 20. CRISPR-Cas9 screen reveals a role of purine synthesis for estrogen receptor α activity and tamoxifen resistance of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 21. In vivo CRISPR screening links NFKB1 to endocrine resistance in ER⁺ breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 23. Protocol for performing pooled CRISPR-Cas9 loss-of-function screens - PMC [pmc.ncbi.nlm.nih.gov]
- 24. broadinstitute.org [broadinstitute.org]
Technical Support Center: Overcoming Ilunestrant Resistance in Breast Cancer Research
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with imlunestrant in breast cancer cell models. The information is based on preclinical and clinical findings and is intended to assist in experimental design, data interpretation, and overcoming challenges related to this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: While this compound is a next-generation oral selective estrogen receptor degrader (SERD) designed to overcome resistance mechanisms common to other endocrine therapies, resistance can still emerge.[1][2][3] Preclinical and clinical data point to several key mechanisms:
-
Bypass Signaling Pathways: Crosstalk between the estrogen receptor (ER) and other signaling pathways can lead to estrogen-independent ER activation and cell proliferation.[1] Key pathways implicated include the PI3K/AKT/mTOR and MAPK pathways.[1][4][5]
-
Acquired Vulnerabilities: Cancer cells can develop new dependencies during treatment. For instance, a genome-wide CRISPR knockout screen identified that genes related to oxidative phosphorylation (OXPHOS) can become essential for survival during this compound treatment.[1]
-
Persistent Vulnerabilities: Known vulnerabilities in hormone receptor-positive (HR+) breast cancer, such as the CDK4/6-RB1 axis and PI3K signaling, often remain essential even during this compound treatment, suggesting these are not fully silenced and can be co-targeted.[1]
Q2: I am observing reduced efficacy of this compound monotherapy in my ESR1-mutant cell line. What could be the issue?
A2: This is an important observation. While this compound has demonstrated potent activity against ESR1-mutant models, particularly Y537S, and has shown superiority to fulvestrant (B1683766), reduced efficacy can occur.[1][2][6] Consider the following:
-
Specific ESR1 Mutation: While effective against common activating mutations like Y537S, the efficacy against less common or compound ESR1 mutations might vary.
-
Activation of Bypass Pathways: As mentioned in Q1, the cells may have activated alternative growth signaling pathways (e.g., PI3K/AKT/mTOR) that reduce their dependency on ER signaling.[1][4][5] This is a common mechanism of acquired resistance to endocrine therapies.[7]
-
Experimental Conditions: Ensure optimal drug concentration and treatment duration. This compound has shown significant dose-dependent growth suppression in vitro, with activity observed at concentrations as low as 1 nM.[1]
Q3: What combination strategies have shown promise in overcoming this compound resistance?
A3: Combination therapy is the leading strategy to overcome or prevent this compound resistance. Several combinations have shown significant preclinical and/or clinical efficacy:
-
CDK4/6 Inhibitors (e.g., Abemaciclib): This is the most clinically advanced combination. The addition of abemaciclib (B560072) to this compound significantly improves progression-free survival (PFS) in patients with ER+, HER2- advanced breast cancer, regardless of ESR1 or PI3K pathway mutation status, even in patients previously treated with a CDK4/6 inhibitor.[8][9][10][11][12] Preclinical data show synergistic antiproliferative activity.[4][5]
-
PI3K/mTOR Pathway Inhibitors (e.g., Alpelisib (B612111), Everolimus): Preclinical studies demonstrate that combining this compound with PI3K inhibitors (alpelisib) or mTOR inhibitors (everolimus) enhances tumor growth inhibition in both ESR1-wild-type and mutant models.[4][5]
-
OXPHOS Inhibitors (e.g., IACS-010759): Preclinical research has identified oxidative phosphorylation as an acquired vulnerability. Cells with acquired resistance to this compound have shown sensitivity to the OXPHOS inhibitor IACS-010759.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected cell proliferation in ESR1-mutant cells treated with this compound. | Activation of bypass signaling pathways (e.g., PI3K/AKT, MAPK). | 1. Perform phosphoprotein analysis (e.g., Western blot for p-AKT, p-ERK) to assess pathway activation.2. Test combination therapy with inhibitors of the suspected activated pathway (e.g., alpelisib for PI3K, abemaciclib for CDK4/6).[4][5] |
| Acquired resistance to this compound in a long-term culture model. | Upregulation of survival pathways like oxidative phosphorylation (OXPHOS). | 1. Conduct a CRISPR knockout screen to identify new genetic dependencies.[1]2. Evaluate metabolic changes (e.g., Seahorse assay).3. Test the efficacy of combining this compound with an OXPHOS inhibitor.[1] |
| Variable ERα degradation levels observed by Western blot. | Suboptimal lysis buffer, incomplete protein extraction, or issues with antibody/detection. | 1. Optimize lysis buffer and sonication/mechanical disruption.2. Ensure complete protease and phosphatase inhibitor cocktail addition.3. Validate the primary antibody for ERα and use a reliable loading control.4. Confirm this compound is bioactive and used at an effective concentration (e.g., ≥1 nM).[1] |
| Inconsistent results in patient-derived xenograft (PDX) models. | Tumor heterogeneity, poor drug bioavailability in the specific model, or insufficient treatment duration. | 1. Characterize the genomic profile of the PDX model (ESR1, PIK3CA status).2. Verify drug formulation and administration route. This compound is an oral agent.[4][5]3. Ensure the treatment duration is sufficient to observe tumor regression, as seen in preclinical studies where this compound outperformed fulvestrant.[1][6] |
Quantitative Data from Preclinical and Clinical Studies
The following tables summarize key efficacy data for this compound as a monotherapy and in combination regimens, primarily from the pivotal EMBER-3 clinical trial.
Table 1: this compound Monotherapy vs. Standard of Care (SOC) in ESR1-Mutated ER+, HER2- Advanced Breast Cancer
| Endpoint | This compound | Standard of Care (Fulvestrant or Exemestane) | Hazard Ratio (95% CI) | p-value | Citation(s) |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | 0.62 (0.47 - 0.82) | 0.0007 | [9][13][14] |
| Median Overall Survival (OS) | 34.5 months | 23.1 months | 0.60 (0.43 - 0.86) | 0.0043 | [14] |
| Time to Chemotherapy (TTC) | 15.6 months | 10.2 months | 0.66 (0.48 - 0.92) | N/A | [14] |
Table 2: this compound + Abemaciclib vs. This compound Monotherapy in ER+, HER2- Advanced Breast Cancer (All Patients)
| Endpoint | This compound + Abemaciclib | This compound Monotherapy | Hazard Ratio (95% CI) | p-value | Citation(s) |
| Median PFS (All Patients) | 10.9 months | 5.5 months | 0.59 (0.47 - 0.74) | <0.0001 | [10][14] |
| Median PFS (Prior CDK4/6i) | 9.1 months | 3.7 months | 0.53 (0.40 - 0.69) | <0.0001 | [10][12] |
| Median PFS (PI3K Pathway Altered) | 7.6 months | 3.8 months | 0.61 (0.42 - 0.87) | N/A | [11] |
| Objective Response Rate (ORR) | 27% | 12% | N/A | N/A | [9][15] |
Key Experimental Protocols
1. Protocol: Cell Growth Suppression Assay
-
Objective: To determine the dose-dependent effect of this compound on the proliferation of breast cancer cell lines (e.g., MCF7, T47D with and without doxycycline-induced ESR1 Y537S mutation).[1]
-
Methodology:
-
Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 1000 nM) or vehicle control (e.g., DMSO).
-
Incubation: Incubate cells for a defined period (e.g., 5-7 days).
-
Viability Assessment: Measure cell viability using a colorimetric assay such as CellTiter-Glo® Luminescent Cell Viability Assay or crystal violet staining.
-
Data Analysis: Normalize viability data to the vehicle control and plot a dose-response curve. Calculate the IC50 value using non-linear regression.
-
2. Protocol: Western Blot for ERα Degradation
-
Objective: To assess the ability of this compound to degrade wild-type and mutant ERα protein.[1][4][5]
-
Methodology:
-
Treatment: Culture breast cancer cells to ~70% confluency and treat with this compound (e.g., 10 nM) or vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and probe with a primary antibody against ERα. Probe for a loading control (e.g., β-actin or GAPDH) to ensure equal loading.
-
Detection: Use an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify band intensity using densitometry software and normalize ERα levels to the loading control.
-
3. Protocol: In Vivo Patient-Derived Xenograft (PDX) Study
-
Objective: To evaluate the in vivo efficacy of this compound in a clinically relevant tumor model, such as a PDX harboring an ESR1 Y537S mutation.[1][6]
-
Methodology:
-
Animal Model: Use immunocompromised mice (e.g., NSG mice).
-
Tumor Implantation: Implant tumor fragments from a well-characterized ER+ PDX model subcutaneously.
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound, fulvestrant).
-
Treatment Administration: Administer this compound orally (p.o.) daily at a predetermined dose. Administer fulvestrant via intramuscular (i.m.) injection as per standard protocols.
-
Tumor Measurement: Measure tumor volume with calipers twice weekly and calculate using the formula (Length x Width²)/2. Monitor body weight as a measure of toxicity.
-
Endpoint: Continue treatment until a predefined endpoint is reached (e.g., tumor volume >2000 mm³, significant weight loss, or a set number of days).
-
Data Analysis: Plot tumor growth curves for each group. Perform statistical analysis (e.g., ANOVA) to compare treatment efficacy.
-
Visualizations of Key Concepts
Caption: this compound action and key resistance pathways.
Caption: Experimental workflow for overcoming resistance.
Caption: Biomarker-based treatment logic for this compound.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. emjreviews.com [emjreviews.com]
- 8. mskcc.org [mskcc.org]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. targetedonc.com [targetedonc.com]
- 11. onclive.com [onclive.com]
- 12. docwirenews.com [docwirenews.com]
- 13. cancernetwork.com [cancernetwork.com]
- 14. oncodaily.com [oncodaily.com]
- 15. Lilly's this compound, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer | Eli Lilly and Company [investor.lilly.com]
Technical Support Center: Optimizing Imlunestrant Dosage in Preclinical Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with imlunestrant in a preclinical setting.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a next-generation, orally bioavailable, brain-penetrant selective estrogen receptor degrader (SERD).[1][2][3] Its primary mechanism of action is to bind to the estrogen receptor (ERα), leading to a conformational change in the receptor protein.[4] This change marks the receptor for ubiquitination and subsequent degradation by the proteasome.[4] By degrading ERα, this compound effectively eliminates the key driver of cell proliferation in ER-positive (ER+) breast cancer, including tumors harboring activating mutations in the ESR1 gene.[1][4] This targeted degradation of ERα disrupts downstream signaling pathways that promote tumor growth.[4]
Q2: What is a recommended starting dose for in vivo preclinical studies?
Based on preclinical xenograft studies that informed clinical trial design, a clinically relevant oral dose for this compound tosylate in mice is 5 mg/kg, administered once daily.[5] However, the optimal dose for a specific preclinical model may vary depending on the tumor model (cell line-derived vs. patient-derived xenograft), the endpoint being measured (e.g., tumor growth inhibition, ER degradation), and the specific strain of mice used. It is recommended to perform a dose-response study to determine the optimal dose for your experimental system.
Q3: How does the in vitro potency of this compound compare between wild-type and mutant ESR1 cell lines?
This compound demonstrates potent activity in both wild-type (WT) and mutant ESR1 breast cancer cell lines. Preclinical data indicates that it effectively degrades both WT and Y537S mutant ERα proteins and inhibits cell proliferation in both contexts.[6]
| Parameter | Wild-Type ERα | Y537S Mutant ERα |
| Binding Affinity (Ki) | 0.64 nM | 2.8 nM |
| ERα Degradation (IC50) | 3.0 nM | 9.6 nM |
| Cell Proliferation Inhibition (IC50) | ~3 nM | ~17 nM |
| Source: Preclinical profile of LY3484356 (this compound)[6] |
Q4: Can this compound be combined with other targeted therapies in preclinical models?
Yes, preclinical studies have shown that this compound can be effectively combined with other targeted therapies to enhance anti-tumor activity.[1][2] Synergistic or additive effects have been observed in vitro and in vivo when this compound is combined with:
-
CDK4/6 inhibitors (e.g., abemaciclib)
-
PI3K inhibitors (e.g., alpelisib)
-
mTOR inhibitors (e.g., everolimus)
These combinations have shown enhanced tumor growth inhibition in ER+ breast cancer models, regardless of ESR1 mutational status.[1][2]
Troubleshooting Guides
In Vitro Assays
Issue 1: High variability in ERα degradation between experiments.
-
Potential Cause: Inconsistent cell health or passage number.
-
Troubleshooting Tip: Ensure cells are in the logarithmic growth phase and use a consistent, low passage number for all experiments. Perform routine cell line authentication.
-
-
Potential Cause: Incomplete washout of the compound.
-
Troubleshooting Tip: After treatment, wash cells thoroughly with PBS before lysis to remove any residual this compound that could interfere with downstream analysis.
-
-
Potential Cause: Issues with antibody performance in Western blot or high-content imaging.
-
Troubleshooting Tip: Validate your primary and secondary antibodies for specificity and optimal dilution. Run appropriate controls, including a positive control cell line with known ERα expression and a negative control cell line.
-
Issue 2: this compound appears less potent than expected in cell proliferation assays.
-
Potential Cause: Suboptimal assay duration.
-
Troubleshooting Tip: SERDs induce cell death and inhibit proliferation over time. Ensure your assay duration is sufficient to observe the full effect of this compound, which may be longer than for cytotoxic agents (e.g., 5-7 days).
-
-
Potential Cause: Presence of phenol (B47542) red in the culture medium.
-
Troubleshooting Tip: Phenol red has weak estrogenic activity. For sensitive assays, use phenol red-free medium to avoid interference with ER signaling.
-
-
Potential Cause: Drug solubility and stability in culture medium.
-
Troubleshooting Tip: Prepare fresh dilutions of this compound from a concentrated stock in DMSO for each experiment. Ensure the final DMSO concentration in the culture medium is low (typically <0.1%) and consistent across all treatment groups, including the vehicle control.
-
In Vivo Xenograft Studies
Issue 3: Poor tumor engraftment or slow growth of ER+ xenografts.
-
Potential Cause: Insufficient estrogen supplementation.
-
Troubleshooting Tip: ER+ breast cancer xenografts are often estrogen-dependent for growth. Supplement ovariectomized female immunodeficient mice with a slow-release 17β-estradiol pellet implanted subcutaneously 24-48 hours before tumor cell implantation.
-
-
Potential Cause: Suboptimal implantation site.
-
Troubleshooting Tip: While subcutaneous flank implantations are common, orthotopic implantation into the mammary fat pad can sometimes improve engraftment rates and better recapitulate the tumor microenvironment.
-
-
Potential Cause: Health status of the mice.
-
Troubleshooting Tip: Ensure mice are healthy and acclimated to the facility before beginning the study. Stress can impact tumor growth.
-
Issue 4: High toxicity or significant body weight loss in treated mice.
-
Potential Cause: Dose is too high for the specific mouse strain or tumor model.
-
Troubleshooting Tip: Perform a maximum tolerated dose (MTD) study before initiating the efficacy study. Monitor body weight and clinical signs of toxicity (e.g., changes in posture, activity, grooming) at least twice weekly. If significant toxicity is observed, consider reducing the dose or dosing frequency.
-
-
Potential Cause: Vehicle-related toxicity.
-
Troubleshooting Tip: Ensure the vehicle used to formulate this compound is well-tolerated. Administer a vehicle-only control group to assess any vehicle-specific effects.
-
Experimental Protocols
Protocol 1: In Vitro ERα Degradation Assay (Western Blot)
-
Cell Plating: Plate ER+ breast cancer cells (e.g., MCF-7, T-47D) in 6-well plates and allow them to adhere overnight.
-
Treatment: Treat cells with a dose range of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control (DMSO) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against ERα overnight at 4°C. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. Normalize ERα levels to a loading control (e.g., β-actin or GAPDH).
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use female, ovariectomized immunodeficient mice (e.g., NOD SCID or NSG).
-
Estrogen Supplementation: Implant a 17β-estradiol pellet (e.g., 0.72 mg, 60-day release) subcutaneously 24-48 hours prior to tumor cell implantation.
-
Tumor Implantation: Subcutaneously inject ER+ breast cancer cells (e.g., 5 x 10^6 MCF-7 cells in Matrigel) into the flank of each mouse.
-
Tumor Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice weekly. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization and Dosing: When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize mice into treatment groups (e.g., vehicle control, this compound 5 mg/kg). Administer treatment orally, once daily.
-
Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight twice weekly. At the end of the study, euthanize mice and excise tumors for downstream pharmacodynamic analysis.
Visualizations
Caption: this compound's mechanism of action.
Caption: Preclinical dosage optimization workflow.
Caption: Troubleshooting in vivo toxicity.
References
- 1. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Patient-derived xenograft models of breast cancer and their predictive power - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. erc.bioscientifica.com [erc.bioscientifica.com]
- 5. documents.cap.org [documents.cap.org]
- 6. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
Off-target effects of imlunestrant in triple-negative breast cancer cell lines
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the potential off-target effects of imlunestrant in triple-negative breast cancer (TNBC) cell lines.
Frequently Asked Questions (FAQs)
Q1: We are not observing any significant anti-proliferative or cytotoxic effects of this compound in our TNBC cell lines (e.g., MDA-MB-231, HCC1806). Is this expected?
A1: Yes, this is the expected result. This compound is a highly potent and selective estrogen receptor (ER) degrader.[1] Its primary mechanism of action is to target and degrade ERα, which is absent in TNBC cells.[1] Preclinical studies have demonstrated that ER-negative cell lines are not sensitive to this compound, with IC50 values for cell proliferation inhibition typically exceeding 2 μmol/L.[1] The lack of a viability phenotype suggests that at concentrations effective in ER-positive cells, this compound does not have significant off-target effects that impact cell survival or proliferation in TNBC lines.
Q2: If there's no effect on cell viability, does that mean there are no off-target effects?
A2: Not necessarily. A lack of a viability phenotype does not rule out more subtle off-target interactions. Off-target effects can occur without leading to cytotoxicity, and may involve modulation of signaling pathways, changes in protein expression, or alterations in cellular metabolism.[2] Identifying these effects requires more sensitive and specific assays beyond standard proliferation or cytotoxicity measurements.
Q3: What are potential off-target pathways for this compound in TNBC, based on similar molecules?
A3: While specific data for this compound is lacking, other selective estrogen receptor modulators (SERMs) and degraders (SERDs) have been shown to exert off-target effects in TNBC through the G protein-coupled estrogen receptor (GPR30/GPER1).[3][4][5] This receptor is expressed in many TNBC cells and its activation can lead to downstream signaling, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of the MAPK/ERK pathway.[6][7] It is a plausible, though unconfirmed, hypothesis that this compound could interact with GPR30 at high concentrations.
Q4: How can we experimentally determine if this compound has off-target effects in our TNBC cell lines?
A4: A multi-pronged approach is recommended to identify potential off-target interactions:
-
Chemical Proteomics: Techniques like drug-affinity purification followed by mass spectrometry can identify proteins that directly bind to an immobilized form of this compound.[8][9]
-
Kinome Profiling: In vitro kinase profiling assays can screen this compound against a large panel of purified kinases to determine if it inhibits any unintended targets.[10][11][12]
-
Phosphoproteomics: A global analysis of protein phosphorylation changes in TNBC cells upon treatment with high concentrations of this compound can reveal which signaling pathways are being modulated.
-
CRISPR-based Genetic Screens: Performing a genome-wide CRISPR knockout screen in the presence of a high concentration of this compound could identify genes that, when knocked out, confer sensitivity or resistance to the drug, pointing to potential off-target pathways.[2][13]
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of this compound to a potential target inside intact cells by measuring changes in the protein's thermal stability.[10]
Troubleshooting Guides
Issue 1: Inconsistent or weak phenotypic results at high this compound concentrations.
-
Possible Cause: The off-target effects may be subtle or only occur in a specific context.
-
Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the this compound compound is pure and has not degraded.
-
Test Multiple TNBC Cell Lines: Off-target effects can be cell-line specific. Test a panel of TNBC lines (e.g., MDA-MB-231, HCC1806, SUM149PT) to see if the effect is consistent.[14]
-
Use More Sensitive Assays: Instead of viability, measure changes in specific signaling pathways (e.g., phosphorylation of ERK or Akt) by Western blot, or use high-content imaging to look for morphological changes.
-
Consider Combination Treatments: A subtle off-target effect might become more apparent when combined with another agent that stresses a related pathway.
-
Issue 2: A potential off-target has been identified, but its relevance is unclear.
-
Possible Cause: The interaction may not be functionally significant in a cellular context.
-
Troubleshooting Steps:
-
Validate with Orthogonal Methods: Confirm the interaction using a different technique. For example, if a protein was identified by chemical proteomics, validate the binding in cells using CETSA.[10]
-
Genetic Validation: Use siRNA or CRISPR to knock down the expression of the putative off-target. If depleting the protein phenocopies or blocks the effect of this compound, this strengthens the evidence for a functional off-target interaction.
-
Rescue Experiment: If you have identified an off-target kinase, overexpressing a drug-resistant mutant of that kinase should reverse the observed phenotype if it is indeed a true off-target effect.[10]
-
Data Presentation
Table 1: On-Target Selectivity of this compound
This table summarizes the differential activity of this compound in ER-positive versus ER-negative breast cancer cell lines, highlighting its high on-target selectivity.
| Cell Line Type | Estrogen Receptor Status | This compound IC50 (Proliferation) | Reference |
| ER-Positive | Positive | < 100 nmol/L | [1] |
| ER-Negative (TNBC) | Negative | > 2,000 nmol/L (> 2 µmol/L) | [1] |
Key Experimental Protocols
Protocol 1: Chemical Proteomics for Off-Target Identification
This protocol provides a general workflow for identifying proteins that bind to this compound in TNBC cell lysates.
-
Principle: An this compound analog is synthesized with a linker and immobilized on beads. These beads are then used as "bait" to pull down binding proteins from a TNBC cell lysate. The captured proteins are then identified by mass spectrometry.[8][9]
-
Methodology:
-
Probe Synthesis: Synthesize an this compound analog with a reactive group suitable for conjugation to a solid support (e.g., NHS-ester or alkyne for click chemistry).
-
Immobilization: Covalently attach the this compound probe to agarose (B213101) or magnetic beads.
-
Lysate Preparation: Culture and harvest TNBC cells. Lyse the cells under non-denaturing conditions to preserve protein complexes.
-
Affinity Purification: Incubate the cell lysate with the this compound-conjugated beads. Include a control incubation with beads conjugated only with the linker or a scrambled compound.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
Mass Spectrometry: Analyze the peptide mixture by LC-MS/MS to identify the proteins.
-
Data Analysis: Compare the proteins identified from the this compound beads to the control beads. Proteins significantly enriched in the this compound sample are considered potential off-targets.
-
Protocol 2: Western Blot for GPR30 Pathway Activation
This protocol is used to investigate if this compound activates the GPR30 signaling pathway in TNBC cells.
-
Principle: This method detects changes in the phosphorylation status of key downstream proteins in the GPR30 pathway (e.g., EGFR, ERK1/2) following treatment with this compound.[6]
-
Methodology:
-
Cell Culture and Treatment: Plate TNBC cells (e.g., HCC1806) and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours. Treat cells with a high concentration of this compound (e.g., 5-10 µM) for various short time points (e.g., 5, 15, 30, 60 minutes). Include a vehicle control (DMSO) and a positive control (e.g., G-1, a GPR30 agonist).
-
Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-EGFR, total EGFR, p-ERK1/2, and total ERK1/2. Use a loading control antibody (e.g., GAPDH or β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the change in pathway activation.
-
Visualizations
References
- 1. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploiting off-target effects of estrogen deprivation to sensitize estrogen receptor negative breast cancer to immune killing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of GPR30 by estriol prevents growth stimulation of triple-negative breast cancer cells by 17β-estradiol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inactivation of GPR30 reduces growth of triple-negative breast cancer cells: possible application in targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inactivation of GPR30 reduces growth of triple-negative breast cancer cells: possible application in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. reactionbiology.com [reactionbiology.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Preclinical Anticipation of On- and Off-Target Resistance Mechanisms to Anti-Cancer Drugs: A Systematic Review [mdpi.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Managing Toxicities of Imlunestrant and Abemaciclib Combination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the combination of imlunestrant and abemaciclib (B560072). The information is based on findings from the EMBER-3 clinical trial and other relevant studies.
Troubleshooting Guides
This section offers guidance in a question-and-answer format to address specific issues that may be encountered during experiments involving the this compound and abemaciclib combination.
Issue: Increased incidence of diarrhea in the experimental group.
-
Question: We are observing a high incidence of diarrhea in our preclinical models treated with the this compound and abemaciclib combination. How should we manage this?
-
Answer: Diarrhea is a very common adverse event with this combination therapy.[1][2][3][4][5][6][7][8] The EMBER-3 trial reported diarrhea in 86% of patients receiving the combination, with 8% experiencing grade 3 events.[3][7][8] Management should be initiated at the first sign of loose stools. For preclinical models, this would involve close monitoring of stool consistency and frequency. The standard approach involves the use of antidiarrheal agents.[9][10][11] Loperamide (B1203769) is a commonly used agent. A dose-escalation strategy for loperamide can be implemented based on the severity of the diarrhea. It is also crucial to ensure adequate hydration and electrolyte balance. In clinical settings, dose interruption or reduction of abemaciclib may be considered for severe or persistent cases.[2][4]
Issue: Significant decrease in neutrophil counts.
-
Question: Our in-vivo studies show a significant drop in neutrophil counts in the group receiving this compound and abemaciclib. What is the recommended course of action?
-
Answer: Neutropenia is another common toxicity associated with this combination.[1][2][3][4][5][7][8] In the EMBER-3 trial, neutropenia was observed in 48% of patients, with 20% being grade 3 or higher.[1][3][7] Close monitoring of complete blood counts (CBCs) is essential. For preclinical studies, this would involve regular blood sampling. If a significant decrease in neutrophils is observed, a dose reduction or interruption of abemaciclib may be necessary.[2][4] In clinical practice, the use of granulocyte colony-stimulating factors (G-CSFs) might be considered in cases of severe or febrile neutropenia, although this should be guided by established institutional protocols.
Issue: General signs of poor health, such as fatigue and nausea.
-
Question: The animals in our combination therapy group appear lethargic and have decreased food intake, suggesting fatigue and nausea. How can we mitigate these effects?
-
Answer: Fatigue and nausea are common all-grade treatment-emergent adverse events.[1][2][3][4][5][6][7][8] In the EMBER-3 trial, fatigue was reported in 23% of patients on this compound alone and was also a common event in the combination arm.[1] Nausea was seen in 49% of patients on the combination therapy.[1][2][3][4][7] For preclinical models, supportive care is crucial. This includes ensuring easy access to food and water, and potentially providing a more palatable or nutrient-dense diet. The use of antiemetic agents can be considered to manage nausea. Monitoring body weight and general activity levels is important to assess the severity of these side effects. In clinical settings, dose modifications of abemaciclib may be required for persistent or severe fatigue or nausea.[2][4]
Frequently Asked Questions (FAQs)
Q1: What are the most common toxicities observed with the this compound and abemaciclib combination?
A1: Based on the EMBER-3 trial, the most common all-grade treatment-emergent adverse events are diarrhea, nausea, and neutropenia.[1][2][3][4][5][7][8] Other common events include fatigue and anemia.[1][3][7]
Q2: Is the toxicity profile of the combination therapy simply additive of the individual drugs?
A2: The safety profile of the this compound and abemaciclib combination appears to be consistent with the known profile of abemaciclib, without significant additive toxicity from this compound.[2][3][4][5] this compound monotherapy has a favorable safety profile, with most adverse events being low-grade.[1][2][5]
Q3: What is the rate of treatment discontinuation due to adverse events with this combination?
A3: The discontinuation rate due to adverse events for the this compound and abemaciclib combination is relatively low. In the EMBER-3 trial, the discontinuation rate was reported to be around 6%.[1][2][6][7][8]
Q4: Are there any specific toxicities associated with this compound as a novel SERD?
A4: this compound has been shown to have a favorable safety profile, with no specific signals for cardiac or ocular toxicity, which have been concerns with other oral SERDs.[6][7][12] The most common side effects are generally low-grade gastrointestinal issues like nausea and diarrhea, as well as fatigue.[1][13]
Q5: How should dose adjustments be approached in case of severe toxicities?
A5: Dose reductions were more frequent in the combination arm of the EMBER-3 trial compared to this compound monotherapy, primarily for abemaciclib.[2][4] For severe or intolerable toxicities, a stepwise dose reduction of abemaciclib is recommended. The specific dose reduction schedule should follow the manufacturer's guidelines for abemaciclib. Dose interruption of one or both drugs may also be necessary to allow for recovery.
Data Presentation: Summary of Key Toxicities
The following tables summarize the incidence of common treatment-emergent adverse events (TEAEs) from the EMBER-3 trial.
Table 1: Incidence of Common All-Grade TEAEs (%)
| Adverse Event | This compound Monotherapy (n=327) | This compound + Abemaciclib (n=208) |
| Diarrhea | 21%[1][2][8] | 86%[1][2][3][7][8] |
| Nausea | 17%[1][2][8] | 49%[1][2][3][7][8] |
| Neutropenia | 2%[1][8] | 48%[1][2][3][7][8] |
| Fatigue | 23%[1][2][8] | 39%[7] |
| Anemia | 2%[1][8] | 44%[7] |
Table 2: Incidence of Grade ≥3 TEAEs (%)
| Adverse Event | This compound Monotherapy (n=327) | This compound + Abemaciclib (n=208) |
| Any Grade ≥3 TEAE | 17%[1][2][3] | 49%[1][2][3][7][8] |
| Neutropenia | 2%[1][8] | 20%[1][3][7][8] |
| Diarrhea | Not specified in detail, but majority were grade 1[6] | 8%[3][7][8] |
| Fatigue | Not specified in detail | 5%[7] |
Experimental Protocols
Protocol 1: Management of Diarrhea
-
Monitoring:
-
Record stool frequency and consistency daily.
-
Monitor for signs of dehydration (e.g., decreased urine output, lethargy).
-
Assess electrolyte levels if diarrhea is severe or prolonged.
-
-
Intervention:
-
Grade 1 (Increase of <4 stools/day): Initiate loperamide at a standard dose (e.g., 4 mg initially, followed by 2 mg after each loose stool, not to exceed 16 mg/day). Ensure adequate fluid intake.
-
Grade 2 (Increase of 4-6 stools/day): Continue loperamide as above. Consider dose interruption of abemaciclib. Provide oral rehydration solutions.
-
Grade 3 (Increase of ≥7 stools/day; incontinence; hospitalization indicated): Discontinue abemaciclib. Administer intravenous fluids and electrolytes as needed. Continue aggressive loperamide therapy.
-
Grade 4 (Life-threatening consequences): Immediate hospitalization and intensive supportive care. Permanently discontinue abemaciclib.
-
Protocol 2: Management of Neutropenia
-
Monitoring:
-
Perform complete blood counts (CBCs) with differential at baseline and regularly throughout the treatment period (e.g., every two weeks for the first two months, then monthly).
-
-
Intervention:
-
Grade 1-2 (Absolute Neutrophil Count [ANC] 1,000 to <1,500/mm³): Continue treatment and monitor CBCs more frequently (e.g., weekly).
-
Grade 3 (ANC 500 to <1,000/mm³): Interrupt abemaciclib dose until toxicity resolves to ≤ Grade 2. Resume at the next lower dose level.
-
Grade 3 with fever (≥38.5°C) or Grade 4 (ANC <500/mm³): Interrupt abemaciclib dose until toxicity resolves to ≤ Grade 2. Resume at the next lower dose level. Consider the use of G-CSF as per institutional guidelines.
-
Mandatory Visualizations
Caption: Signaling pathways of this compound and Abemaciclib.
Caption: Experimental workflow for toxicity monitoring.
Caption: Logical relationship for managing adverse events.
References
- 1. This compound Alone and Combined With Abemaciclib Effective in ESR1-Mutated Breast Cancer - The ASCO Post [ascopost.com]
- 2. ascopubs.org [ascopubs.org]
- 3. onclive.com [onclive.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Safety of this compound in ER-Positive, HER2-Negative Advanced Breast Cancer: EMBER-3 Trial Results - Conference Correspondent [conference-correspondent.com]
- 6. This compound Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 7. This compound alone, with abemaciclib delays progression of advanced breast cancer [healio.com]
- 8. cancernetwork.com [cancernetwork.com]
- 9. Abemaciclib (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 10. drugs.com [drugs.com]
- 11. Abemaciclib (Verzenios) | Breast Cancer Now [breastcancernow.org]
- 12. oncodaily.com [oncodaily.com]
- 13. EMBER: this compound in Estrogen Receptor Positive, HER2 Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
Technical Support Center: Enhancing the Oral Bioavailability of Imlunestrant
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the oral bioavailability of imlunestrant. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the known oral bioavailability of this compound and what are the primary limiting factors?
A1: The absolute oral bioavailability of this compound in the fasted state is approximately 10.9%[1]. Several factors contribute to this low bioavailability:
-
Low Aqueous Solubility: this compound is classified as a Biopharmaceutics Classification System (BCS) Class 2 compound, indicating low solubility and high permeability[1]. Its poor solubility in gastrointestinal fluids can limit its dissolution and subsequent absorption.
-
Extensive First-Pass Metabolism: After oral administration, this compound undergoes significant metabolism in the gut wall and liver before reaching systemic circulation. The primary metabolic pathways are CYP3A4-mediated oxidation, O-glucuronidation, and O-sulfation[1].
-
P-glycoprotein (P-gp) Efflux: this compound is a substrate of the P-gp efflux transporter[1]. This transporter is present in the apical membrane of intestinal enterocytes and actively pumps the drug back into the intestinal lumen, thereby reducing its net absorption.
-
Enterohepatic Recirculation: A notable portion of this compound metabolites, particularly glucuronides, can be excreted into the bile, hydrolyzed back to the parent drug by gut microbiota, and subsequently reabsorbed. While this can prolong the drug's presence in the body, it can also contribute to variability in its pharmacokinetic profile[1].
Q2: What are the potential formulation strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges of low solubility and extensive first-pass metabolism. These include:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in its amorphous (non-crystalline) state, its solubility and dissolution rate can be significantly enhanced.
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs like this compound in the gastrointestinal tract. These formulations can also enhance lymphatic uptake, which can partially bypass first-pass metabolism in the liver.
-
Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range can increase its surface area, leading to a faster dissolution rate.
-
Use of Excipients: Incorporating specific excipients that can inhibit CYP3A4 or P-gp in the gut wall could reduce first-pass metabolism and efflux, thereby increasing absorption.
Q3: How does food intake affect the bioavailability of this compound?
A3: Food intake has a significant impact on the bioavailability of this compound. Administration with a high-fat meal has been shown to increase the AUC (Area Under the Curve) by approximately 2-fold and the Cmax (maximum concentration) by about 3.6-fold compared to the fasted state. It is therefore recommended that this compound be taken on an empty stomach, at least one hour before or two hours after a meal, to ensure consistent absorption[2].
Troubleshooting Guides
Issue 1: High variability in in vivo pharmacokinetic data.
-
Potential Cause: Inconsistent food intake in animal studies.
-
Troubleshooting Step: Strictly control the feeding schedule of the animals. For oral dosing, ensure an overnight fast to minimize food effects on absorption.
-
Potential Cause: Enterohepatic recirculation.
-
Troubleshooting Step: In preclinical studies, consider using bile duct-cannulated animal models to directly measure the extent of biliary excretion and enterohepatic recirculation. This can help in developing more accurate pharmacokinetic models.
Issue 2: Poor correlation between in vitro dissolution and in vivo absorption.
-
Potential Cause: The dissolution medium does not accurately reflect the in vivo conditions of the gastrointestinal tract.
-
Troubleshooting Step: Utilize biorelevant dissolution media (e.g., FaSSIF - Fasted State Simulated Intestinal Fluid, and FeSSIF - Fed State Simulated Intestinal Fluid) that mimic the composition of human intestinal fluids.
-
Potential Cause: The formulation fails to maintain the drug in a supersaturated state in vivo.
-
Troubleshooting Step: For amorphous solid dispersions, incorporate precipitation inhibitors into the formulation to maintain supersaturation and enhance absorption.
Quantitative Data on Formulation Strategies
While specific quantitative data for different this compound formulations are not yet widely published, the following table provides an illustrative example of potential bioavailability improvements based on data from other oral SERDs and poorly soluble drugs.
| Formulation Strategy | Active Pharmaceutical Ingredient (API) | Animal Model | Bioavailability Improvement (Relative to Suspension) |
| Amorphous Solid Dispersion | Oral SERD (Example) | Rat | 2.5-fold increase in AUC |
| Self-Emulsifying Drug Delivery System (SEDDS) | Raloxifene (SERM) | Rat | 3.2-fold increase in AUC |
| Nanoparticle Formulation | Poorly Soluble Compound | Mouse | 4.0-fold increase in AUC |
Experimental Protocols
In Vitro Dissolution Testing for Poorly Soluble Drugs
-
Objective: To assess the dissolution rate of different this compound formulations.
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Media:
-
pH 1.2 (0.1 N HCl)
-
pH 4.5 Acetate Buffer
-
pH 6.8 Phosphate Buffer (FaSSIF can be used for more biorelevant data)
-
-
Procedure:
-
Place 900 mL of the dissolution medium in each vessel and equilibrate to 37°C ± 0.5°C.
-
Place a single dose of the this compound formulation in each vessel.
-
Rotate the paddle at a specified speed (e.g., 50 or 75 rpm).
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes).
-
Analyze the samples for this compound concentration using a validated analytical method (e.g., HPLC-UV).
-
Caco-2 Permeability Assay
-
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a P-gp substrate.
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Procedure:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.
-
Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
For apical-to-basolateral (A-B) permeability, add this compound to the apical side and measure its appearance on the basolateral side over time.
-
For basolateral-to-apical (B-A) permeability, add this compound to the basolateral side and measure its appearance on the apical side.
-
To assess P-gp involvement, perform the permeability assay in the presence and absence of a P-gp inhibitor (e.g., verapamil).
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
In Vitro Metabolism Assay using Human Liver Microsomes
-
Objective: To determine the metabolic stability of this compound.
-
Materials: Pooled human liver microsomes (HLMs), NADPH regenerating system.
-
Procedure:
-
Incubate this compound with HLMs in the presence of the NADPH regenerating system at 37°C.
-
Collect samples at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quench the reaction with a cold organic solvent (e.g., acetonitrile).
-
Analyze the samples for the remaining concentration of this compound using LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint).
-
Visualizations
Caption: Experimental workflow for improving this compound's oral bioavailability.
Caption: Factors affecting the oral bioavailability of this compound.
References
Imlunestrant Experiments: Technical Support Center for Troubleshooting Inconsistent Results
Welcome to the technical support center for imlunestrant-related experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues, particularly inconsistent results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your in vitro experiments with this compound.
FAQ 1: We are observing inconsistent Estrogen Receptor alpha (ERα) degradation with this compound in our cell line. What are the potential causes?
Inconsistent degradation of ERα following treatment with this compound can stem from several experimental variables. Key factors to consider include:
-
Cell Line Variability: Different breast cancer cell lines can exhibit varied responses to Selective Estrogen Receptor Degraders (SERDs) due to their unique genetic backgrounds and protein expression profiles.[1] The expression levels of co-regulators or components of the ubiquitin-proteasome system can differ, affecting the efficiency of ERα degradation.
-
Cell Culture Conditions:
-
Cell Confluency: The density of your cell culture at the time of treatment can significantly impact drug efficacy. Higher confluency may lead to reduced drug availability per cell or altered cellular signaling, potentially resulting in less efficient ERα degradation.[1]
-
Serum Variability: Components in fetal bovine serum (FBS) can vary between batches and may contain endogenous hormones or other factors that interfere with this compound's activity.[1]
-
-
Experimental Protocol Inconsistencies:
-
Drug Concentration and Treatment Duration: Sub-optimal concentrations of this compound or insufficient treatment times will likely result in incomplete ERα degradation.[1]
-
Protein Extraction: Inefficient lysis of cells, particularly from the nucleus where ERα resides, can lead to an underestimation of the total ERα levels.
-
Troubleshooting Guide: Inconsistent ERα Degradation
| Potential Cause | Recommended Solution |
| Cell Line Authenticity and Passage Number | Authenticate your cell line (e.g., via STR profiling) to ensure it is the correct line and free of cross-contamination. Use cells within a consistent and low passage number range to avoid phenotypic drift. |
| Inconsistent Cell Confluency | Standardize the cell seeding density and treatment confluency for all experiments. Aim for a consistent level of confluency (e.g., 70-80%) at the time of treatment. |
| Variable Serum Lots | Test new lots of FBS for their effect on cell growth and this compound efficacy before use in critical experiments. Consider using charcoal-stripped serum to minimize interference from endogenous hormones. |
| Suboptimal this compound Concentration or Duration | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for achieving maximal ERα degradation in your specific cell line. |
| Inefficient Protein Lysis | Use a lysis buffer specifically designed for nuclear proteins or include additional steps to ensure complete nuclear lysis (e.g., sonication). |
| Western Blotting Issues | Ensure complete protein transfer to the membrane. Use a validated primary antibody for ERα and optimize antibody concentrations. Include a loading control (e.g., β-actin, GAPDH) to normalize for protein loading. |
FAQ 2: Our calculated IC50 values for this compound are highly variable between experiments. What could be the cause?
Fluctuations in IC50 values are a common challenge in cell-based assays. Several factors can contribute to this variability:
-
Cell Health and Seeding Density: The metabolic state and number of cells at the start of the experiment can significantly influence the outcome.[2]
-
Compound Handling: The purity, solubility, and storage of the this compound stock solution are critical for consistent results.[3]
-
Assay Protocol Variability: Minor deviations in incubation times, reagent concentrations, or plate reading can introduce significant variability.[2]
-
Data Analysis: The method used for data normalization and curve fitting can impact the calculated IC50 value.[3]
Troubleshooting Guide: Inconsistent IC50 Values
| Potential Cause | Recommended Solution |
| Variable Cell Seeding | Ensure a homogenous single-cell suspension before plating. Use a consistent seeding density and allow cells to adhere and resume exponential growth before adding the compound. |
| This compound Stock and Dilutions | Prepare single-use aliquots of your this compound stock solution in DMSO and store them at -80°C to avoid repeated freeze-thaw cycles. Prepare fresh serial dilutions for each experiment. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, as they are more susceptible to evaporation. Alternatively, fill the outer wells with sterile media or PBS to maintain humidity. |
| Inconsistent Incubation Times | Strictly adhere to the planned incubation time for both the compound treatment and the viability reagent. |
| Inappropriate Data Normalization and Curve Fitting | Normalize the data to a vehicle-treated control (e.g., 0.1% DMSO). Use a non-linear regression model with a sigmoidal dose-response curve to calculate the IC50 value. |
Data Presentation
Table 1: Reported IC50 Values for this compound in ER+ Breast Cancer Cell Lines
| Cell Line | ESR1 Status | IC50 (nmol/L) |
| MCF7 | Wild-Type | <100 |
| T47D | Wild-Type | <100 |
| CAMA-1 | Wild-Type | <100 |
| ZR-75-1 | Wild-Type | <100 |
| BT-474 | Wild-Type | <100 |
| HCC1428 | Wild-Type | <100 |
| EFM-19 | Wild-Type | <100 |
| MDAMB361 | Wild-Type | <100 |
| MCF7-ESR1-Y537S | Mutant | <100 |
| T47D-ESR1-Y537S | Mutant | <100 |
| ST941/C (PDX-derived) | Mutant | <100 |
Source: Adapted from preclinical studies.[4] Note that IC50 values can vary based on experimental conditions.
Table 2: Key Findings from the EMBER-3 Clinical Trial (Monotherapy)
| Endpoint | This compound | Standard of Care | Hazard Ratio (95% CI) | p-value |
| Median PFS (ESR1-mutated) | 5.5 months | 3.8 months | 0.62 (0.46-0.82) | <0.001 |
| Median PFS (Overall Population) | 5.6 months | 5.5 months | 0.87 (0.72-1.04) | 0.12 |
PFS: Progression-Free Survival. Source: Data from the EMBER-3 clinical trial.[5][6]
Table 3: Key Findings from the EMBER-3 Clinical Trial (Combination Therapy)
| Endpoint | This compound + Abemaciclib | This compound Alone | Hazard Ratio (95% CI) | p-value |
| Median PFS (Overall Population) | 10.9 months | 5.5 months | 0.59 (0.47-0.74) | <0.0001 |
PFS: Progression-Free Survival. Source: Data from the EMBER-3 clinical trial.[7]
Experimental Protocols
Protocol 1: Western Blot for ERα Degradation
This protocol provides a general framework for assessing this compound-induced ERα degradation.
-
Cell Culture and Treatment:
-
Plate ER-positive breast cancer cells (e.g., MCF7) at a desired density and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Incubate the membrane with a primary antibody against a loading control (e.g., β-actin) to ensure equal protein loading.
-
Wash the membrane with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol outlines a method for determining the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding:
-
Seed ER-positive breast cancer cells into a 96-well plate at a predetermined optimal density.
-
Allow cells to attach and grow overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
-
Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in an ER+ breast cancer cell.
Caption: Experimental workflow for assessing ERα degradation by Western blot.
Caption: Logical workflow for troubleshooting inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncozine.com [oncozine.com]
- 6. physiciansweekly.com [physiciansweekly.com]
- 7. Disposition and Absolute Bioavailability of Oral this compound in Healthy Women: A Phase 1, Open‐Label Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Biomarker Identification for Imlunestrant Therapy
This technical support center provides researchers, scientists, and drug development professionals with essential information for identifying biomarkers of response to imlunestrant therapy. It includes frequently asked questions, troubleshooting guides for common experimental issues, detailed experimental protocols, and quantitative data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD). Its primary mechanism of action is to bind to the estrogen receptor (ER), leading to a conformational change that marks the receptor for proteasomal degradation.[1] This dual action of antagonizing ER transcriptional activity and promoting its degradation effectively blocks estrogen-driven signaling pathways that fuel the growth of hormone receptor-positive (HR+) breast cancer.[1][2]
Q2: What are the established biomarkers of response to this compound?
A2: The most well-established biomarker of response to this compound monotherapy is the presence of activating mutations in the estrogen receptor 1 gene (ESR1).[3][4] These mutations are a common mechanism of acquired resistance to aromatase inhibitors.[2][5] Clinical data from the EMBER-3 trial demonstrated a significant improvement in progression-free survival (PFS) with this compound compared to standard endocrine therapy in patients with ESR1-mutated, ER+/HER2- advanced breast cancer.[3][4]
For combination therapy, the benefit of this compound with abemaciclib (B560072) has been observed regardless of ESR1 or PIK3CA mutation status in patients with ER+/HER2- advanced breast cancer previously treated with a CDK4/6 inhibitor.[4][6][7][8]
Q3: What is the clinical significance of PIK3CA mutations in the context of this compound therapy?
A3: PIK3CA mutations, which activate the PI3K/AKT/mTOR signaling pathway, are another key biomarker in ER+ breast cancer.[9] While not a direct predictor of response to this compound monotherapy, the presence of PIK3CA mutations is a critical consideration for combination strategies. The EMBER-3 trial showed that the combination of this compound and abemaciclib was effective in patients with PI3K-pathway mutations.[6]
Q4: What is the prevalence of ESR1 and PIK3CA mutations in patients with ER+/HER2- advanced breast cancer?
A4: The prevalence of ESR1 mutations in ER+/HER2- metastatic breast cancer is approximately 30-40%, particularly in patients who have progressed on aromatase inhibitor therapy.[5][10] PIK3CA mutations are found in about 40% of ER+ breast cancers.[11][12] The co-occurrence of ESR1 and PIK3CA mutations is estimated to be between 10-15%.[11]
Quantitative Data Summary
Table 1: Efficacy of this compound in the EMBER-3 Trial
| Patient Subgroup | Treatment Arm | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| ESR1-mutated | This compound | 5.5 months | 0.62 |
| Standard Endocrine Therapy | 3.8 months | ||
| All Patients | This compound + Abemaciclib | 9.4 months | 0.57 |
| This compound | 5.5 months | ||
| Prior CDK4/6i & ESR1-mutated | This compound + Abemaciclib | 11.1 months | 0.44 |
| This compound | 5.4 months | ||
| Prior CDK4/6i | This compound + Abemaciclib | 9.1 months | 0.51 |
| This compound | 3.7 months |
Data sourced from the EMBER-3 clinical trial presentations and publications.[3][4][6][7]
Table 2: Prevalence of Key Biomarkers in ER+/HER2- Advanced Breast Cancer
| Biomarker | Prevalence in patients post-aromatase inhibitor therapy |
| ESR1 mutation | ~30-40% |
| PIK3CA mutation | ~40% |
| Co-occurring ESR1 and PIK3CA mutations | ~10-15% |
Prevalence rates are estimates from multiple studies.[5][10][11][12]
Experimental Workflows and Signaling Pathways
Caption: Workflow for biomarker identification.
Caption: this compound's mechanism of action.
Caption: Resistance pathways to SERDs.
Troubleshooting Guides
Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection
| Issue | Potential Cause | Recommended Solution |
| Low cfDNA yield from plasma | - Suboptimal blood collection tubes (e.g., EDTA tubes with delayed processing).- Incorrect plasma isolation protocol. | - Use cfDNA stabilizing tubes (e.g., Streck, PAXgene).- If using EDTA tubes, process within 4-6 hours of collection.- Implement a two-step centrifugation protocol for plasma isolation. |
| "Rain" or scattered droplets between positive and negative clusters | - Suboptimal PCR annealing/extension temperature.- Poor quality of primers or probes. | - Optimize the annealing temperature in a gradient PCR.- Order new, high-quality primers and probes. |
| Low amplitude of positive clusters | - Probe degradation.- Inhibitors in the cfDNA sample. | - Store probes protected from light and at the correct temperature.- Use a robust cfDNA extraction kit with good inhibitor removal. |
| False positives in no-template controls (NTCs) | - Contamination of reagents or workspace. | - Use dedicated PCR workstations.- Aliquot reagents to avoid multiple freeze-thaw cycles and contamination.- Regularly decontaminate pipettes and surfaces. |
| Failure to detect low-frequency mutations | - Insufficient cfDNA input.- Assay not sensitive enough. | - Increase the volume of plasma for cfDNA extraction.- Pool data from multiple wells to increase the total number of droplets analyzed.[13] |
Next-Generation Sequencing (NGS) for Biomarker Analysis
| Issue | Potential Cause | Recommended Solution |
| Low-quality sequencing data | - Poor cfDNA/DNA quality (fragmented, contaminated).- Issues with library preparation. | - Use quality control steps (e.g., Qubit, Bioanalyzer) to assess DNA before library preparation.- Optimize library preparation protocols for low-input DNA. |
| Uneven coverage across targeted regions | - Biases in PCR amplification during library preparation.- Probe design issues in hybrid capture-based methods. | - Use PCR-free library preparation kits if possible.- Optimize hybridization conditions for capture-based methods. |
| Difficulty in distinguishing true low-frequency variants from sequencing errors | - PCR errors during library preparation.- Bioinformatic pipeline not optimized for low-frequency variant calling. | - Incorporate unique molecular identifiers (UMIs) in library preparation to reduce PCR errors.- Use a bioinformatic pipeline specifically designed for somatic variant calling in cfDNA. |
| Discordant results between tissue and liquid biopsies | - Tumor heterogeneity.- Low shedding of ctDNA into the bloodstream. | - Acknowledge that liquid biopsy reflects a broader tumor landscape, while tissue is a snapshot.- Consider that a negative liquid biopsy does not rule out the presence of a mutation in the tumor. |
Immunohistochemistry (IHC) for Estrogen Receptor (ER)
| Issue | Potential Cause | Recommended Solution |
| Weak or no staining in positive control | - Inactive primary or secondary antibody.- Incorrect antigen retrieval.- Problem with detection system. | - Use a new aliquot of antibody.- Optimize antigen retrieval conditions (pH, time, temperature).- Ensure all components of the detection system are fresh and correctly prepared. |
| High background staining | - Primary antibody concentration too high.- Inadequate blocking.- Endogenous peroxidase or biotin (B1667282) activity. | - Titrate the primary antibody to the optimal concentration.- Increase the duration or change the blocking agent.- Perform appropriate blocking steps for endogenous enzymes.[14] |
| Non-specific staining (e.g., cytoplasmic staining) | - Cross-reactivity of the primary antibody.- Antibody incubation time too long or temperature too high. | - Use a well-validated, specific antibody.- Optimize incubation time and temperature.[14] |
| Uneven staining across the tissue section | - Inadequate deparaffinization.- Tissue drying out during the procedure. | - Use fresh xylene for deparaffinization.- Keep the tissue section moist throughout the staining process.[15] |
Detailed Experimental Protocols
Protocol 1: Liquid Biopsy Processing for cfDNA Extraction
-
Blood Collection: Collect 8-10 mL of whole blood in cfDNA stabilizing tubes.
-
Initial Centrifugation: Within the tube's recommended timeframe, centrifuge the blood at 1,600-2,000 x g for 10 minutes at room temperature to separate plasma from blood cells.
-
Plasma Transfer: Carefully transfer the supernatant (plasma) to a new conical tube, avoiding the buffy coat layer.
-
Second Centrifugation: Centrifuge the plasma at >10,000 x g for 10 minutes to remove any remaining cellular debris.
-
Plasma Aliquoting and Storage: Transfer the cleared plasma to new cryovials and store at -80°C until cfDNA extraction.
-
cfDNA Extraction: Use a commercially available cfDNA extraction kit according to the manufacturer's instructions. Elute the cfDNA in a small volume (e.g., 50 µL) of elution buffer.
-
Quantification and Quality Control: Quantify the cfDNA using a fluorometric method (e.g., Qubit) and assess the size distribution using a microfluidics-based system (e.g., Bioanalyzer).
Protocol 2: Droplet Digital PCR (ddPCR) for ESR1 Mutation Detection
-
Reaction Setup: Prepare the ddPCR reaction mix containing ddPCR supermix, ESR1 mutation-specific and wild-type primer/probe sets, and the extracted cfDNA. Include positive controls (synthetic DNA with the mutation) and no-template controls (NTCs).
-
Droplet Generation: Load the reaction mix into a droplet generator cartridge and generate droplets according to the manufacturer's protocol.
-
PCR Amplification: Transfer the droplets to a 96-well PCR plate, seal the plate, and perform PCR amplification using a thermal cycler with the optimized annealing/extension temperature.
-
Droplet Reading: After PCR, read the droplets on a droplet reader to determine the fluorescence of each individual droplet.
-
Data Analysis: Use the ddPCR analysis software to quantify the number of positive and negative droplets for both the mutant and wild-type alleles. The software will calculate the concentration of the mutant and wild-type DNA and the mutant allele frequency (MAF).
Protocol 3: Immunohistochemistry (IHC) for Estrogen Receptor (ER) Expression
-
Deparaffinization and Rehydration: Deparaffinize FFPE tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.
-
Antigen Retrieval: Perform heat-induced epitope retrieval (HIER) by immersing the slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or microwave.
-
Peroxidase Block: Incubate the sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
-
Blocking: Block non-specific binding sites by incubating with a protein block or normal serum.
-
Primary Antibody Incubation: Incubate the sections with a validated primary antibody against ER (e.g., clone SP1) at the optimal dilution overnight at 4°C.
-
Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody, followed by a DAB substrate-chromogen system.
-
Counterstaining: Counterstain the sections with hematoxylin.
-
Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.
-
Interpretation: Score the percentage of tumor cells with positive nuclear staining and the intensity of staining according to established guidelines (e.g., ASCO/CAP). A tumor is considered ER-positive if at least 1% of tumor cell nuclei show positive staining.[16]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oncologynewscentral.com [oncologynewscentral.com]
- 4. This compound Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 5. mdpi.com [mdpi.com]
- 6. EMBER-3: this compound Plus Abemaciclib Improves PFS in ER+ Breast Cancer | Docwire News [docwirenews.com]
- 7. onclive.com [onclive.com]
- 8. oncodaily.com [oncodaily.com]
- 9. Mechanisms of resistance in estrogen receptor positive breast cancer: overcoming resistance to tamoxifen/aromatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Validation of liquid biopsy for ESR1-mutation analysis in hormone-sensitive breast cancer: a pooled meta-analysis [frontiersin.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. Mutation Detection Using Digital PCR | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 16. Immunohistochemical Detection of Estrogen and Progesterone Receptor and HER2 Expression in Breast Carcinomas: Comparison of Cell Block and Tissue Block Preparations - PMC [pmc.ncbi.nlm.nih.gov]
Compensatory signaling pathways activated by imlunestrant treatment
Welcome to the technical support center for researchers investigating compensatory signaling pathways activated by imlunestrant treatment. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing reduced sensitivity to this compound in our ER-positive breast cancer cell line over time. What are the potential resistance mechanisms?
A1: Reduced sensitivity to this compound can arise from the activation of several compensatory signaling pathways. Preclinical studies have identified the following key mechanisms:
-
Upregulation of the PI3K/AKT/mTOR Pathway: Crosstalk between the estrogen receptor (ER) and receptor tyrosine kinases can lead to the activation of the PI3K/AKT/mTOR pathway. This activation can result in ligand-independent ER phosphorylation and subsequent activation, driving cell proliferation despite ER degradation by this compound.[1][2]
-
Persistent CDK4/6-RB1 Axis Activity: The cell cycle machinery, particularly the CDK4/6-RB1 axis, can remain active and contribute to cell proliferation even in the presence of this compound. This highlights a vulnerability that can be co-targeted.[1]
-
Metabolic Reprogramming towards Oxidative Phosphorylation (OXPHOS): A shift in cellular metabolism towards a greater reliance on OXPHOS has been identified as a key metabolic compensatory mechanism. This allows cancer cells to meet their energy demands and survive this compound-induced stress.[1][3]
-
Activation of NF-κB Signaling: Transcriptomic analysis has revealed a unique upregulation of NF-κB signaling in response to this compound treatment in some models. The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation, and its activation can contribute to therapeutic resistance.[1]
Q2: Our research focuses on ESR1-mutant breast cancer models. How does this compound's efficacy in this context inform potential compensatory pathways?
A2: this compound demonstrates potent antitumor activity in both ESR1 wild-type and mutant breast cancer models.[4] However, even in ESR1-mutant models where this compound is effective, resistance can develop. The compensatory pathways mentioned in A1 (PI3K/AKT/mTOR, CDK4/6 signaling, OXPHOS, and NF-κB) are also relevant in the context of ESR1 mutations. The EMBER-3 clinical trial showed that while this compound monotherapy improves progression-free survival (PFS) in patients with ESR1 mutations, the combination with the CDK4/6 inhibitor abemaciclib (B560072) provides a more significant and sustained benefit, underscoring the importance of the CDK4/6 pathway as a compensatory mechanism.[5][6]
Q3: We are planning a combination study with this compound. Which combination strategies have shown promise?
A3: Combining this compound with inhibitors of key compensatory pathways has demonstrated enhanced antitumor activity in both preclinical and clinical settings.
-
CDK4/6 Inhibitors (e.g., abemaciclib): This combination has shown significant improvement in progression-free survival in clinical trials (EMBER-3) for patients with ER-positive, HER2-negative advanced breast cancer, regardless of ESR1 mutation status.[5][6]
-
PI3K Inhibitors (e.g., alpelisib): Preclinical data and results from the EMBER-1 trial support the combination of this compound with PI3K inhibitors to overcome resistance mediated by the PI3K/AKT/mTOR pathway.[4][7]
-
mTOR Inhibitors (e.g., everolimus): Similar to PI3K inhibitors, targeting mTOR with drugs like everolimus (B549166) in combination with this compound has shown enhanced tumor growth inhibition.[4][7]
Troubleshooting Guides
Problem: My in vitro or in vivo model is showing primary resistance to this compound treatment.
| Potential Cause | Troubleshooting Steps |
| Pre-existing activation of compensatory pathways. | 1. Pathway Analysis: Perform baseline phospho-proteomic or transcriptomic analysis to assess the activity of the PI3K/AKT/mTOR, MAPK, and NF-κB signaling pathways. 2. Combination Treatment: Test the efficacy of this compound in combination with inhibitors of the identified activated pathways (e.g., CDK4/6, PI3K, or mTOR inhibitors). |
| Model-specific characteristics. | 1. ER Expression Levels: Confirm high and stable expression of the estrogen receptor in your model. 2. Genetic Background: Characterize the mutational status of key genes in the ER signaling and compensatory pathways (e.g., ESR1, PIK3CA, TP53). |
Problem: My model develops acquired resistance to this compound after an initial response.
| Potential Cause | Troubleshooting Steps |
| Activation of compensatory signaling pathways over time. | 1. Longitudinal Analysis: Collect samples at different time points (baseline, initial response, and resistance) and perform transcriptomic (RNA-seq) or proteomic analysis to identify changes in pathway activation. 2. Metabolic Analysis: Assess changes in cellular metabolism, specifically looking for a shift towards increased oxidative phosphorylation (OXPHOS) using techniques like Seahorse XF analysis. |
| Emergence of new mutations. | 1. Genomic Sequencing: Perform whole-exome or targeted sequencing of resistant clones to identify new mutations in genes associated with endocrine resistance. |
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Combination Efficacy of this compound
| Combination Partner | Pathway Targeted | Effect | Reference |
| Abemaciclib | CDK4/6 | Enhanced tumor growth inhibition | [4] |
| Alpelisib | PI3K | Enhanced tumor growth inhibition | [4] |
| Everolimus | mTOR | Enhanced tumor growth inhibition | [4] |
Table 2: Clinical Efficacy of this compound from the EMBER-3 Trial
| Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) |
| This compound vs. Standard of Care | ESR1-mutated | 5.5 months vs. 3.8 months | 0.62 |
| This compound + Abemaciclib vs. This compound | All patients | 9.4 months vs. 5.5 months | 0.57 |
| This compound + Abemaciclib vs. This compound | ESR1-mutated | 11.1 months vs. 5.5 months | Not Reported |
| This compound + Abemaciclib vs. This compound | ESR1 wild-type | 9.1 months vs. 5.5 months | Not Reported |
(Data from the EMBER-3 trial as presented in various sources)[5][6][8]
Table 3: Clinical Efficacy of this compound Combinations from the EMBER-1 Trial
| Treatment Arm | Median Progression-Free Survival (mPFS) | 95% CI |
| This compound + Everolimus | 15.9 months | 11.3 to 19.1 |
| This compound + Alpelisib | 9.2 months | 3.7 to 11.1 |
(Data from the Phase Ia/Ib EMBER study)[7][9]
Experimental Protocols
1. Genome-wide CRISPR Knockout Screen to Identify this compound Vulnerabilities
-
Objective: To identify genes whose knockout confers resistance or sensitivity to this compound treatment in an ER-positive breast cancer cell line.
-
Methodology:
-
Cell Line and Library: T47D breast cancer cells are infected with a lentiviral genome-wide CRISPR/Cas9 knockout library (e.g., Brunello or GeCKO).
-
Transduction: Cells are transduced at a low multiplicity of infection (MOI) to ensure that most cells receive a single guide RNA (sgRNA).
-
Selection: Transduced cells are selected with an appropriate antibiotic (e.g., puromycin) to eliminate non-infected cells.
-
This compound Treatment: A subset of the selected cells is treated with this compound at a concentration that inhibits proliferation, while a control group is treated with vehicle (e.g., DMSO).
-
Cell Harvesting: After a defined period of treatment (e.g., 14-21 days), genomic DNA is extracted from both the this compound-treated and control cell populations.
-
sgRNA Sequencing: The sgRNA sequences are amplified from the genomic DNA by PCR and subjected to next-generation sequencing.
-
Data Analysis: The frequency of each sgRNA in the this compound-treated group is compared to the control group. Genes whose sgRNAs are depleted in the treated group are considered essential for survival in the presence of this compound (potential therapeutic targets), while genes whose sgRNAs are enriched are considered to confer resistance when knocked out.
-
2. Transcriptomic Analysis of Patient-Derived Xenograft (PDX) Tumors
-
Objective: To identify changes in gene expression and signaling pathways in response to this compound treatment in a more clinically relevant in vivo model.
-
Methodology:
-
PDX Model: An ER-positive breast cancer PDX model, preferably one with a known ESR1 mutation, is used.
-
Treatment: Mice bearing established tumors are treated with vehicle control, fulvestrant (B1683766) (as a comparator), or this compound for a defined period (e.g., 10 and 28 days).
-
Tumor Collection and RNA Extraction: Tumors are harvested at the end of the treatment period, and total RNA is extracted using a standard kit (e.g., Qiagen RNeasy Mini Kit).
-
Library Preparation and Sequencing: RNA quality is assessed, and RNA-seq libraries are prepared. Sequencing is performed on a next-generation sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Sequencing reads are aligned to the human reference genome.
-
Differential gene expression analysis is performed to compare the this compound-treated group to the vehicle control and fulvestrant-treated groups.
-
Pathway analysis (e.g., Gene Set Enrichment Analysis - GSEA) is conducted to identify signaling pathways that are significantly up- or downregulated by this compound treatment.
-
-
Visualizations
Caption: Overview of compensatory signaling pathways activated by this compound.
Caption: Experimental workflows for identifying compensatory pathways.
Caption: PI3K/AKT/mTOR compensatory pathway and targeted interventions.
Caption: NF-κB signaling as a compensatory mechanism to this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Estrogen Modulates NFκB Signaling by Enhancing IκBα Levels and Blocking p65 Binding at the Promoters of Inflammatory Genes via Estrogen Receptor-β - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NFκB Affects Estrogen Receptor Expression and Activity in Breast Cancer through Multiple Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Shows Promise in Treating Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 6. oncologynewscentral.com [oncologynewscentral.com]
- 7. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 9. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
Strategies to enhance imlunestrant-induced tumor regression
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing imlunestrant in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research into enhancing this compound-induced tumor regression.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a next-generation, oral selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ER), which is a key driver in the majority of breast cancers.[1][3] This binding induces a conformational change in the ER, leading to its ubiquitination and subsequent degradation by the proteasome.[1] By degrading the ER, this compound effectively shuts down estrogen-driven signaling pathways that promote cancer cell growth and survival.[1]
Q2: In which cancer models is this compound most effective?
A2: this compound has shown significant efficacy in preclinical models of ER-positive (ER+), HER2-negative breast cancer.[4][5] Its activity is potent in models with both wild-type (WT) and mutant forms of the estrogen receptor, including those with the activating Y537S ESR1 mutation, a common mechanism of resistance to endocrine therapies.[3][4][5]
Q3: What are the key combination strategies to enhance this compound-induced tumor regression?
A3: Combining this compound with inhibitors of key signaling pathways has been shown to enhance its anti-tumor activity. The most well-studied combination is with CDK4/6 inhibitors, such as abemaciclib.[2][6] This combination has demonstrated synergistic effects in preclinical models and improved progression-free survival in clinical trials.[2][7][8] Other promising combination strategies include targeting the PI3K/AKT/mTOR pathway with inhibitors like alpelisib (B612111) and everolimus.[7][9]
Q4: How does this compound overcome resistance to other endocrine therapies?
A4: Resistance to endocrine therapies like aromatase inhibitors and tamoxifen (B1202) can be driven by mutations in the ESR1 gene, which encodes for the estrogen receptor. These mutations can lead to a constitutively active ER that no longer requires estrogen for its function.[3] this compound is effective against these mutant forms of ER, as it directly binds to and degrades the receptor, regardless of its activation state.[4][5] Preclinical studies have shown that this compound can lead to tumor regression in models that are resistant to fulvestrant, another SERD.[10]
Troubleshooting Guides
Issue 1: Suboptimal ER Degradation Observed in Western Blot
-
Question: I am treating my ER+ breast cancer cell line with this compound, but I am not observing the expected level of ERα degradation via Western blot. What could be the issue?
-
Answer:
-
Cell Line Authenticity and ER Status: First, confirm the identity of your cell line through short tandem repeat (STR) profiling and verify its ERα expression level. ERα expression can be lost or diminished with continuous passaging.
-
This compound Concentration and Treatment Duration: Ensure you are using an appropriate concentration range and treatment duration. Based on preclinical studies, significant ERα degradation can be observed at concentrations as low as 1 nM, with maximal degradation typically seen within 24-48 hours.[10] Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.
-
Ligand Competition: If your culture medium contains phenol (B47542) red (a weak estrogen mimic) or is supplemented with serum containing endogenous estrogens, it may interfere with this compound's binding to ERα. For in vitro experiments, it is recommended to use phenol red-free medium and charcoal-stripped serum to create a hormone-deprived environment.
-
Proteasome Inhibitor Control: To confirm that the degradation is proteasome-dependent, include a control where cells are co-treated with this compound and a proteasome inhibitor (e.g., MG132). This should rescue ERα from degradation.
-
Antibody Quality: Verify the specificity and sensitivity of your primary antibody for ERα. Use a validated antibody and include positive and negative cell line controls on your blot.
-
Issue 2: Lack of In Vivo Tumor Regression in Xenograft Model
-
Question: My patient-derived xenograft (PDX) model of ER+ breast cancer is not responding to this compound treatment as expected. What are potential reasons for this resistance?
-
Answer:
-
ESR1 Mutation Status: While this compound is effective against many ESR1 mutations, it's crucial to characterize the specific mutation in your PDX model. Some mutations may confer a lesser degree of sensitivity.
-
Activation of Bypass Signaling Pathways: Resistance can emerge through the activation of alternative growth factor signaling pathways that bypass the need for ER signaling. Common culprits include the PI3K/AKT/mTOR and MAPK pathways.[1] Consider performing pathway analysis (e.g., phospho-protein arrays, RNA sequencing) on your resistant tumors to identify activated bypass tracks.
-
Drug Bioavailability and Dosing: Ensure that the dosing regimen and route of administration are appropriate for achieving therapeutic concentrations of this compound in the tumor tissue. Preclinical studies have established effective oral dosing schedules.[7] You can measure plasma and tumor drug concentrations to verify exposure.[7]
-
Tumor Heterogeneity: PDX models can be heterogeneous. It's possible that a subpopulation of ER-negative or resistant cells is driving tumor growth. You can assess ER expression in the treated tumors via immunohistochemistry (IHC).
-
Combination Therapy May Be Required: If your model exhibits activation of bypass pathways, monotherapy with this compound may be insufficient. Consider combination therapy with a CDK4/6 inhibitor or a PI3K pathway inhibitor to achieve a more robust anti-tumor response.[7]
-
Quantitative Data Summary
Table 1: In Vitro Anti-proliferative Activity of this compound
| Cell Line | ER Status | ESR1 Mutation | IC50 (nM) |
| MCF7 | ER+ | Wild-Type | 5.2 |
| T47D | ER+ | Wild-Type | 2.2 |
| MCF7 | ER+ | Y537S | Not specified, but potent inhibition observed |
| T47D | ER+ | Y537S | Not specified, but potent inhibition observed |
Data compiled from preclinical studies. Actual IC50 values may vary depending on experimental conditions.[10]
Table 2: In Vivo Efficacy of this compound in a PDX Model
| Treatment Group | Tumor Model | Outcome |
| Vehicle | ER+ PDX with Y537S ESR1 mutation | Continued tumor growth |
| Fulvestrant | ER+ PDX with Y537S ESR1 mutation | Tumor growth stasis (resistance) |
| This compound | ER+ PDX with Y537S ESR1 mutation | Significant tumor regression |
This table summarizes the findings from a study using a heavily pre-treated, estrogen-independent PDX model.[10]
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding:
-
Harvest and count ER+ breast cancer cells (e.g., MCF7, T47D).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of this compound in phenol red-free culture medium supplemented with charcoal-stripped serum to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO).
-
Remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
-
Protocol 2: Western Blot for ERα Degradation
-
Cell Lysis:
-
Plate ER+ breast cancer cells and treat with this compound at various concentrations and for different durations as determined by your experimental design.
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors to each well of a 6-well plate.
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against ERα overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as described above.
-
Probe the same membrane with a primary antibody against a loading control protein (e.g., β-actin or GAPDH).
-
-
Detection and Analysis:
-
Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities for ERα and the loading control using image analysis software. Normalize the ERα signal to the loading control to determine the extent of degradation.
-
Protocol 3: In Vivo Xenograft Tumor Model
-
Cell Implantation:
-
Resuspend 5 x 10^6 ER+ breast cancer cells (e.g., MCF7) in a 1:1 solution of Hank's Balanced Salt Solution and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of female immunodeficient mice (e.g., NOD SCID).
-
For estrogen-dependent models like MCF7, implant a 17β-estradiol pellet subcutaneously 24 hours prior to cell injection.[7]
-
-
Tumor Growth and Treatment Initiation:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a size of 150-250 mm³, randomize the mice into treatment groups (e.g., vehicle, this compound, this compound + abemaciclib).
-
-
Drug Administration:
-
Administer this compound orally, once daily, at a predetermined dose (e.g., 10-30 mg/kg).
-
For combination studies, administer the second agent (e.g., abemaciclib) according to its established protocol.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, IHC, RNA sequencing).
-
Signaling Pathways and Workflows
Caption: Mechanism of action of this compound in an ER+ cancer cell.
Caption: Key signaling pathways involved in this compound action and resistance.
Caption: General experimental workflow for evaluating this compound efficacy.
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncologynewscentral.com [oncologynewscentral.com]
- 3. ascopubs.org [ascopubs.org]
- 4. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 5. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 7. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Improves Survival in Breast Cancer – Medthority [medthority.com]
- 9. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Side Effects of Imlunestrant in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential side effects encountered during long-term studies with imlunestrant. The information is presented in a question-and-answer format, incorporating detailed experimental protocols and quantitative data to facilitate the design and execution of mitigation strategies.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects observed with this compound in long-term studies?
A1: Based on clinical trial data, the most frequently reported treatment-emergent adverse events (TEAEs) for this compound monotherapy are generally low-grade and manageable. The most common side effects include fatigue, diarrhea, nausea, and musculoskeletal pain.[1][2] In combination with abemaciclib, the incidence and severity of some of these side effects, particularly diarrhea and neutropenia, may increase.[3][4][5]
Q2: What is the mechanism of action of this compound and how might it relate to its side effect profile?
A2: this compound is a selective estrogen receptor degrader (SERD). It works by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking estrogen signaling pathways that drive the growth of ER-positive cancers.[6][7] The side effects are thought to be primarily related to the systemic effects of estrogen deprivation, which can impact various tissues beyond the tumor, including the gastrointestinal tract, musculoskeletal system, and central nervous system, potentially leading to the observed side effects.
Troubleshooting Guides
Managing Gastrointestinal (GI) Toxicity: Nausea and Diarrhea
Issue: A significant number of subjects in a long-term preclinical study are exhibiting signs of nausea (e.g., decreased food intake, pica) and/or diarrhea following chronic this compound administration.
Troubleshooting Protocol:
1. Assessment and Quantification:
-
Monitor Food and Water Intake Daily: Record daily consumption to identify trends that may indicate nausea.
-
Body Weight Monitoring: Track body weight three times a week. Significant weight loss can be an indicator of GI distress.
-
Stool Consistency Scoring: Use a standardized scoring system (e.g., 1=normal, 2=soft, 3=diarrhea) to quantify the severity of diarrhea daily.
-
Histopathological Analysis: At the end of the study or at interim time points, collect sections of the small and large intestine for histological examination to assess for signs of inflammation, epithelial damage, or other abnormalities.
2. Experimental Mitigation Strategies:
-
Dose Modification:
-
Protocol: If severe toxicity is observed, consider a dose de-escalation study. Reduce the this compound dose by 25-50% and monitor for improvement in GI symptoms.
-
Rationale: To determine if the GI toxicity is dose-dependent and to find the maximum tolerated dose for long-term administration.
-
-
Supportive Care Agents:
-
Antidiarrheal Agents: Evaluate the efficacy of loperamide (B1203769).
-
Protocol: Administer loperamide at a standard preclinical dose concurrently with this compound and monitor stool consistency.
-
-
Probiotics and Gut Microbiome Analysis:
-
Protocol: Administer a commercially available probiotic formulation to a cohort of animals receiving this compound. Collect fecal samples at baseline and throughout the study for 16S rRNA sequencing to assess changes in the gut microbiome composition.[8]
-
Rationale: Endocrine therapies can alter the gut microbiome, which may contribute to diarrhea. Restoring microbial balance could alleviate this side effect.[9]
-
-
Data Presentation:
| Parameter | Control Group | This compound Group | This compound + Mitigation Strategy |
| Average Food Intake ( g/day ) | |||
| Percent Body Weight Change | |||
| Average Stool Score | |||
| Histopathology Score |
Experimental Workflow for Investigating GI Toxicity Mitigation:
Mitigating Arthralgia (Joint Pain)
Issue: Animals in a long-term study are showing signs of joint pain, such as altered gait, reluctance to move, or increased sensitivity to touch in the joint areas.
Troubleshooting Protocol:
1. Assessment and Quantification:
-
Gait Analysis: Use a system like the CatWalk XT to quantitatively assess changes in gait, such as stride length, paw pressure, and walking speed.
-
Mechanical Allodynia: Measure paw withdrawal threshold using von Frey filaments. A decreased threshold indicates increased sensitivity to mechanical stimuli, a proxy for pain.
-
Histology and Immunohistochemistry: At the study endpoint, collect joint tissues (e.g., knee, ankle) for H&E staining to assess inflammation and cartilage degradation. Perform immunohistochemistry for markers of inflammation (e.g., CD68 for macrophages) and cartilage breakdown (e.g., MMP-13).
-
Biomarker Analysis: Analyze serum or plasma for inflammatory cytokines (e.g., IL-6, TNF-α) and markers of cartilage turnover (e.g., CTX-II).
2. Preclinical Model for Arthralgia:
-
Ovariectomized (OVX) Rodent Model: This model simulates a postmenopausal state with low estrogen levels, which is relevant to the mechanism of SERDs.
3. Experimental Mitigation Strategies:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs):
-
Protocol: Administer a preclinical dose of an NSAID (e.g., celecoxib) concurrently with this compound in the OVX model and assess for improvements in gait and mechanical allodynia.
-
-
Exercise Intervention:
-
Protocol: Implement a voluntary or forced (treadmill) exercise regimen for a cohort of animals receiving this compound.
-
Rationale: Exercise has been shown to alleviate arthralgia associated with other endocrine therapies.[15]
-
Data Presentation:
| Parameter | OVX + Vehicle | OVX + this compound | OVX + this compound + Mitigation |
| Paw Withdrawal Threshold (g) | |||
| Gait Parameter (e.g., Stride Length) | |||
| Serum Cytokine Levels (pg/mL) | |||
| Histological Score (Inflammation) |
Logical Relationship for Arthralgia Investigation:
Investigating and Managing Fatigue
Issue: Animals treated with this compound exhibit signs of fatigue, such as reduced voluntary wheel running, decreased home cage activity, or impaired performance in forced activity tests.
Troubleshooting Protocol:
1. Assessment and Quantification:
-
Voluntary Wheel Running: House animals in cages equipped with running wheels and record daily running distance and time.
-
Open Field Test: Assess general locomotor activity and exploration over a set period.
-
Grip Strength Test: Measure forelimb muscle strength as an indicator of physical fatigue.
-
Biochemical Assays:
-
Protocol: At study termination, collect blood and brain tissue. Analyze for markers of inflammation (e.g., IL-1β, TNF-α in plasma and hypothalamus) and HPA axis dysregulation (e.g., corticosterone (B1669441) levels).[16][17]
-
Rationale: Cancer-related fatigue is often associated with chronic inflammation and alterations in the stress response system.[16]
-
2. Experimental Mitigation Strategies:
-
Psychostimulants:
-
Protocol: Evaluate the effect of a psychostimulant like methylphenidate on activity levels in this compound-treated animals.
-
-
Exercise Pre-conditioning:
-
Protocol: Implement a regular, moderate exercise regimen for a cohort of animals before and during this compound treatment.
-
Rationale: Physical activity can modulate inflammatory pathways and improve energy metabolism, potentially preventing or reducing the severity of fatigue.
-
Signaling Pathway Implicated in Endocrine Therapy-Related Fatigue:
By implementing these troubleshooting guides and utilizing the provided experimental protocols, researchers can better anticipate, assess, and mitigate the common side effects of this compound in long-term studies, ultimately contributing to a more comprehensive understanding of its safety profile and the development of effective management strategies.
References
- 1. Animal Models of Cancer Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. mskcc.org [mskcc.org]
- 4. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 5. Oral Selective Estrogen Receptor Degraders (SERDs) as a Novel Breast Cancer Therapy: Present and Future from a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Bio-Diversity and the Role of Gut Microbiota in Postmenopausal Women with Luminal Breast Cancer Treated with Aromatase Inhibitors: An Observational Cohort Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Uncovering the “riddle of femininity” in osteoarthritis: a systematic review and meta-analysis of menopausal animal models and mathematical modeling of estrogen treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. article.imrpress.com [article.imrpress.com]
- 12. Frontiers | Roles of Hormone Replacement Therapy and Menopause on Osteoarthritis and Cardiovascular Disease Outcomes: A Narrative Review [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. Modeling menopause: The utility of rodents in translational behavioral endocrinology research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Innovations and advances in modelling and measuring pain in animals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cancer-related fatigue: Mechanisms, risk factors, and treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Leveraging Prior Knowledge of Endocrine Immune Regulation in the Therapeutically-relevant Phenotyping of Women with Chronic Fatigue Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Imlunestrant Delivery for In Vivo Experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo delivery of imlunestrant for their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor or inconsistent tumor growth inhibition | Suboptimal Drug Formulation: this compound may have poor solubility, leading to low bioavailability when not formulated correctly.[1][2] | Optimize Vehicle Formulation: For poorly soluble compounds like this compound, consider using co-solvents (e.g., PEG400, DMSO diluted in saline or corn oil) or lipid-based solutions (e.g., corn oil).[3][4][5] Ensure the drug is fully dissolved or forms a stable and uniform suspension before administration.[1] |
| Incorrect Administration Technique: Improper oral gavage can lead to inaccurate dosing or aspiration.[6][7] | Refine Oral Gavage Technique: Ensure proper restraint of the animal to prevent movement.[8][9] Use a flexible plastic feeding tube to minimize the risk of esophageal injury.[9] Pre-coating the gavage needle with sucrose (B13894) may reduce stress and improve animal compliance.[6][10] | |
| Drug Instability: this compound may degrade in the formulation or after administration. | Assess Formulation Stability: Prepare fresh formulations regularly and store them appropriately. Conduct pilot stability studies of your formulation if degradation is suspected. | |
| Tumor Model Resistance: The chosen xenograft or patient-derived xenograft (PDX) model may be inherently resistant to this compound.[11] | Verify Model Sensitivity: Confirm the estrogen receptor (ER) status and sensitivity of your tumor model to SERDs in vitro before in vivo studies. For ESR1 mutant models, higher concentrations of this compound may be required to overcome resistance.[11] | |
| High variability in tumor response among animals | Inconsistent Dosing: Variation in the administered volume or concentration of this compound. | Standardize Dosing Procedure: Ensure accurate calculation of the dose for each animal based on its body weight.[8] Use precise dispensing tools and ensure the formulation is homogeneous. |
| Variable Drug Absorption: Differences in gastrointestinal physiology among animals can affect the absorption of orally administered drugs.[12] | Control for Physiological Variables: Standardize the fasting state of the animals before dosing, as food can affect drug absorption. | |
| Tumor Heterogeneity: In PDX models, inherent tumor heterogeneity can lead to varied responses.[13] | Use Larger Cohorts: Increase the number of animals per group to account for biological variability and improve statistical power. | |
| Animal toxicity or adverse effects (e.g., weight loss, lethargy) | Vehicle Toxicity: The vehicle used to dissolve or suspend this compound may be causing toxicity at the administered volume.[3] | Evaluate Vehicle Safety: Conduct a pilot study with the vehicle alone to assess its tolerability in the animal model. Consider alternative, less toxic vehicles if necessary. |
| Off-target Drug Effects: Although this compound is a selective ER degrader, high doses may lead to off-target toxicities.[14] | Dose-Response Study: Perform a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. Start with doses reported in the literature (e.g., 10 mg/kg) and adjust as needed.[15] | |
| Complications from Administration: Injury from oral gavage can lead to distress and weight loss.[6] | Monitor Animal Welfare: Closely monitor animals for any signs of distress post-administration. Ensure personnel are well-trained in the gavage technique.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in mice?
A1: While specific proprietary formulations are often used in industry, common vehicles for poorly soluble drugs like this compound in a research setting include a mixture of a solubilizing agent and a carrier. A frequently used approach involves dissolving the compound in a small amount of a co-solvent like PEG400 or DMSO, which is then diluted with a vehicle such as corn oil or saline.[3][5] It is crucial to perform a pilot study to ensure the chosen vehicle is well-tolerated by the animals and does not cause adverse effects.[3]
Q2: How can I improve the consistency of my oral gavage technique?
A2: To improve consistency, ensure proper animal restraint to minimize movement and stress.[8] Using flexible plastic feeding tubes instead of rigid metal needles can reduce the risk of trauma to the esophagus and trachea.[9] Measuring the correct insertion depth for each mouse (from the tip of the nose to the last rib) helps ensure the dose is delivered to the stomach.[8] Pre-coating the gavage tube with a sucrose solution has been shown to pacify mice and facilitate the procedure.[6][10]
Q3: My xenograft tumors are not growing as expected, even in the control group. What could be the issue?
A3: Several factors can contribute to poor xenograft tumor growth. These include the health and viability of the cancer cells at the time of implantation, the number of cells injected, the use of an appropriate cell suspension medium (e.g., with Matrigel to support initial growth), and the immune status of the host mouse strain.[16][17] It is also important to ensure the animal facility environment is stable and stress-free.
Q4: I am observing significant tumor regression with this compound in my in vivo study. How can I confirm this is an on-target effect?
A4: To confirm the observed anti-tumor activity is due to the intended mechanism of action, you can perform pharmacodynamic studies. This involves collecting tumor tissue from treated and control animals and analyzing biomarkers of this compound activity. Key analyses include measuring the downregulation of estrogen receptor (ERα) protein levels and the expression of ER-regulated genes.[11][15]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Gavage in Mice
This protocol provides a general guideline for preparing a suspension of this compound for oral administration. The exact concentrations and vehicle composition may need to be optimized for your specific experimental needs.
Materials:
-
This compound powder
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water, or a co-solvent/oil mixture)
-
Mortar and pestle (optional, for particle size reduction)
-
Magnetic stirrer and stir bar
-
Sonicator (optional)
-
Sterile tubes and syringes
Procedure:
-
Calculate the required amount of this compound and vehicle based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Weigh the this compound powder accurately.
-
If preparing a suspension:
-
Place the this compound powder in a sterile tube.
-
Add a small amount of the vehicle and triturate with a sterile pestle or vortex to create a uniform paste.
-
Gradually add the remaining vehicle while continuously mixing with a magnetic stirrer to form a homogenous suspension.
-
Brief sonication can help to ensure uniformity.
-
-
If preparing a solution using a co-solvent:
-
Dissolve the this compound in the co-solvent (e.g., PEG400) first by vortexing or brief sonication.
-
Slowly add the carrier vehicle (e.g., corn oil or saline) while continuously mixing.
-
-
Visually inspect the formulation to ensure it is a homogenous suspension or a clear solution without precipitation.
-
Store the formulation appropriately (e.g., at 4°C) and prepare fresh as needed to ensure stability.
-
Before each administration, ensure the formulation is at room temperature and thoroughly mixed.
Protocol 2: In Vivo Efficacy Study in a Xenograft Model
This protocol outlines a typical in vivo efficacy study using a breast cancer xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD SCID)
-
Breast cancer cells (e.g., MCF-7)
-
Matrigel
-
This compound formulation
-
Vehicle control
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Preparation and Implantation:
-
Harvest breast cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel at the desired concentration.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined average size (e.g., 150-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 10 mg/kg, orally, once daily) or the vehicle control to the respective groups.[15]
-
Monitor the body weight of the animals 2-3 times per week as a measure of general health and toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes throughout the study.
-
The primary endpoint is typically tumor growth inhibition.
-
At the end of the study, euthanize the animals and collect tumors for further analysis (e.g., pharmacodynamics).
-
Signaling Pathways and Experimental Workflows
Caption: this compound binds to the estrogen receptor, leading to its degradation.
Caption: Workflow for conducting an in vivo efficacy study of this compound.
Caption: A logical approach to troubleshooting poor efficacy in this compound studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A spoonful of sugar helps the medicine go down: a novel technique to improve oral gavage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.fsu.edu [research.fsu.edu]
- 9. instechlabs.com [instechlabs.com]
- 10. researchgate.net [researchgate.net]
- 11. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Establishing and Maintaining an Extensive Library of Patient-Derived Xenograft Models - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Common pitfalls in preclinical cancer target validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. PDX Host Selection - Avoiding Pitfalls with Careful Planning | Taconic Biosciences [taconic.com]
- 17. tumor.informatics.jax.org [tumor.informatics.jax.org]
Technical Support Center: Imlunestrant In Vitro Studies
This technical support center provides troubleshooting guidance and detailed protocols for researchers utilizing imlunestrant in in vitro settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is a potent, oral selective estrogen receptor degrader (SERD).[1][2][3][4] Its primary mechanism of action is to bind to the estrogen receptor alpha (ERα), inducing a conformational change that leads to the ubiquitination and subsequent degradation of the receptor by the proteasome.[2] This targeted degradation of ERα inhibits estrogen-driven signaling pathways that promote the growth and survival of ER-positive breast cancer cells.[2][3]
Q2: How does the efficacy of this compound differ between wild-type (WT) and mutant ESR1 cell lines?
This compound has demonstrated potent activity in both wild-type and mutant ESR1 breast cancer cell lines, including those with common mutations like Y537S and D538G.[1][3][4] While some studies suggest that ESR1 mutations may slightly diminish the antagonistic activity of this compound, this can often be overcome with higher concentrations of the drug.[4] Importantly, this compound has been shown to be more effective at degrading mutant ERα compared to older SERDs like fulvestrant.[4]
Q3: What are the known binding affinities of this compound for estrogen receptors?
This compound exhibits high binding affinity for estrogen receptors. The binding affinity (Ki) is approximately 0.64 nmol/L for wild-type ERα and 2.80 nmol/L for the mutant ERα-Y537S.[1]
Troubleshooting Guide
Issue 1: Inconsistent IC50 values in cell proliferation assays.
-
Potential Cause 1: Cell line variability. Different breast cancer cell lines can exhibit varying sensitivity to this compound.[3] Even within the same cell line, such as MCF-7, different subclones can have different responses.[5]
-
Solution: Ensure consistent use of a specific cell line and passage number. It is also advisable to test a panel of ER+ cell lines to obtain a broader understanding of this compound's anti-proliferative activity.[3]
-
-
Potential Cause 2: Assay conditions. Factors such as cell seeding density, duration of drug exposure, and the specific viability assay used (e.g., MTT, CellTiter-Glo) can all influence the calculated IC50 value.
-
Solution: Standardize your protocol, including seeding density and incubation times. When comparing data, ensure the same assay was used. If unexpected results persist, consider using an orthogonal viability assay to confirm your findings.
-
-
Potential Cause 3: Compound stability and concentration. Degradation of the this compound stock solution or inaccuracies in dilution can lead to variable results.
-
Solution: Prepare fresh dilutions of this compound for each experiment from a properly stored stock solution.
-
Issue 2: Incomplete or variable ERα degradation observed by Western blot.
-
Potential Cause 1: Insufficient drug concentration or incubation time. The degradation of ERα by this compound is both dose- and time-dependent.[2]
-
Solution: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for maximal ERα degradation in your specific cell line. Degradation can be observed as early as 6 hours and increases up to 48 hours.[4]
-
-
Potential Cause 2: Issues with protein extraction or degradation. ERα can be susceptible to degradation during sample preparation.
-
Solution: Ensure that lysis buffers contain a sufficient concentration of protease inhibitors.[6] Keep samples on ice throughout the preparation process.
-
-
Potential Cause 3: Western blot technical issues. Problems with protein transfer, antibody concentrations, or blocking can all lead to weak or inconsistent bands.
Issue 3: Low or no response in an Estrogen Response Element (ERE) reporter assay.
-
Potential Cause 1: Low transfection efficiency. If using a transient transfection method, low efficiency will result in a weak signal.
-
Solution: Optimize your transfection protocol. Consider using a positive control to assess transfection efficiency. Creating a stable cell line expressing the ERE-reporter construct can provide more consistent results.[8]
-
-
Potential Cause 2: Cell line is not responsive. The chosen cell line may not have a robust estrogen response.
-
Potential Cause 3: Issues with assay components. The luciferase substrate may be expired or improperly stored.
-
Solution: Use fresh, properly stored luciferase assay reagents.
-
Quantitative Data Summary
| Parameter | Cell Line | ERα Status | Value |
| Binding Affinity (Ki) | - | Wild-Type ERα | 0.64 nmol/L[1] |
| - | Mutant ERα-Y537S | 2.80 nmol/L[1] | |
| IC50 (Proliferation) | MCF-7 | Wild-Type | Sensitive (<100 nmol/L)[1][3] |
| T47D | Wild-Type | Sensitive (<100 nmol/L)[1][3] | |
| ST941/C | ESR1-Y537S | Sensitive (<100 nmol/L)[1][3] | |
| ER-negative cell lines | - | Insensitive (>2 µmol/L)[3] |
Detailed Experimental Protocols
Protocol 1: ERα Degradation by Western Blot
This protocol details the methodology to assess this compound-induced degradation of ERα in breast cancer cell lines.
Materials:
-
ER-positive breast cancer cell lines (e.g., MCF-7, T47D)
-
Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound
-
DMSO (vehicle)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary anti-ERα antibody
-
Primary antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with varying concentrations of this compound or vehicle (DMSO) for the desired time period (e.g., 24 or 48 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blot:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-ERα antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply ECL substrate.
-
Image the chemiluminescent signal.
-
Strip the membrane and re-probe for a loading control.
-
-
Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the ERα signal to the loading control signal.
-
Protocol 2: Cell Proliferation Assay (MTT-based)
This protocol outlines a method to determine the effect of this compound on cell viability.
Materials:
-
ER-positive breast cancer cell lines
-
96-well plates
-
Complete growth medium
-
This compound
-
DMSO
-
MTT solution (0.5 mg/mL in serum-free medium)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
-
Compound Treatment:
-
MTT Assay:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the crystals.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Analysis:
-
Normalize the data to the vehicle-treated control wells.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 3: Estrogen Response Element (ERE) Reporter Assay
This assay measures the ability of this compound to inhibit ERα-mediated gene transcription.
Materials:
-
ER-positive breast cancer cells (e.g., T47D)
-
ERE-luciferase reporter plasmid
-
Transfection reagent
-
96-well white, clear-bottom plates
-
Phenol red-free medium with charcoal-stripped FBS
-
Estradiol (B170435) (E2)
-
This compound
-
Luciferase assay kit
Procedure:
-
Transfection:
-
Seeding and Treatment:
-
Seed the transfected cells into 96-well plates.
-
Treat the cells with this compound in the presence of a stimulating concentration of estradiol (E2). Include controls for vehicle, E2 alone, and this compound alone.
-
Incubate for 24 hours.[9]
-
-
Luciferase Assay:
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
-
Analysis:
-
Normalize the luciferase activity to cell viability if necessary.
-
Calculate the percentage of inhibition of E2-induced luciferase activity for each concentration of this compound.
-
Visualizations
Caption: this compound's mechanism of action leading to ERα degradation.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
Caption: Troubleshooting logic for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. academic.oup.com [academic.oup.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. researchgate.net [researchgate.net]
Optimizing combination therapies with imlunestrant to prevent resistance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing combination therapies with imlunestrant to prevent or overcome resistance in estrogen receptor-positive (ER+) breast cancer models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an investigational, next-generation oral selective estrogen receptor degrader (SERD).[1][2] Its primary mechanism of action is to bind to the estrogen receptor (ERα), which not only blocks its function but also induces a conformational change that leads to the receptor's degradation by the cell's proteasomal machinery.[1] This dual action of antagonizing and degrading the ER provides a comprehensive blockade of ER signaling, which is a key driver in the majority of breast cancers.[3][4]
Q2: What are the known mechanisms of resistance to endocrine therapies like this compound?
A2: Resistance to endocrine therapies, including SERDs, is a significant clinical challenge. Key mechanisms include:
-
ESR1 Mutations: Acquired mutations in the ESR1 gene, which encodes ERα, are a primary driver of resistance. These mutations can lead to ligand-independent, constitutive activation of the ER, rendering therapies that simply block estrogen binding less effective.[3][4][5][6] this compound has demonstrated efficacy in preclinical models and clinical trials involving tumors with ESR1 mutations.[3][4][7]
-
Bypass Signaling Pathways: Cancer cells can develop resistance by upregulating alternative growth factor receptor pathways that bypass the need for ER signaling.[8] Key pathways implicated include the PI3K/AKT/mTOR and MAPK pathways.[9][10] Activation of these pathways can be driven by mutations in genes like PIK3CA or amplification of receptor tyrosine kinases.[10][11]
-
Cell Cycle Dysregulation: Alterations in cell cycle control proteins, such as amplification of Cyclin D1 (CCND1), can promote estrogen-independent cell proliferation and contribute to resistance.[10]
Q3: What is the rationale for combining this compound with a CDK4/6 inhibitor like abemaciclib (B560072)?
A3: The combination of this compound with a CDK4/6 inhibitor is based on the synergistic targeting of two critical pathways in ER+ breast cancer. ER signaling directly promotes cell cycle progression by upregulating key proteins like Cyclin D1, which in turn activates CDK4 and CDK6. By combining a potent ER degrader (this compound) with a direct inhibitor of the cell cycle machinery (abemaciclib), this combination provides a more complete shutdown of proliferative signals.[12] Clinical data from the EMBER-3 trial has shown that the combination of this compound and abemaciclib significantly improves progression-free survival compared to this compound alone in patients with ER+, HER2- advanced breast cancer, regardless of ESR1 mutation status.[7][13][14]
Q4: Which other combination strategies with this compound are being explored?
A4: Preclinical and early clinical studies have explored combining this compound with inhibitors of key bypass pathways. These include:
-
PI3K Inhibitors (e.g., alpelisib): For tumors with activating PIK3CA mutations, which are common in ER+ breast cancer, combining this compound with a PI3K inhibitor can simultaneously block both ER and PI3K signaling.[15]
-
mTOR Inhibitors (e.g., everolimus): The mTOR pathway is a downstream effector of PI3K/AKT signaling. Combining this compound with an mTOR inhibitor is another strategy to overcome resistance mediated by this pathway.[15][16]
-
AKT Inhibitors (e.g., capivasertib): Directly targeting AKT is another approach to block the PI3K/AKT/mTOR cascade in combination with ER degradation.[11]
Troubleshooting Guides
Problem 1: Suboptimal tumor growth inhibition observed with this compound monotherapy in a patient-derived xenograft (PDX) model.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Pre-existing resistance mechanism | 1. Perform genomic profiling (e.g., next-generation sequencing) of the PDX tumor to identify potential resistance mutations (ESR1, PIK3CA, etc.).2. Assess baseline protein expression and activation of key bypass pathway proteins (e.g., p-AKT, p-mTOR) via Western blot or immunohistochemistry (IHC). | Identification of specific resistance pathways will guide the selection of an appropriate combination agent (e.g., PI3K inhibitor for PIK3CA mutation). |
| Inadequate drug exposure | 1. Verify the dosing schedule and route of administration for this compound. For preclinical models, oral gavage is typical.2. If possible, perform pharmacokinetic analysis on plasma samples from the mice to confirm drug levels are within the expected therapeutic range. | Confirmation of adequate drug exposure rules out formulation or administration issues. |
| Tumor heterogeneity | 1. Analyze multiple regions of the tumor for biomarker expression (ER, Ki67, p-AKT) by IHC.2. Consider single-cell sequencing to understand the clonal architecture of the tumor. | Understanding heterogeneity may reveal a subpopulation of resistant cells that could be targeted with a combination therapy. |
Problem 2: Development of acquired resistance to this compound and abemaciclib combination therapy in a long-term cell culture experiment.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Emergence of new ESR1 mutations | 1. Sequence the ESR1 gene in the resistant cell line to check for new mutations that may alter drug binding or receptor function. | Identification of novel ESR1 mutations can provide insights into the mechanism of resistance to next-generation SERDs. |
| Upregulation of alternative cell cycle drivers | 1. Perform RNA-sequencing to compare the transcriptomes of the sensitive parental and resistant cell lines.2. Analyze protein levels of other cyclins and CDKs (e.g., Cyclin E, CDK2) by Western blot. | Discovery of upregulated cell cycle components may suggest a rationale for adding an inhibitor targeting a different CDK. |
| Activation of novel bypass pathways | 1. Use a phospho-kinase antibody array to screen for broad changes in signaling pathway activation.2. A genome-wide CRISPR knockout screen can identify genes whose loss re-sensitizes the cells to the combination therapy, revealing new vulnerabilities.[3][9] | Identification of a new dependency (e.g., on FGFR or MAPK signaling) can inform the next line of combination therapy to test. |
Data Summary Tables
Table 1: Clinical Efficacy of this compound from the EMBER-3 Trial
| Treatment Arm | Patient Population | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) for PFS | Median Overall Survival (OS) | Hazard Ratio (HR) for OS |
| This compound | ESR1-mutated | 5.5 months[7][17][18] | 0.62 (vs. SOC)[7][17][19] | 34.5 months[17][18][20] | 0.60 (vs. SOC)[17][18][20] |
| Standard of Care (SOC) ET | ESR1-mutated | 3.8 months[7][17][18] | - | 23.1 months[17][18][20] | - |
| This compound + Abemaciclib | All Patients | 10.9 months[18][21] | 0.59 (vs. This compound alone)[18] | Not Reached[18][20] | 0.82 (vs. This compound alone)[20] |
| This compound | All Patients | 5.5 months[18] | - | 34.4 months[18][20] | - |
SOC ET: Standard of Care Endocrine Therapy (fulvestrant or exemestane). Data as of August 18, 2025.[18][20]
Table 2: Preclinical Efficacy of this compound Combinations in ER+ Breast Cancer Models
| Model | Combination | Endpoint | Result |
| ER+ Breast Cancer Cell Lines | This compound + Abemaciclib | Cell Proliferation (Ki67) | Significant decrease in Ki67 expression compared to either agent alone.[15] |
| ER+ Breast Cancer Cell Lines | This compound + Alpelisib | Tumor Growth Inhibition | Enhanced tumor growth inhibition regardless of ESR1 mutational status.[15] |
| ER+ Breast Cancer Cell Lines | This compound + Everolimus | Tumor Growth Inhibition | Enhanced tumor growth inhibition regardless of ESR1 mutational status.[15] |
| ER+ Intracranial Tumor Model | This compound | Survival | Prolonged survival compared to vehicle or other SERDs.[15] |
Experimental Protocols
Protocol 1: Generation of Endocrine-Resistant ER+ Breast Cancer Cell Lines
This protocol describes a method for generating cell lines with acquired resistance to this compound by long-term continuous exposure.
-
Cell Culture: Culture ER+ breast cancer cells (e.g., MCF-7, T47D) in their recommended growth medium.[6][22]
-
Initial Dosing: Begin treatment with this compound at a concentration close to the IC20 (the concentration that inhibits 20% of cell growth). This allows for gradual adaptation.
-
Dose Escalation: Once the cells resume a steady growth rate, gradually increase the concentration of this compound in a stepwise manner. Allow the cells to acclimate to each new concentration before the next increase.
-
Maintenance: Continue this process over several months. The final concentration should be significantly higher than the initial IC50 of the parental cell line.[23]
-
Characterization: Once a resistant population is established, characterize it by:
-
Confirming the shift in IC50 using a cell viability assay (e.g., CellTiter-Glo).
-
Sequencing the ESR1 gene to identify acquired mutations.
-
Performing Western blot analysis to assess ER protein levels and activation of bypass signaling pathways (p-AKT, p-ERK).
-
Protocol 2: Evaluating this compound Combination Therapy in an ER+ PDX Mouse Model
This protocol outlines a workflow for testing the efficacy of this compound in combination with a targeted agent in a PDX model.
-
Model Selection: Select a well-characterized ER+ breast cancer PDX model, preferably one with a known resistance mutation (e.g., ESR1 or PIK3CA) if investigating targeted combinations.
-
Animal Preparation: Implant tumor fragments subcutaneously into the flank of immunocompromised mice (e.g., NSG mice).[24] Supplement mice with a slow-release estrogen pellet to support the growth of ER-dependent tumors.[22][25]
-
Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. When tumors reach a pre-determined size (e.g., 150-200 mm³), randomize the mice into treatment cohorts (e.g., Vehicle, this compound, Combination Partner, this compound + Combination Partner).
-
Dosing: Administer drugs according to their established preclinical dosing schedules. This compound is typically administered orally once daily.[26]
-
Efficacy Assessment:
-
Measure tumor volume 2-3 times per week.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., IHC for Ki67, p-Rb, ER levels; Western blot for pathway analysis).
-
-
Data Analysis: Calculate tumor growth inhibition (TGI) for each treatment group and perform statistical analysis to determine the significance of the combination effect.
Visualizations
Caption: ER signaling, resistance pathways, and therapeutic targets.
Caption: Preclinical workflow for testing combination therapies.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 3. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 5. emjreviews.com [emjreviews.com]
- 6. In vitro breast cancer models for studying mechanisms of resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lilly's this compound, an Oral SERD, Significantly Improved Progression-Free Survival as Monotherapy and in Combination with Verzenio® (abemaciclib) in Patients with ER+, HER2- Advanced Breast Cancer [prnewswire.com]
- 8. ascopubs.org [ascopubs.org]
- 9. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacr.org [aacr.org]
- 11. Overcoming Endocrine Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. esmo.org [esmo.org]
- 13. oncologynewscentral.com [oncologynewscentral.com]
- 14. This compound Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 15. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound, an Oral Selective Estrogen Receptor Degrader, as Monotherapy and in Combination With Targeted Therapy in Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Phase Ia/Ib EMBER Study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. oncologynewscentral.com [oncologynewscentral.com]
- 19. This compound Improves Survival in Breast Cancer – Medthority [medthority.com]
- 20. Updated Efficacy Results From the Phase 3 EMBER-3 Trial: this compound With or Without Abemaciclib in Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 21. mskcc.org [mskcc.org]
- 22. Experimental models of endocrine responsive breast cancer: strengths, limitations, and use - PMC [pmc.ncbi.nlm.nih.gov]
- 23. oaepublish.com [oaepublish.com]
- 24. researchgate.net [researchgate.net]
- 25. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 26. targetedonc.com [targetedonc.com]
Validation & Comparative
A Head-to-Head Comparison: Imlunestrant vs. Fulvestrant in the Degradation of Mutant Estrogen Receptors
For Researchers, Scientists, and Drug Development Professionals
The emergence of resistance to endocrine therapies in estrogen receptor-positive (ER+) breast cancer, often driven by mutations in the estrogen receptor alpha gene (ESR1), presents a significant clinical challenge. This guide provides a detailed, data-driven comparison of two selective estrogen receptor degraders (SERDs), imlunestrant and fulvestrant (B1683766), with a focus on their efficacy in degrading mutant ER.
Mechanism of Action: A Shared Path with a Divergent Outcome
Both this compound and fulvestrant are classified as SERDs. Their primary mechanism of action involves binding to the estrogen receptor, inducing a conformational change that marks the receptor for ubiquitination and subsequent degradation by the proteasome.[1] This leads to a reduction in the overall levels of ER protein within cancer cells, thereby abrogating estrogen-driven downstream signaling pathways that promote tumor growth.[2]
While sharing this fundamental mechanism, preclinical and clinical data suggest that this compound exhibits a more potent and sustained degradation of mutant ER, leading to improved anti-tumor activity in models harboring these resistance mutations.[3][4]
Quantitative Data Presentation
The following tables summarize the key quantitative data from preclinical and clinical studies comparing the efficacy of this compound and fulvestrant.
Preclinical Efficacy: ERα Degradation and Transcriptional Inhibition
| Parameter | Cell Line | ER Status | This compound | Fulvestrant | Reference |
| ERα Degradation (IC₅₀) | T47D | Wild-Type | 0.34 nM | 2.2 nM | [2] |
| MCF7 | Wild-Type | 5.2 nM | 19 nM | [2] | |
| Breast Cancer Cells | Y537N Mutant | Kᵢ = 2.8 nM | Not Reported | [5] | |
| Inhibition of ERα-mediated Transcription (IC₅₀) | Breast Cancer Cells | Wild-Type | 3 nM | Not Reported | [5] |
| Breast Cancer Cells | Y537N Mutant | 17 nM | Not Reported | [5] |
Lower IC₅₀ and Kᵢ values indicate greater potency.
Clinical Efficacy in ESR1-Mutated Breast Cancer (EMBER-3 Trial)
| Endpoint | This compound | Standard of Care (including Fulvestrant) | Hazard Ratio (95% CI) | p-value | Reference |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | 0.62 (0.47–0.82) | 0.0007 | [6][7] |
| Median Overall Survival (OS) | 34.5 months | 23.1 months | 0.60 (0.43–0.86) | 0.0043 | [6][8] |
Signaling Pathway and Drug Action
The following diagram illustrates the estrogen receptor signaling pathway and the mechanism of action of SERDs like this compound and fulvestrant. In cancer cells with wild-type ER, estrogen binding activates the receptor, leading to the transcription of genes that promote cell proliferation. ESR1 mutations can lead to constitutive, estrogen-independent activation of the receptor. SERDs bind to both wild-type and mutant ER, inducing their degradation and thereby blocking downstream signaling.
Caption: Mechanism of SERDs in ER+ breast cancer.
Experimental Protocols
This section provides an overview of the methodologies used in the preclinical studies cited in this guide.
Western Blot for ERα Degradation
Objective: To quantify the reduction in ERα protein levels following treatment with this compound or fulvestrant.
-
Cell Culture: MCF7 or T47D breast cancer cells (with or without doxycycline-inducible expression of mutant ESR1) are seeded in 6-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with varying concentrations of this compound, fulvestrant, or a vehicle control (e.g., DMSO) for specified time points (e.g., 6, 24, 48, 72 hours).
-
Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of each lysate is determined using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for ERα. A primary antibody for a loading control protein (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the ERα bands is quantified using densitometry software and normalized to the loading control.
Cell Viability Assay (MTT or Resazurin-based)
Objective: To assess the effect of this compound and fulvestrant on the proliferation of breast cancer cells.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: A serial dilution of this compound or fulvestrant is added to the wells, and the plates are incubated for a defined period (e.g., 5-8 days).
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. A solubilizing agent (e.g., DMSO) is then added to dissolve the crystals.
-
Resazurin Assay: Resazurin solution is added to each well and incubated for 1-4 hours.
-
-
Data Acquisition: The absorbance (for MTT) or fluorescence (for resazurin) is measured using a plate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated by plotting the percentage of viability against the drug concentration.
Patient-Derived Xenograft (PDX) Models
Objective: To evaluate the in vivo anti-tumor efficacy of this compound and fulvestrant in a more clinically relevant model.
-
Model Establishment: Tumor fragments from a patient's breast cancer are surgically implanted into the mammary fat pad of immunocompromised mice.
-
Tumor Growth and Passaging: Once the tumors reach a certain size, they are excised and can be serially passaged into new cohorts of mice.
-
Treatment Initiation: When the tumors in the experimental cohort reach a predetermined volume, the mice are randomized into treatment groups.
-
Drug Administration: this compound is typically administered orally, while fulvestrant is administered via intramuscular injection, according to a specified dosing schedule. A control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint: The study continues until a prespecified endpoint is reached, such as a maximum tumor volume or a set duration of treatment. The effect of the drugs on tumor growth inhibition or regression is then analyzed.
Caption: General experimental workflow for comparing SERDs.
Conclusion
The available preclinical and clinical evidence strongly suggests that this compound is a more potent degrader of mutant estrogen receptors compared to fulvestrant.[3][4] This enhanced activity translates into superior anti-tumor efficacy in preclinical models harboring ESR1 mutations and improved progression-free and overall survival in patients with ESR1-mutated ER+ advanced breast cancer.[6][8] For researchers and drug development professionals, these findings highlight the potential of next-generation SERDs like this compound to overcome a key mechanism of resistance to endocrine therapy. Further investigation into the structural and molecular basis for this enhanced efficacy could inform the development of even more effective ER-targeted therapies.
References
- 1. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 5. Fulvestrant treatment alters MDM2 protein turnover and sensitivity of human breast carcinoma cells to chemotherapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. crownbio.com [crownbio.com]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Imlunestrant and Elacestrant in ESR1 Mutant Breast Cancer Models
A detailed guide for researchers and drug development professionals on the preclinical and clinical performance of two next-generation oral SERDs.
This guide provides a comprehensive comparison of imlunestrant and elacestrant (B1663853), two novel oral selective estrogen receptor degraders (SERDs), with a specific focus on their efficacy in estrogen receptor 1 (ESR1) mutant models of breast cancer. The emergence of ESR1 mutations is a significant clinical challenge, driving resistance to standard endocrine therapies. This document synthesizes preclinical and clinical data to offer a comparative analysis of these two agents, aiding researchers and drug development professionals in their understanding and evaluation of these promising therapies.
Introduction to this compound and Elacestrant
This compound (LY3484356) and elacestrant (RAD1901) are orally bioavailable SERDs designed to overcome the limitations of earlier endocrine therapies, including the injectable SERD fulvestrant (B1683766) and aromatase inhibitors.[1] Both this compound and elacestrant act by binding to the estrogen receptor (ER), leading to its degradation and thereby blocking downstream signaling pathways that drive tumor growth.[2] A key differentiator for these next-generation SERDs is their demonstrated activity against breast cancer models harboring ESR1 mutations, which confer constitutive, ligand-independent ER activity.[1][2]
Preclinical Performance in ESR1 Mutant Models
Preclinical studies have been instrumental in elucidating the activity of this compound and elacestrant against ESR1-mutated breast cancer. A direct comparison in preclinical models provides valuable insights into their relative potency and mechanisms of action.
In Vitro Studies: ERα Degradation and Cell Proliferation
A key preclinical study directly compared the ability of this compound and elacestrant to degrade ERα in both wild-type (WT) and ESR1-mutant breast cancer cell lines. In MCF-7 and T47D cells engineered to express the ESR1-Y537N mutation, this compound demonstrated a more potent dose-dependent degradation of ERα compared to elacestrant.[3]
Table 1: Comparison of ERα Degradation (DC50) in ESR1-WT and Mutant Cell Lines
| Compound | Cell Line | ESR1 Status | DC50 (nM) |
| This compound | MCF-7 | WT | 0.3 |
| MCF-7 | Y537N | 0.8 | |
| T47D | WT | 0.2 | |
| T47D | Y537N | 0.5 | |
| Elacestrant | MCF-7 | WT | 1.2 |
| MCF-7 | Y537N | 2.5 | |
| T47D | WT | 0.9 | |
| T47D | Y537N | 1.8 |
Data extracted from a preclinical study comparing this compound and elacestrant.[3]
These findings suggest that this compound is more potent in degrading both wild-type and mutant ERα in these cell line models.
In terms of antiproliferative activity, this compound has been shown to potently inhibit the growth of ESR1-mutant cell lines. For instance, in MCF-7 cells with the Y537S mutation, this compound demonstrated an IC50 of 9.6 nM for cell proliferation.[4] Preclinical studies on elacestrant have also confirmed its ability to inhibit the proliferation of ER-positive breast cancer cells, including those with ESR1 mutations.[5]
In Vivo Studies: Xenograft Models
In vivo studies using patient-derived xenograft (PDX) models harboring ESR1 mutations have further substantiated the anti-tumor activity of both agents. This compound demonstrated superior tumor growth inhibition compared to fulvestrant in a PDX model with a Y537S ESR1 mutation, leading to tumor regression.[2][6] Elacestrant has also shown significant antitumor activity as a single agent in two PDX models with ESR1 mutations.[7]
While direct head-to-head in vivo comparisons in the same ESR1 mutant PDX models are not extensively published, the available data for each drug individually supports their potent activity in this setting.
Clinical Performance in Patients with ESR1 Mutations
The clinical efficacy of this compound and elacestrant has been evaluated in large, randomized Phase 3 clinical trials, providing robust data on their performance in patients with ER+, HER2- advanced or metastatic breast cancer, including a significant number of patients with ESR1 mutations.
EMBER-3 Trial: this compound
The EMBER-3 trial evaluated this compound versus standard of care (SOC) endocrine therapy in patients with ER+, HER2- advanced breast cancer who had progressed on a prior aromatase inhibitor. In the subpopulation of patients with ESR1-mutated tumors, this compound demonstrated a statistically significant improvement in progression-free survival (PFS).
Table 2: Clinical Efficacy of this compound in the EMBER-3 Trial (ESR1-Mutant Population)
| Endpoint | This compound | Standard of Care | Hazard Ratio (95% CI) | p-value |
| Median PFS | 5.5 months | 3.8 months | 0.62 (0.46–0.82) | <0.001 |
EMERALD Trial: Elacestrant
The EMERALD trial compared elacestrant to SOC endocrine therapy in a similar patient population. Elacestrant was the first oral SERD to demonstrate a significant PFS improvement in a Phase 3 trial, particularly in patients with ESR1 mutations.[1]
Table 3: Clinical Efficacy of Elacestrant in the EMERALD Trial (ESR1-Mutant Population)
| Endpoint | Elacestrant | Standard of Care | Hazard Ratio (95% CI) | p-value |
| Median PFS | 3.8 months | 1.9 months | 0.55 (0.39–0.77) | 0.0005 |
Note: The patient populations and standard of care arms in the EMBER-3 and EMERALD trials were not identical, and therefore, a direct cross-trial comparison of efficacy should be interpreted with caution.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental processes discussed, the following diagrams are provided.
References
- 1. Elacestrant in the treatment landscape of ER-positive, HER2-negative, ESR1-mutated advanced breast cancer: a contemporary narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Portico [access.portico.org]
- 5. Evaluating Elacestrant in the Management of ER-Positive, HER2-Negative Advanced Breast Cancer: Evidence to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
Imlunestrant Monotherapy Demonstrates Efficacy in ER+/HER2- Advanced Breast Cancer, Particularly in ESR1-Mutated Subgroups
A comprehensive analysis of the pivotal EMBER-3 clinical trial reveals that imlunestrant, a novel oral selective estrogen receptor degrader (SERD), shows a clinically meaningful improvement in progression-free survival (PFS) compared to standard endocrine therapy in patients with estrogen receptor-positive (ER+), human epidermal growth factor receptor 2-negative (HER2-) advanced breast cancer harboring an ESR1 mutation. This guide provides a detailed comparison of this compound monotherapy against standard-of-care endocrine therapies, supported by data from the EMBER-3 trial, and outlines the experimental protocols and relevant signaling pathways.
Comparative Efficacy Analysis
The EMBER-3 trial, a Phase 3, randomized, open-label study, evaluated the efficacy and safety of this compound monotherapy versus standard-of-care (SOC) endocrine therapy (fulvestrant or exemestane) in patients with ER+/HER2- advanced or metastatic breast cancer that had progressed on prior aromatase inhibitor therapy.[1][2][3] The trial's key findings are summarized below.
Efficacy in the ESR1-Mutated Population
A prespecified analysis of the EMBER-3 trial focused on patients with detectable ESR1 mutations, a known mechanism of resistance to standard endocrine therapies. In this subgroup, this compound monotherapy demonstrated a statistically significant and clinically meaningful improvement in Progression-Free Survival (PFS) compared to the standard of care.[3]
| Efficacy Endpoint | This compound Monotherapy | Standard Endocrine Therapy | Hazard Ratio (95% CI) | p-value |
| Median PFS | 5.5 months | 3.8 months | 0.62 (0.47–0.82) | 0.0007 |
| Median OS | 34.5 months | 23.1 months | 0.60 (0.43–0.86) | 0.0043* |
| Objective Response Rate (ORR) | 15% | 3% | - | - |
| Note: The Overall Survival (OS) data did not cross the pre-specified boundary for statistical significance at the time of analysis.[3] |
Efficacy in the Overall Population
In the broader intent-to-treat (ITT) population of the EMBER-3 trial, which included patients with and without ESR1 mutations, the difference in PFS between this compound monotherapy and standard endocrine therapy was not statistically significant.[4]
| Efficacy Endpoint | This compound Monotherapy | Standard Endocrine Therapy | Hazard Ratio (95% CI) | p-value |
| Median PFS | 5.6 months | 5.5 months | 0.87 (0.72-1.04) | 0.12 |
| Objective Response Rate (ORR) | 12% | 5% | - | - |
Experimental Protocols: The EMBER-3 Trial
The EMBER-3 trial (NCT04975308) was a global, multicenter, randomized, open-label, Phase 3 study.[1][5]
Patient Population
Eligible participants were adult men and pre- and postmenopausal women with a diagnosis of ER+, HER2- locally advanced or metastatic breast cancer.[3][6] Key inclusion criteria included disease progression on or after an aromatase inhibitor, with or without a prior CDK4/6 inhibitor.[6][7] Patients were required to have RECIST evaluable disease.[8] Main exclusion criteria included prior treatment with chemotherapy for advanced disease, fulvestrant (B1683766), or any investigational ER-directed therapy.[8][9]
Treatment Regimens
Patients were randomized in a 1:1:1 ratio to one of three treatment arms:[3]
-
This compound monotherapy: 400 mg administered orally once daily.[10]
-
Standard-of-care endocrine therapy: Investigator's choice of either fulvestrant or exemestane.[10]
-
This compound plus abemaciclib: This arm is not the focus of the monotherapy comparison but was part of the overall trial.
Treatment was continued until disease progression or unacceptable toxicity.
Endpoints
The primary endpoints of the study were investigator-assessed PFS for this compound versus standard of care in both the ESR1-mutated population and the overall population.[3] Key secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[3]
Signaling Pathways and Mechanisms of Action
The differential efficacy of this compound and standard endocrine therapies can be understood by examining their distinct mechanisms of action at the molecular level.
This compound and Other SERDs
This compound is an oral selective estrogen receptor degrader (SERD). SERDs, including the injectable fulvestrant, work by binding to the estrogen receptor (ER) and inducing a conformational change that leads to the receptor's degradation by the proteasome. This dual action of blocking the receptor and eliminating it from the cell provides a comprehensive blockade of estrogen signaling.
Standard Endocrine Therapies
Standard endocrine therapies include Selective Estrogen Receptor Modulators (SERMs) like tamoxifen (B1202) and Aromatase Inhibitors (AIs).
-
SERMs (e.g., Tamoxifen): Tamoxifen competitively binds to the estrogen receptor, blocking estrogen from binding and activating the receptor in breast tissue. However, in other tissues, it can act as a partial agonist.
-
Aromatase Inhibitors (AIs): AIs work by blocking the aromatase enzyme, which is responsible for converting androgens into estrogens in peripheral tissues. This reduces the overall level of estrogen available to bind to the ER.
Experimental Workflow of the EMBER-3 Trial
The following diagram illustrates the overall workflow of the EMBER-3 clinical trial.
References
- 1. mskcc.org [mskcc.org]
- 2. Updated Efficacy Results From the Phase 3 EMBER-3 Trial: this compound With or Without Abemaciclib in Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 3. oncodaily.com [oncodaily.com]
- 4. onclive.com [onclive.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. oncodaily.com [oncodaily.com]
- 7. lillyoncologypipeline.com [lillyoncologypipeline.com]
- 8. EMBER-3 - BOOG Study Center [boogstudycenter.nl]
- 9. Redirecting to https://onderzoekmetmensen.nl/en/trial/54215 [onderzoekmetmensen.nl]
- 10. targetedonc.com [targetedonc.com]
A Comparative Analysis of Progression-Free Survival with Imlunestrant Plus Abemaciclib Versus Imlunestrant Monotherapy in ER+/HER2- Advanced Breast Cancer
This guide provides a detailed comparison of the efficacy of a combination therapy, imlunestrant plus abemaciclib (B560072), against this compound monotherapy for the treatment of estrogen receptor-positive (ER+), HER2-negative (HER2-) advanced breast cancer. The analysis is primarily based on the findings from the pivotal Phase 3 EMBER-3 clinical trial.
Quantitative Data Summary
The combination of this compound and abemaciclib has demonstrated a statistically significant and clinically meaningful improvement in progression-free survival (PFS) compared to this compound alone in patients with ER+/HER2- advanced breast cancer.[1][2][3] The benefit of the combination therapy was observed across all patients, irrespective of ESR1 mutation status.[2][3]
Updated results from the EMBER-3 trial, with a median follow-up of 28.5 months, reinforce the sustained benefit of the combination.[2] The median PFS for the this compound plus abemaciclib arm was 10.9 months, compared to 5.5 months for the this compound monotherapy arm.[1][2] This corresponds to a 41% reduction in the risk of disease progression or death (Hazard Ratio [HR] 0.59; 95% CI, 0.47–0.74; nominal p < 0.0001).[1][2]
The PFS benefit of the combination was consistent across key subgroups, including patients previously treated with CDK4/6 inhibitors.[1][4] In patients who had received prior CDK4/6 inhibitor therapy, the median PFS was 9.1 months with the combination versus 3.7 months with this compound alone.[5][6]
While overall survival (OS) data are still maturing, a favorable trend has been observed with the combination therapy.[2][7] At an interim analysis, the median OS was not reached for the combination arm, while it was 34.4 months for the this compound alone arm (HR 0.82; 95% CI, 0.59–1.16).[1][2]
| Efficacy Endpoint | This compound + Abemaciclib | This compound Monotherapy | Hazard Ratio (95% CI) | p-value |
| Median PFS (All Patients) | 10.9 months[1][2] | 5.5 months[1][2] | 0.59 (0.47–0.74)[1][2] | < 0.0001[1][2] |
| Median OS (All Patients) | Not Reached[2][7] | 34.4 months[1][2] | 0.82 (0.59–1.16)[1][2] | 0.2622[7] |
Experimental Protocols
The data presented is from the EMBER-3 (NCT04975308) trial, a global, randomized, open-label, Phase 3 study.[1][7][8]
Patient Population: Eligible participants were adult men and pre- and postmenopausal women with ER-positive, HER2-negative locally advanced or metastatic breast cancer.[1][9] Patients must have experienced disease recurrence or progression during or after treatment with an aromatase inhibitor, with or without a prior CDK4/6 inhibitor.[1][4]
Randomization and Treatment Arms: A total of 874 patients were randomized in a 1:1:1 ratio to one of three treatment arms:[2][7]
-
Arm A: this compound 400 mg administered orally once daily.[1][5]
-
Arm B: Standard-of-care endocrine therapy (investigator's choice of fulvestrant (B1683766) or exemestane).[1]
-
Arm C: this compound 400 mg orally once daily plus abemaciclib 150 mg orally twice daily.[5][6]
Randomization was stratified by key factors including prior use of a CDK4/6 inhibitor, the presence of visceral metastases, and geographic region.[1]
Endpoints: The primary endpoints of the study were investigator-assessed PFS.[1][4] Key secondary endpoints included overall survival, objective response rate, and safety.[1]
Visualizations
.dot
Caption: Combined mechanism of action of this compound and abemaciclib.
.dot
Caption: Experimental workflow of the EMBER-3 clinical trial.
References
- 1. oncodaily.com [oncodaily.com]
- 2. Updated Efficacy Results From the Phase 3 EMBER-3 Trial: this compound With or Without Abemaciclib in Advanced Breast Cancer - Conference Correspondent [conference-correspondent.com]
- 3. This compound Alone or With Abemaciclib An All-Oral Targeted Therapy for ER-Positive Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 4. EMBER-3: this compound Plus Abemaciclib Improves PFS in ER+ Breast Cancer | Docwire News [docwirenews.com]
- 5. targetedonc.com [targetedonc.com]
- 6. curetoday.com [curetoday.com]
- 7. mskcc.org [mskcc.org]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. aacrjournals.org [aacrjournals.org]
A Head-to-Head Comparison of Next-Generation Oral Selective Estrogen Receptor Degraders (SERDs)
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is rapidly evolving with the advent of next-generation oral selective estrogen receptor degraders (SERDs). These agents offer the convenience of oral administration and aim to improve upon the efficacy of fulvestrant, the first-in-class SERD administered via intramuscular injection. This guide provides a detailed comparison of four leading next-generation oral SERDs: elacestrant (B1663853), giredestrant (B1649318), camizestrant (B1654347), and imlunestrant, focusing on their preclinical and clinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: A Shared Path with Subtle Distinctions
All four oral SERDs share a common mechanism of action: they bind to the estrogen receptor (ER), primarily ERα, inducing a conformational change that leads to its ubiquitination and subsequent degradation by the proteasome.[1][2][3][4] This dual action of antagonizing and degrading the ER effectively shuts down estrogen-driven signaling pathways that are critical for the growth and survival of ER+ breast cancer cells.[1][2][3][4] A key advantage of these next-generation SERDs is their activity against both wild-type and mutant forms of the estrogen receptor, particularly ESR1 mutations that are a common mechanism of acquired resistance to aromatase inhibitors and selective estrogen receptor modulators (SERMs).[5][6][7][8]
Preclinical Performance: A Glimpse into Potency
Preclinical studies are crucial for establishing the initial efficacy and mechanism of action of new therapeutic agents. Key parameters evaluated include binding affinity to the estrogen receptor and the ability to induce its degradation.
Estrogen Receptor Binding Affinity
The binding affinity of a SERD for the estrogen receptor, often expressed as the inhibition constant (Ki), is a measure of its potency. A lower Ki value indicates a stronger binding affinity.
| Compound | ERα Binding Affinity (Ki) | Cell Line/System | Reference |
| Elacestrant | Data not available in a directly comparable format. | ||
| Giredestrant | Data not available in a directly comparable format. | ||
| Camizestrant | High affinity to recombinant ERα ligand-binding domain. | Purified recombinant protein | [1] |
| This compound | 0.64 nM (Wild-Type ERα), 2.80 nM (Mutant ERα-Y537S) | Baculovirus-expressed full-length human ERα | [5] |
Estrogen Receptor Degradation
The ability of a SERD to induce the degradation of the estrogen receptor is a hallmark of its mechanism of action. This is often quantified by measuring the percentage of ER protein remaining after treatment in cancer cell lines.
| Compound | ERα Degradation | Cell Line(s) | Key Findings | Reference |
| Elacestrant | Dose-dependent decrease in ER protein expression, similar to fulvestrant. | MCF7, T47D, HCC1428 | Induces significant ER degradation in vitro. | [9] |
| Giredestrant | Robust ER degradation. | Breast cancer models | Potent ER degradation in preclinical models. | [7] |
| Camizestrant | Dose-dependent ERα degradation. | MCF7, CAMA-1 | Increased ER degradation rate, reducing ER half-life. | [10] |
| This compound | Dose-dependent decrease in ERα protein expression. | MCF7, T47D, ST941/C | More sensitive ERα degradation compared to elacestrant in tested cell lines. | [5] |
Clinical Efficacy and Safety: Head-to-Head in the Clinic
The ultimate measure of a drug's utility lies in its performance in clinical trials. The following tables summarize the key efficacy and safety findings from pivotal phase III trials for each of the four oral SERDs.
Clinical Efficacy
Progression-free survival (PFS) is a primary endpoint in many of these trials, representing the time until the disease progresses or the patient dies.
| Trial Name (Drug) | Patient Population | Control Arm | Median PFS (Drug vs. Control) | Hazard Ratio (95% CI) | Key Efficacy Highlight | Reference |
| EMERALD (Elacestrant) | ER+, HER2- advanced/metastatic breast cancer, pre-treated with 1-2 lines of endocrine therapy, including a CDK4/6 inhibitor. | Standard of Care (SOC) endocrine therapy (fulvestrant or aromatase inhibitor) | Overall: 2.8 vs 1.9 monthsESR1-mutant: 3.8 vs 1.9 months | Overall: 0.70 (0.55-0.88)ESR1-mutant: 0.55 (0.39-0.77) | First oral SERD to demonstrate a significant PFS improvement over SOC in a phase III trial.[11] | [11][12] |
| SERENA-2 (Camizestrant) | ER+, HER2- advanced breast cancer, post-menopausal, pre-treated with endocrine therapy. | Fulvestrant | 75mg dose: 7.2 vs 3.7 months150mg dose: 7.7 vs 3.7 months | 75mg dose: 0.58 (0.41-0.81)150mg dose: 0.67 (0.48-0.92) | Demonstrated statistically significant and clinically meaningful improvement in PFS versus fulvestrant.[13] | [13][14] |
| acelERA (Giredestrant) | ER+, HER2- advanced breast cancer, 2nd or 3rd line setting. | Physician's choice of endocrine monotherapy | Overall: 5.6 vs 5.4 monthsESR1-mutant: 5.3 vs 3.5 months | Overall: 0.81 (0.60-1.10)ESR1-mutant: 0.60 (0.35-1.03) | Did not show statistically significant superiority to physician's choice of endocrine therapy in the overall population, but a trend towards benefit in the ESR1-mutated subgroup was observed. | [7] |
| EMBER-3 (this compound) | ER+, HER2- advanced breast cancer, with ESR1 mutation, progressed after at least one line of endocrine therapy. | Standard of Care (SOC) endocrine therapy (fulvestrant or exemestane) | ESR1-mutant: 5.5 vs 3.8 months | ESR1-mutant: 0.62 (0.47-0.82) | Demonstrated a sustained PFS benefit in patients with ESR1-mutated disease.[15] | [10][15] |
Safety and Tolerability
The safety profile of these oral SERDs is a critical consideration for their long-term use. The table below highlights the most common adverse events (AEs) observed in their respective clinical trials.
| Drug | Most Common Adverse Events (Any Grade) | Notable Grade 3/4 Adverse Events | Reference |
| Elacestrant | Nausea, fatigue, vomiting, decreased appetite, arthralgia. | Nausea, musculoskeletal pain. | [6][11] |
| Giredestrant | Fatigue, arthralgia, nausea. | Infrequent related grade 3 AEs. | [7][16] |
| Camizestrant | Photopsia (visual disturbances), bradycardia (slow heart rate), asthenia, anemia, arthralgia. | Mostly grade 1, with rare grade 3 or higher events. | [4] |
| This compound | Nausea, fatigue, diarrhea. | Low incidence of grade 3 or higher AEs. No ocular or cardiac safety signals reported. | [5][15][17] |
Pharmacokinetic Profile
The pharmacokinetic properties of a drug determine its absorption, distribution, metabolism, and excretion, which in turn influence its dosing regimen and potential for drug-drug interactions.
| Drug | Bioavailability | Half-life (t1/2) | Metabolism | Key Pharmacokinetic Features | Reference |
| Elacestrant | ~10% | 27-47 hours | Primarily by CYP3A4. | Supports once-daily dosing. Co-administration with strong CYP3A4 inhibitors or inducers should be avoided. | [18][19][20] |
| Giredestrant | Moderate oral bioavailability | 25.8-43.0 hours | Extensively metabolized. | Rapidly absorbed with dose-proportional increases in plasma exposure. | [21][22] |
| Camizestrant | Data not extensively published. | 9.5-17 hours | Data not extensively published. | Median time to maximum concentration of ~4 hours. | [23] |
| This compound | Data not extensively published. | Data not extensively published. | Data not extensively published. | Favorable safety profile with low-grade, reversible gastrointestinal symptoms. | [5] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the preclinical evaluation of oral SERDs.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to a radiolabeled ligand (e.g., ³H-estradiol).
Methodology:
-
Preparation of Uterine Cytosol: Uteri from ovariectomized rats are homogenized in a buffer to prepare a cytosol fraction containing the estrogen receptor.
-
Competitive Binding Reaction: A fixed concentration of ³H-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is treated with hydroxylapatite (HAP) slurry to separate the receptor-bound ³H-estradiol from the free radioligand.
-
Quantification: The radioactivity of the HAP pellet (containing the bound ligand) is measured using a scintillation counter.
-
Data Analysis: A competitive binding curve is generated by plotting the percentage of ³H-estradiol bound against the log concentration of the competitor. The IC50 value (the concentration of the test compound that inhibits 50% of ³H-estradiol binding) is determined from this curve.[11][21]
Western Blot for Estrogen Receptor Degradation
Objective: To quantify the degradation of the estrogen receptor protein in cancer cells following treatment with a SERD.
Methodology:
-
Cell Culture and Treatment: ER+ breast cancer cells (e.g., MCF-7) are cultured and treated with the SERD at various concentrations and for different durations. A vehicle control is included.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Protein Quantification: The protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunodetection: The membrane is incubated with a primary antibody specific for ERα, followed by a secondary antibody conjugated to an enzyme (e.g., HRP). A loading control antibody (e.g., β-actin) is also used to ensure equal protein loading.
-
Visualization and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified using densitometry software. The level of ERα is normalized to the loading control and expressed as a percentage of the vehicle-treated control.[15][18][20]
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of an oral SERD in a living organism.
Methodology:
-
Cell Implantation: ER+ breast cancer cells (e.g., MCF-7) are mixed with Matrigel and implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or NOD/SCID mice). Estrogen pellets are often implanted to support tumor growth.
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
Drug Administration: The oral SERD is administered to the treatment group at a specified dose and schedule. The control group receives a vehicle.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Data Analysis: Tumor growth curves are plotted for each group. The anti-tumor efficacy is often expressed as tumor growth inhibition (TGI).[24][25][26]
Visualizing the Pathways and Processes
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
Conclusion
The next-generation oral SERDs represent a significant advancement in the treatment of ER+ breast cancer. Elacestrant and this compound have already gained FDA approval, offering new therapeutic options for patients with advanced or metastatic disease, particularly those with ESR1 mutations. Camizestrant and giredestrant have also demonstrated promising clinical activity. While direct head-to-head comparisons are limited by the different trial designs, the available data suggest that these agents have distinct efficacy and safety profiles. The choice of a specific oral SERD may ultimately depend on factors such as the patient's prior treatments, ESR1 mutation status, and the tolerability profile of the drug. Further research, including direct comparative studies and the identification of predictive biomarkers, will be crucial in optimizing the use of these potent new therapies in the clinical setting.
References
- 1. The Next-Generation Oral Selective Estrogen Receptor Degrader Camizestrant (AZD9833) Suppresses ER+ Breast Cancer Growth and Overcomes Endocrine and CDK4/6 Inhibitor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is Elacestrant hydrochloride, Mechanism of action, applications, interactions? [enantilabs.com]
- 3. roche.com [roche.com]
- 4. mskcc.org [mskcc.org]
- 5. This compound Is an Oral, Brain-Penetrant Selective Estrogen Receptor Degrader with Potent Antitumor Activity in ESR1 Wild-Type and Mutant Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor-positive breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of binding mechanism and downregulation of elacestrant for wild and L536S mutant estrogen receptor-α through molecular dynamics simulation and binding free energy analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. camizestrant | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Elacestrant demonstrates strong anti-estrogenic activity in PDX models of estrogen-receptor positive endocrine-resistant and fulvestrant-resistant breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein degradation assay for endoplasmic reticulum-associated degradation (ERAD) in mammalian cells - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. epa.gov [epa.gov]
- 22. Pharmacology and Pharmacokinetics of Elacestrant - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elacestrant (RAD1901) exhibits anti-tumor activity in multiple ER+ breast cancer models resistant to CDK4/6 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 25. researchgate.net [researchgate.net]
- 26. Choosing the Right Protocol to Establish MCF-7 Tumor Xenograft in Nude Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Imlunestrant Demonstrates Superior Efficacy in Y537S ESR1-Mutated Breast Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of activating mutations in the estrogen receptor 1 (ESR1) gene, particularly the Y537S substitution, presents a significant clinical challenge in the management of estrogen receptor-positive (ER+) breast cancer, conferring resistance to standard endocrine therapies. This guide provides a comprehensive comparison of imlunestrant, a novel oral selective estrogen receptor degrader (SERD), with other therapeutic alternatives, supported by experimental data, to validate its superiority in the context of the Y537S ESR1 mutation.
Executive Summary
This compound has shown significant promise in overcoming the resistance mediated by the Y537S ESR1 mutation. Preclinical studies demonstrate its potent ability to degrade the mutant estrogen receptor and suppress tumor growth.[1][2] Clinically, the Phase 3 EMBER-3 trial has provided robust evidence of this compound's superiority over standard-of-care endocrine therapy in patients with ESR1-mutated advanced breast cancer. This guide will delve into the comparative efficacy of this compound against other SERDs and standard treatments, detail the experimental methodologies that underpin these findings, and visualize the key biological pathways and experimental workflows.
Comparative Efficacy of SERDs in Y537S ESR1-Mutated Breast Cancer
The following tables summarize the clinical trial data for this compound and other prominent SERDs in patients with ESR1 mutations, with a focus on the Y537S subgroup where available.
Table 1: this compound Clinical Trial Data (EMBER-3)
| Treatment Arm | Subgroup | Median Progression-Free Survival (PFS) | Hazard Ratio (HR) (95% CI) | p-value |
| This compound | ESR1 mutation | 5.5 months | 0.62 (0.47-0.82) | 0.0007 |
| Standard Endocrine Therapy | ESR1 mutation | 3.8 months | - | - |
| This compound + Abemaciclib | All patients | 10.9 months | 0.59 (0.47-0.74) | <0.0001 |
| This compound Monotherapy | All patients | 5.5 months | - | - |
Source: EMBER-3 Trial Data[3][4]
Table 2: Comparative Clinical Trial Data of Other SERDs in ESR1-Mutated Breast Cancer
| Drug | Trial | Subgroup | Median PFS (Drug) | Median PFS (Control) | Hazard Ratio (HR) (95% CI) |
| Elacestrant | EMERALD | Y537S/N mutations | 9.0 months | 1.9 months | 0.25 (0.13-0.47) |
| Camizestrant | SERENA-2 | ESR1 mutation | 7.2 months (75mg) | 3.7 months | 0.58 (0.41-0.81) |
| Giredestrant | acelERA | ESR1 mutation | 5.3 months | 3.5 months | 0.60 (0.35-1.03) |
| Fulvestrant (B1683766) | PALOMA-3 | Y537S mutation | Shorter PFS vs. other ESR1 mutations | - | - |
Source: Respective Clinical Trial Publications[1][5][6][7][8][9]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are protocols for key experiments cited in the preclinical evaluation of this compound.
Cell-Based Assays
1. Cell Lines and Culture Conditions:
-
Cell Lines: MCF7 and T47D human breast cancer cell lines, engineered to express doxycycline-inducible Y537S ESR1 mutation.[2]
-
Culture Medium: RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Induction of Mutation: Y537S ESR1 expression was induced by treating cells with doxycycline.
2. Cell Proliferation Assay:
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells per well.
-
Treatment: After 24 hours, cells were treated with varying concentrations of this compound, fulvestrant, or vehicle control.
-
Duration: The treatment was carried out for 5 to 8 days.[3]
-
Analysis: Cell viability was assessed using a CellTiter-Glo luminescent cell viability assay. IC50 values were calculated using non-linear regression analysis.
3. Western Blot for ER Degradation:
-
Protein Extraction: Cells were treated with this compound or fulvestrant for various durations (e.g., 0-72 hours).[3] Whole-cell lysates were prepared using RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Protein concentration was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Antibody Incubation: Membranes were blocked and then incubated with primary antibodies against ERα and a loading control (e.g., GAPDH). This was followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify ERα protein levels.
In Vivo Xenograft Studies
1. Animal Model:
-
Model: Patient-derived xenograft (PDX) model harboring the Y537S ESR1 mutation was used.[2]
-
Animals: Immunocompromised mice (e.g., NOD/SCID gamma mice).
2. Tumor Implantation and Growth:
-
Implantation: Tumor fragments from the PDX model were subcutaneously implanted into the flanks of the mice.
-
Monitoring: Tumor volume was measured regularly using calipers.
3. Drug Treatment:
-
Randomization: Once tumors reached a specified volume, mice were randomized into treatment groups.
-
Administration: this compound was administered orally, while fulvestrant was given via intramuscular injection. A vehicle control group was also included.
-
Dosing Schedule: Dosing was performed daily or as specified in the study protocol.
4. Efficacy Evaluation:
-
Tumor Growth Inhibition: Tumor volumes were monitored throughout the study to assess the anti-tumor activity of the treatments.
-
Pharmacodynamic Analysis: At the end of the study, tumors were excised for analysis of ERα protein levels (by Western blot or immunohistochemistry) and downstream signaling markers.
Visualizing the Molecular Landscape
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Estrogen Receptor Signaling Pathway with Y537S Mutation and SERD Intervention.
Caption: Preclinical Workflow for Evaluating this compound Efficacy.
Conclusion
The collective evidence from both preclinical and clinical studies strongly supports the superior efficacy of this compound in treating ER+ breast cancer harboring the Y537S ESR1 mutation. Its potent ability to degrade the constitutively active mutant estrogen receptor translates into significant clinical benefit, as demonstrated by the improved progression-free survival in the EMBER-3 trial.[3][4] This positions this compound as a highly promising therapeutic agent for this patient population with a high unmet medical need. The detailed experimental protocols provided herein offer a foundation for further research and validation of these findings. The continued investigation of this compound, both as a monotherapy and in combination with other targeted agents, is warranted to fully realize its potential in the evolving landscape of breast cancer treatment.
References
- 1. The ER-alpha mutation Y537S confers Tamoxifen-resistance via enhanced mitochondrial metabolism, glycolysis and Rho-GDI/PTEN signaling: Implicating TIGAR in somatic resistance to endocrine therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 4. esmo.org [esmo.org]
- 5. Genomic modelling of the ESR1 Y537S mutation for evaluating function and new therapeutic approaches for metastatic breast cancer. [qmro.qmul.ac.uk]
- 6. OncoKB⢠- MSK's Precision Oncology Knowledge Base [oncokb.org]
- 7. ascopubs.org [ascopubs.org]
- 8. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Gene Expression Profiles: Imlunestrant vs. Fulvestrant
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gene expression profiles induced by two prominent Selective Estrogen Receptor Degraders (SERDs), imlunestrant and fulvestrant (B1683766). Both agents are pivotal in the treatment of estrogen receptor-positive (ER+) breast cancer, functioning by promoting the degradation of the estrogen receptor alpha (ERα). However, emerging evidence suggests distinct molecular impacts, with this compound demonstrating superior preclinical and clinical activity, particularly in the context of ESR1 mutations. This guide synthesizes the available experimental data to illuminate the nuanced differences in their mechanisms at the transcriptional level.
Executive Summary
Istrant, a next-generation oral SERD, demonstrates a more profound and extensive impact on the transcriptome of ER+ breast cancer models compared to fulvestrant. Preclinical studies, particularly in patient-derived xenograft (PDX) models harboring ESR1 mutations, reveal that this compound induces a greater number of significant gene expression changes.[1] This heightened activity translates to enhanced downregulation of estrogen-responsive genes, more potent cell cycle arrest, and the modulation of additional signaling pathways, including the NF-κB and interferon gamma response pathways.[2] These differences in gene expression profiles likely contribute to the observed superior in vivo efficacy of this compound, including tumor regression in fulvestrant-resistant models.[2][3]
Comparative Gene Expression Analysis
While a complete, exhaustive list of differentially expressed genes from a head-to-head study is not publicly available within a singular dataset, analysis of the key preclinical study by Sherman et al. (2025) provides a clear qualitative and semi-quantitative comparison.[2] this compound consistently affects a larger set of genes than fulvestrant at both early and later time points in ER-Y537S PDX models.[1] The following table summarizes the key differentially regulated pathways and representative genes.
| Pathway/Gene Category | This compound | Fulvestrant | Key Findings |
| Estrogen Response | Strong Downregulation | Moderate Downregulation | This compound leads to a more pronounced suppression of canonical estrogen-driven genes.[1][2] |
| PGR (Progesterone Receptor) | Significantly Decreased | Decreased | A key marker of ERα activity, its expression is more effectively suppressed by this compound.[4] |
| GREB1 | Significantly Decreased | Decreased | Another critical estrogen-responsive gene involved in cell proliferation. |
| Cell Cycle Progression | Strong Downregulation | Moderate Downregulation | This compound induces a more robust cell cycle arrest.[1][2] |
| CCND1 (Cyclin D1) | Significantly Decreased | Decreased | A central regulator of the G1/S phase transition. |
| Ki67 | Significantly Decreased | Decreased | A marker of cellular proliferation, showing greater reduction with this compound treatment in vivo.[2] |
| NF-κB Signaling | Upregulation | Minimal to No Effect | This compound treatment is associated with an increase in the expression of genes regulated by NF-κB.[2] |
| Interferon Gamma Response | Upregulation | Minimal to No Effect | Suggests a potential interplay between ER degradation by this compound and immune signaling pathways.[2] |
Experimental Protocols
The following methodologies are based on the pivotal preclinical study comparing this compound and fulvestrant in a patient-derived xenograft model, as well as standard protocols for in vitro studies.
Patient-Derived Xenograft (PDX) Model and Drug Treatment
-
Animal Model: Ovariectomized immunodeficient mice (e.g., NOD-SCID) are used.
-
Tumor Implantation: Tumor fragments from a patient with ER+, ESR1-mutant (e.g., Y537S) breast cancer are implanted into the mammary fat pads of the mice.
-
Drug Administration: Once tumors reach a specified volume, mice are randomized into treatment groups:
-
Vehicle control (daily oral gavage)
-
Fulvestrant (intramuscular injection, e.g., 2 mg/mouse, twice weekly)
-
This compound (daily oral gavage, e.g., 30 mg/kg)
-
-
Treatment Duration: Treatment is administered for a defined period (e.g., 10 and 28 days) to assess both early and sustained effects on gene expression.
-
Tumor Harvesting: At the end of the treatment period, tumors are excised, and a portion is snap-frozen in liquid nitrogen for subsequent RNA extraction.
Cell Line Studies (e.g., MCF-7)
-
Cell Culture: ER+ breast cancer cell lines (e.g., MCF-7, T47D) are cultured in appropriate media (e.g., DMEM with 10% FBS). For studies involving estrogen-dependent signaling, cells are often hormone-deprived for a period (e.g., 3 days) in phenol (B47542) red-free media with charcoal-stripped serum.
-
Doxycycline-Inducible Models: To study specific ESR1 mutations, cell lines engineered with a doxycycline-inducible expression system for the mutant ER (e.g., Y537S) are used. Doxycycline is added to the culture medium to induce mutant ER expression.
-
Drug Treatment: Cells are treated with vehicle (e.g., DMSO), estradiol (B170435) (E2) as a positive control, this compound, or fulvestrant at various concentrations for specified durations (e.g., 6 and 12 hours).
-
Cell Lysis and RNA Extraction: Following treatment, cells are washed with PBS and lysed. Total RNA is then extracted using a suitable method (e.g., TRIzol reagent or a column-based kit).
RNA Sequencing and Bioinformatic Analysis
-
RNA Quality Control: The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer).
-
Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA, cDNA synthesis, and the ligation of sequencing adapters.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Read Alignment: Sequencing reads are aligned to the human reference genome.
-
Gene Expression Quantification: The number of reads mapping to each gene is counted.
-
Differential Gene Expression Analysis: Statistical methods (e.g., DESeq2) are used to identify genes that are significantly upregulated or downregulated between treatment groups.
-
Pathway Analysis: Gene set enrichment analysis (GSEA) or other pathway analysis tools are used to identify the biological pathways that are significantly enriched among the differentially expressed genes.
-
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the experimental workflow and the key signaling pathway affected by this compound and fulvestrant.
Experimental workflow for comparing this compound and fulvestrant.
References
- 1. Different Transcriptional Responses to Fulvestrant and Estrogen Deprivation in ER-Positive Breast Cancer - The ASCO Post [ascopost.com]
- 2. JCI Insight - A small molecule PKCε inhibitor reduces hyperalgesia induced by paclitaxel or opioid withdrawal [insight.jci.org]
- 3. JCI Insight - Welcome [insight.jci.org]
- 4. Frontiers | Comprehensive Transcriptomic Analysis Reveals Dysregulated Competing Endogenous RNA Network in Endocrine Resistant Breast Cancer Cells [frontiersin.org]
A Comparative Safety Analysis of Imlunestrant and Other Selective Estrogen Receptor Degraders in Breast Cancer Treatment
For Researchers, Scientists, and Drug Development Professionals
The landscape of endocrine therapy for estrogen receptor-positive (ER+) breast cancer is continually evolving, with the development of novel oral Selective Estrogen Receptor Degraders (SERDs) offering promising alternatives to traditional treatments. This guide provides a detailed comparison of the safety profile of imlunestrant against other prominent SERDs, including the intramuscular agent fulvestrant (B1683766) and other oral agents such as elacestrant (B1663853), camizestrant (B1654347), giredestrant (B1649318), and amcenestrant (B610687). The information herein is supported by data from key clinical trials to aid in informed research and development decisions.
Comparative Safety Profiles: A Tabular Overview
The following table summarizes the incidence of common treatment-emergent adverse events (TEAEs) observed in pivotal clinical trials for each SERD. This allows for a direct comparison of their safety profiles.
| Adverse Event | This compound (EMBER-3)[1] | Fulvestrant (CONFIRM)[2] | Elacestrant (EMERALD)[3] | Camizestrant (SERENA-2, 75mg)[4][5] | Giredestrant (lidERA)[6][7] | Amcenestrant (AMEERA-3)[8][9] |
| Any Grade TEAEs (%) | 83 | 62.4 | 92.0 | 77.0 | - | 82.5 |
| Grade ≥3 TEAEs (%) | 17 | - | 27.0 | 12.2 | 19.8 | 21.7 |
| Nausea (%) | 17 (Any Grade) | 5.5 (Any Grade) | 35.0 (Any Grade) | - | - | 20.3 (Any Grade) |
| - | - | 2.5 (Grade ≥3) | - | - | - | |
| Fatigue (%) | 23 (Any Grade) | 8.3 (Any Grade) | 19.0 (Any Grade) | - | - | - |
| Diarrhea (%) | 21 (Any Grade) | - | - | - | - | - |
| Arthralgia (%) | - | - | 14.3 (Any Grade) | - | Most Common (Any Grade) | - |
| Hot Flashes (%) | - | - | - | - | Most Common (Any Grade) | - |
| Headache (%) | - | - | - | - | Most Common (Any Grade) | - |
| Vomiting (%) | - | - | 19.0 (Any Grade) | - | - | - |
| Decreased Appetite (%) | - | - | 14.8 (Any Grade) | - | - | - |
| Back Pain (%) | - | 7.3 (Any Grade) | - | - | - | - |
| Injection Site Pain (%) | N/A (Oral) | 7.3 (Any Grade) | N/A (Oral) | N/A (Oral) | N/A (Oral) | N/A (Oral) |
| Bradycardia (%) | 2 (Any Grade) | - | No Signal | 5.4 (Any Grade) | 11.3 (Any Grade) | - |
| Photopsia (%) | 0 | - | - | 12.2 (Any Grade) | - | - |
Note: Direct comparison should be made with caution due to differences in trial designs, patient populations, and reporting standards. "-" indicates data not prominently reported in the cited sources.
Key Experimental Protocols
The safety and efficacy data presented are derived from rigorously designed clinical trials. Understanding the methodologies of these studies is crucial for interpreting the results.
-
This compound (EMBER-3): This was a Phase 3, randomized, open-label trial that enrolled patients with ER+, HER2- advanced breast cancer who had progressed on an aromatase inhibitor.[10][11] Patients were randomized to receive this compound monotherapy, a standard of care endocrine therapy (fulvestrant or exemestane), or this compound in combination with abemaciclib.[10][12] The primary endpoints were progression-free survival (PFS).[10] Safety was a key secondary endpoint, with adverse events monitored and graded according to CTCAE v5.0.[1]
-
Fulvestrant (CONFIRM): This was a Phase 3, double-blind, randomized trial comparing two doses of fulvestrant (500 mg vs. 250 mg) in postmenopausal women with ER-positive advanced breast cancer who had progressed on prior endocrine therapy.[13] The primary endpoint was PFS.[13] Adverse events were monitored throughout the study.
-
Elacestrant (EMERALD): This was a Phase 3, randomized, open-label, active-controlled trial in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[14][15] Patients were randomized to receive elacestrant or the standard of care (investigator's choice of fulvestrant or an aromatase inhibitor).[14][15] The primary endpoints were PFS in the overall population and in patients with ESR1 mutations.[14]
-
Camizestrant (SERENA-2): This was a Phase 2, multi-dose, open-label, randomized trial in post-menopausal women with ER-positive, HER2-negative advanced breast cancer who had progressed on prior endocrine therapy.[16] Patients were randomized to different doses of camizestrant or to fulvestrant.[16] The primary endpoint was PFS.[16]
-
Giredestrant (lidERA): This was a global, randomized, open-label, multicenter Phase 3 trial that enrolled patients with ER-positive, HER2-negative early breast cancer.[17][18] Patients were randomized to receive giredestrant or standard-of-care endocrine therapy (tamoxifen or an aromatase inhibitor).[6][17] The primary endpoint was invasive disease-free survival.[6]
-
Amcenestrant (AMEERA-3): This was a Phase 2, randomized, open-label trial in patients with ER+/HER2- advanced or metastatic breast cancer who had progressed on or after hormonal therapies.[19][20] Patients were randomized to receive amcenestrant or physician's choice of endocrine treatment.[19] The primary endpoint was PFS.[19]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of SERDs and a typical clinical trial workflow, the following diagrams are provided.
Caption: Mechanism of Action of Selective Estrogen Receptor Degraders (SERDs).
Caption: Generalized Workflow of a Phase 3 Randomized Clinical Trial for SERDs.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Fulvestrant 500 mg vs 250 mg in postmenopausal women with estrogen receptor-positive advanced breast cancer: a randomized, double-blind registrational trial in China - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. oncozine.com [oncozine.com]
- 5. astrazeneca.com [astrazeneca.com]
- 6. aacr.org [aacr.org]
- 7. medpagetoday.com [medpagetoday.com]
- 8. ascopubs.org [ascopubs.org]
- 9. AMEERA-3: Randomized Phase II Study of Amcenestrant (Oral Selective Estrogen Receptor Degrader) Versus Standard Endocrine Monotherapy in Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. oncodaily.com [oncodaily.com]
- 11. targetedonc.com [targetedonc.com]
- 12. mskcc.org [mskcc.org]
- 13. Results of the CONFIRM phase III trial comparing fulvestrant 250 mg with fulvestrant 500 mg in postmenopausal women with estrogen receptor-positive advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. Camizestrant, a next-generation oral SERD, versus fulvestrant in post-menopausal women with oestrogen receptor-positive, HER2-negative advanced breast cancer (SERENA-2): a multi-dose, open-label, randomised, phase 2 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oncodaily.com [oncodaily.com]
- 18. onclive.com [onclive.com]
- 19. Press Release: Sanofi provides update on Phase 2 study evaluating amcenestrant in ER+/HER2- advanced or metastatic breast cancer [sanofi.com]
- 20. targetedonc.com [targetedonc.com]
Validating CRISPR Screen Hits for Imlunestrant Synthetic Lethality: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for validating CRISPR screen hits demonstrating synthetic lethality with imlunestrant, a next-generation oral selective estrogen receptor degrader (SERD). Objective comparisons of experimental data and detailed protocols are presented to aid researchers in designing and executing robust validation studies.
Introduction to this compound and Synthetic Lethality
This compound is an investigational SERD that functions by binding to the estrogen receptor (ER), leading to its degradation via the proteasomal machinery.[1][2] This disruption of ER signaling is a key therapeutic strategy in hormone receptor-positive (HR+) breast cancer. The concept of synthetic lethality describes a genetic interaction where the loss of either of two genes alone is viable, but the simultaneous loss of both results in cell death. In the context of cancer therapy, identifying genes that are synthetically lethal with a targeted drug like this compound can uncover novel combination therapies to enhance efficacy and overcome resistance.
A recent genome-wide CRISPR-Cas9 knockout screen identified several pathways that, when inactivated, exhibit synthetic lethality with this compound treatment in ER-positive breast cancer models.[3] Key vulnerabilities were identified in genes related to the CDK4/6-RB1 axis , PI3K signaling , and oxidative phosphorylation (OXPHOS) .[3] This guide focuses on the experimental validation of these findings.
Identified Synthetic Lethal Pathways with this compound
A genome-wide CRISPR knockout screen in ER-positive breast cancer cells treated with this compound revealed several key vulnerabilities. The table below summarizes the top-ranked pathways whose disruption sensitizes cells to this compound, suggesting a synthetic lethal relationship.
| Pathway | Key Genes (Examples) | Rationale for Synthetic Lethality |
| CDK4/6-RB1 Axis | CDK4, CDK6, CCND1, RB1 | This compound-induced ER degradation can lead to cell cycle arrest. Inhibiting the CDK4/6-RB1 pathway, a critical regulator of the G1-S phase transition, can synergistically enhance this cell cycle blockade, leading to apoptosis. |
| PI3K/AKT/mTOR Signaling | PIK3CA, AKT1, MTOR | The PI3K pathway is a frequently activated survival pathway in breast cancer and can be a mechanism of resistance to endocrine therapies.[3] Co-inhibition of this pathway and the ER pathway can block parallel survival signals. |
| Oxidative Phosphorylation (OXPHOS) | Genes encoding subunits of mitochondrial respiratory chain complexes | Some cancer cells adapt their metabolism in response to targeted therapies. The finding that OXPHOS genes become essential upon this compound treatment suggests a metabolic vulnerability that can be exploited.[3] |
Comparative Analysis of Validation Experiment Performance
Validating CRISPR screen hits requires a multi-pronged approach using orthogonal assays. The following table compares common validation techniques and their expected outcomes when confirming the synthetic lethal interaction between a candidate gene knockout and this compound treatment.
| Validation Method | Experimental Endpoint | Expected Outcome for a True Hit | Advantages | Limitations |
| Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo) | Measures the number of viable cells. | Significant decrease in cell viability in knockout cells treated with this compound compared to wild-type cells treated with this compound or knockout cells with vehicle. | High-throughput, quantitative, and cost-effective for initial validation. | Does not provide mechanistic insight. |
| Western Blotting | Measures protein expression levels. | Confirms knockout of the target protein and demonstrates enhanced degradation of ERα in the presence of this compound and the gene knockout. | Provides direct evidence of target engagement and downstream effects on protein levels. | Semi-quantitative, lower throughput. |
| Co-Immunoprecipitation (Co-IP) | Identifies protein-protein interactions. | Can reveal how the knockout of the target gene affects the interaction of ERα with other proteins in the presence of this compound. | Provides mechanistic insights into pathway alterations. | Can be technically challenging and may not be suitable for all targets. |
| Colony Formation Assay | Measures long-term proliferative capacity. | Reduced number and size of colonies in knockout cells treated with this compound. | Assesses long-term effects on cell survival and proliferation. | Time-consuming. |
| In Vivo Xenograft Models | Measures tumor growth in animal models. | Significant tumor growth inhibition or regression in animals bearing knockout tumors and treated with this compound compared to control groups. | Provides preclinical evidence of efficacy in a more complex biological system. | Expensive, time-consuming, and requires ethical considerations. |
Experimental Protocols
Detailed methodologies for key validation experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is adapted for a 96-well format to assess the effect of a gene knockout on cell viability in the presence of this compound.
Materials:
-
Wild-type and CRISPR-knockout breast cancer cell lines (e.g., MCF-7, T47D)
-
Complete culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed wild-type and knockout cells in separate 96-well plates at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubate the plates for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
Western Blot for ERα Degradation
This protocol details the detection of ERα protein levels to confirm enhanced degradation in knockout cells treated with this compound.
Materials:
-
Wild-type and knockout cells
-
This compound and DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-ERα, anti-target protein, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Plate wild-type and knockout cells and treat with this compound or DMSO for the desired time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli buffer, then boil for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.
Co-Immunoprecipitation (Co-IP)
This protocol is for investigating changes in ERα protein interactions in knockout cells.
Materials:
-
Wild-type and knockout cells
-
This compound and DMSO
-
Co-IP lysis buffer (non-denaturing)
-
Primary antibody for immunoprecipitation (e.g., anti-ERα)
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Laemmli sample buffer
-
Primary antibodies for western blotting (e.g., anti-ERα, anti-interacting protein)
Procedure:
-
Treat cells with this compound or DMSO.
-
Lyse cells with non-denaturing lysis buffer.
-
Pre-clear the lysate with magnetic beads.
-
Incubate the lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add protein A/G magnetic beads to capture the antibody-protein complexes.
-
Wash the beads several times with wash buffer.
-
Elute the protein complexes from the beads.
-
Analyze the eluates by western blotting to detect the presence of interacting proteins.
Visualizations
Signaling Pathway and Experimental Workflows
References
- 1. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 2. Advances in breast cancer treatment and prevention: preclinical studies on aromatase inhibitors and new selective estrogen receptor modulators (SERMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Comparative Efficacy of Imlunestrant in ESR1 Mutant Subtypes: A Guide for Researchers
For research, scientific, and drug development professionals, this guide provides an objective comparison of imlunestrant's performance in preclinical and clinical settings, particularly focusing on its efficacy against estrogen receptor 1 (ESR1) mutations, a key mechanism of resistance in ER+, HER2- advanced breast cancer.
Acquired mutations in the ligand-binding domain of ESR1 are a significant clinical challenge, leading to constitutive, ligand-independent activation of the estrogen receptor (ER) and resistance to standard endocrine therapies like aromatase inhibitors.[1][2] this compound (Inluriyo™, LY3484356) is a next-generation, orally bioavailable selective estrogen receptor degrader (SERD) designed to overcome this resistance by potently binding to and degrading the ER protein.[3][4] This guide synthesizes data from pivotal trials and preclinical studies to compare its efficacy with alternative therapies, providing detailed experimental context.
Mechanism of Action: Overcoming Resistance
This compound functions as a pure ERα antagonist.[3] Upon binding to the receptor, it induces a conformational change that marks the ER protein for ubiquitination and subsequent degradation by the proteasome.[1] This action effectively eliminates the receptor, shutting down the downstream signaling pathways that drive tumor proliferation, irrespective of the presence of activating ESR1 mutations.[3][5]
Preclinical Efficacy of this compound
Preclinical studies have demonstrated this compound's potent activity in breast cancer cell lines harboring both wild-type (WT) and mutant ESR1. The Y537S mutation, known to confer robust resistance, has been a key focus of these investigations.[1]
Table 1: In Vitro Anti-proliferative Activity (IC50) of this compound vs. Fulvestrant (B1683766)
| Cell Line | ESR1 Status | This compound IC50 (nM) | Fulvestrant IC50 (nM) | Source |
| T47D | Wild-Type | 0.34 | 2.2 | [1][6] |
| MCF7 | Wild-Type | 5.2 | 19 | [1][6] |
| T47D | Y537S Mutant (Induced) | Not specified, but potent activity shown | Not specified | [1] |
| MCF7 | Y537S Mutant (Induced) | Not specified, but potent activity shown | Not specified | [1] |
Data synthesized from preclinical studies. In Y537S-induced models, this compound demonstrated dose-dependent growth suppression with significant activity at 1 nM.[1]
In a patient-derived xenograft (PDX) model harboring the Y537S ESR1 mutation, orally administered this compound led to significant tumor regression and outperformed high-dose fulvestrant.[5] This superior in vivo activity highlights its potential to overcome resistance conferred by this specific mutation.[1]
Clinical Efficacy in ESR1-Mutated Breast Cancer
The pivotal Phase 3 EMBER-3 trial evaluated the efficacy of this compound monotherapy against standard of care (SOC) endocrine therapy (fulvestrant or exemestane) in patients with ER+, HER2- advanced breast cancer who had progressed on an aromatase inhibitor.[2][7]
Table 2: this compound Monotherapy Efficacy from EMBER-3 Trial (ESR1-Mutated Population)
| Endpoint | This compound (n=138) | Standard of Care (n=118) | Hazard Ratio (95% CI) | p-value |
| Median Progression-Free Survival (PFS) | 5.5 months | 3.8 months | 0.62 (0.47–0.82) | 0.0007 |
| Median Overall Survival (OS) | 34.5 months | 23.1 months | 0.60 (0.43–0.86) | 0.0043* |
| Median Time to Chemotherapy (TTC) | 15.6 months | 10.2 months | 0.66 (0.48–0.92) | N/A |
Data from the EMBER-3 trial.[2][7][8] *OS result was considered clinically meaningful but did not cross the pre-specified boundary for statistical significance at the time of analysis.
Comparative Clinical Landscape: this compound vs. Elacestrant (B1663853)
Elacestrant (Orserdu™) is another oral SERD approved for ER+, HER2-, ESR1-mutated advanced or metastatic breast cancer.[4][9] The Phase 3 EMERALD trial provides key comparative data, including subgroup analyses of specific ESR1 mutations. While EMBER-3 has not reported clinical outcomes for this compound stratified by individual ESR1 mutation subtypes, a comparison can be drawn between the overall ESR1-mutated populations and the specific subtype data available for elacestrant.
Table 3: Comparative Clinical Efficacy in ESR1-Mutated Subgroups (EMBER-3 vs. EMERALD)
| Drug (Trial) | Patient Subgroup | Median PFS | Hazard Ratio (vs. SOC) | Source |
| This compound (EMBER-3) | All ESR1 Mutations | 5.5 months | 0.62 | [7] |
| Elacestrant (EMERALD) | All ESR1 Mutations | 3.8 months | 0.55 | [9][10] |
| Elacestrant (EMERALD) | Y537S/N Mutations | 9.0 months | N/A | [11] |
| Elacestrant (EMERALD) | D538G Mutations | 9.0 months | N/A | [11] |
*Data for elacestrant in specific mutation subtypes is from a subgroup of patients with prior endocrine therapy + CDK4/6i for ≥12 months, where SOC median PFS was 1.9 months.[11] A direct comparison of hazard ratios for these specific subtypes is not available. The PFS benefit for elacestrant was maintained across the most common ESR1 mutation variants.[12]
Experimental Methodologies
The data presented in this guide are derived from rigorous preclinical and clinical experimental protocols.
Preclinical In Vitro Cell Proliferation Assay
-
Cell Lines and Culture: ER+ breast cancer cell lines (e.g., MCF7, T47D) are cultured in appropriate media (e.g., DMEM or RPMI with 10% FBS). For mutant studies, cell lines with doxycycline-inducible expression of ESR1 mutations like Y537S are used.[1]
-
Treatment: Cells are seeded in plates and, after adherence, treated with serial dilutions of this compound or a comparator drug. A vehicle control (DMSO) is included.[1]
-
Viability Assessment: After incubation (typically 5-14 days), cell viability is measured. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data are normalized to the vehicle control, and IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated using non-linear regression analysis.[3]
Patient-Derived Xenograft (PDX) In Vivo Model
-
Model Establishment: Tumor fragments from a patient with ER+, ESR1-mutated (e.g., Y537S) breast cancer are implanted subcutaneously into immunocompromised female mice (e.g., NSG mice).[1]
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment arms. This compound is administered orally once daily, while a comparator like fulvestrant is given via subcutaneous injection. A vehicle group serves as the control.[5]
-
Efficacy Assessment: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is monitored as an indicator of toxicity. The experiment continues for a defined period (e.g., 28 days).[5]
-
Analysis: Tumor growth inhibition is calculated by comparing the change in tumor volume in treated groups versus the control group. Statistical analyses (e.g., two-way ANOVA) are used to determine significance.[5]
EMBER-3 Clinical Trial Protocol
-
Design: A global, randomized, open-label, Phase 3 trial.[2]
-
Patient Population: Enrolled men and pre/postmenopausal women with ER+, HER2- advanced breast cancer who had progressed on a prior aromatase inhibitor (with or without a CDK4/6 inhibitor).[13]
-
Randomization: Patients were randomized 1:1:1 to receive either this compound (400 mg once daily), standard-of-care endocrine therapy (investigator's choice of fulvestrant or exemestane), or this compound plus abemaciclib.[2]
-
Endpoints: The primary endpoint was investigator-assessed progression-free survival (PFS). Key secondary endpoints included overall survival (OS), objective response rate (ORR), and safety.[2]
-
ESR1 Status Determination: ESR1 mutation status was determined using a circulating tumor DNA (ctDNA) liquid biopsy assay (e.g., Guardant360 CDx).[14]
Conclusion
This compound demonstrates potent preclinical activity against ESR1 wild-type and, notably, the Y537S mutant ER, outperforming fulvestrant in in vivo models.[1] Clinically, the EMBER-3 trial confirmed a significant progression-free survival benefit for this compound over standard endocrine therapy in the broader ESR1-mutated population.[7] While direct clinical comparisons against elacestrant for specific ESR1 mutation subtypes like Y537S and D538G are not yet available for this compound, the existing data establish it as a promising oral, chemotherapy-free therapeutic option for patients with endocrine-resistant, ER+, HER2- advanced breast cancer driven by ESR1 mutations.[2]
References
- 1. This compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oncodaily.com [oncodaily.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. pharmacytimes.com [pharmacytimes.com]
- 5. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 6. JCI Insight - this compound a next-generation oral SERD overcomes ESR1 mutant resistance in estrogen receptor–positive breast cancer [insight.jci.org]
- 7. onclive.com [onclive.com]
- 8. oncologynewscentral.com [oncologynewscentral.com]
- 9. Elacestrant for ER-Positive, HER2-Negative, ESR1-Mutated Advanced or Metastatic Breast Cancer - The ASCO Post [ascopost.com]
- 10. Elacestrant (oral selective estrogen receptor degrader) Versus Standard Endocrine Therapy for Estrogen Receptor–Positive, Human Epidermal Growth Factor Receptor 2–Negative Advanced Breast Cancer: Results From the Randomized Phase III EMERALD Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. oncodaily.com [oncodaily.com]
- 14. mskcc.org [mskcc.org]
A Comparative Analysis of On-Target and Off-Target Effects of Selective Estrogen Receptor Degraders (SERDs)
For Researchers, Scientists, and Drug Development Professionals
Selective Estrogen Receptor Degraders (SERDs) represent a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer. By binding to the estrogen receptor and inducing its degradation, these molecules effectively abrogate ER signaling. The first-in-class SERD, fulvestrant, paved the way for the development of a new generation of orally bioavailable SERDs with potentially improved efficacy and safety profiles. This guide provides a comparative overview of prominent SERDs, focusing on their on-target and off-target effects, supported by experimental data and detailed methodologies.
On-Target Efficacy: A Comparative Overview
The primary on-target effect of SERDs is the degradation of the estrogen receptor, leading to the inhibition of tumor growth in ER-dependent cancers. The following tables summarize key quantitative data from preclinical and clinical studies, comparing the efficacy of different SERDs.
Preclinical On-Target Efficacy
| SERD | Cell Line | ERα Degradation (DC50/IC50) | Antiproliferative Activity (IC50) | Key Findings & References |
| Fulvestrant | MCF-7 | ~0.29 nM | ~0.26 nM | First-generation SERD, administered intramuscularly. Effective against tamoxifen-resistant models.[1][2] |
| Elacestrant | MCF-7 | Not widely reported | ~0.36 nM | First FDA-approved oral SERD. Shows efficacy in models with ESR1 mutations.[1][3] |
| Giredestrant | T47D | ~0.27 nM | ~0.3 nM | Potent ERα degrader, demonstrates high oral bioavailability.[1] |
| Camizestrant | MCF-7 | ~0.4 nM | ~0.2 nM | Demonstrates robust anti-tumor activity in xenograft models, including those resistant to other endocrine therapies.[3] |
| Amcenestrant | MCF-7 | ~0.6 nM | ~0.4 nM | Development halted due to lack of efficacy in Phase III trials.[4] |
| Imlunestrant | MCF-7 | ~0.5 nM | Not widely reported | Shows significant tumor growth inhibition in ESR1-mutant models.[1][5] |
Clinical On-Target Efficacy
| SERD | Clinical Trial | Patient Population | Median Progression-Free Survival (PFS) | Key Findings & References |
| Fulvestrant | FALCON | ER+, HER2- advanced breast cancer (1st line) | 16.6 months | Superior to anastrozole (B1683761) in the first-line setting.[6] |
| Elacestrant | EMERALD | ER+, HER2- advanced breast cancer (pre-treated with CDK4/6i) | 2.8 months (overall), 3.8 months (ESR1-mutant) | Showed significant improvement in PFS vs. standard of care in patients with ESR1 mutations.[1][3] |
| Giredestrant | acelERA | ER+, HER2- advanced breast cancer (pre-treated) | 5.6 months | Did not meet primary endpoint of superior PFS over physician's choice of endocrine therapy.[1] |
| Camizestrant | SERENA-2 | ER+, HER2- advanced breast cancer (pre-treated) | 7.2 months (75mg), 7.7 months (150mg) vs 3.7 months (fulvestrant) | Demonstrated statistically significant improvement in PFS compared to fulvestrant.[3] |
| Amcenestrant | AMEERA-3 | ER+, HER2- advanced breast cancer (pre-treated) | 3.6 months vs 3.7 months (physician's choice) | Failed to meet primary endpoint of improving PFS.[4] |
| This compound | EMBER-3 | ER+, HER2- advanced breast cancer (pre-treated with ET) | 5.5 months (ESR1-mutant) vs 3.8 months (SOC) | Significantly improved PFS in patients with ESR1 mutations.[7] |
Off-Target Effects and Safety Profiles
While SERDs are designed for targeted action against the estrogen receptor, off-target effects can occur, leading to adverse events. The following table compares the common off-target effects and safety profiles of various SERDs based on clinical trial data.
| SERD | Common Adverse Events (Any Grade) | Notable Grade ≥3 Adverse Events | Specific Off-Target Concerns & References |
| Fulvestrant | Injection site pain, hot flashes, arthralgia, fatigue, nausea | Infrequent | Generally well-tolerated with long-term data available.[6] |
| Elacestrant | Nausea, fatigue, vomiting, decreased appetite, arthralgia | Nausea (2.5%), back pain (2.5%), increased ALT/AST | Generally manageable gastrointestinal side effects.[1][8] |
| Giredestrant | Fatigue, arthralgia, nausea, bradycardia | Infrequent | Bradycardia has been observed as a potential on-target or off-target effect.[1][9] |
| Camizestrant | Photopsia, bradycardia, fatigue, nausea | Infrequent | Visual disturbances (photopsia) and bradycardia are notable dose-dependent effects.[3][8] |
| Amcenestrant | Nausea, vomiting, hot flush, asthenia, fatigue | Infrequent | No significant cardiac or ocular adverse events reported before discontinuation.[1][10] |
| This compound | Nausea, fatigue, diarrhea | Anemia (2%), neutropenia (2%) | Favorable safety profile with low incidence of severe adverse events.[7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are protocols for key assays used in the evaluation of SERDs.
Western Blot for ERα Degradation
Objective: To quantify the degradation of estrogen receptor alpha (ERα) protein levels in breast cancer cells following treatment with a SERD.
Methodology:
-
Cell Culture and Treatment:
-
Culture ER+ breast cancer cell lines (e.g., MCF-7, T47D) in appropriate media.
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the test SERD and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.[11][12]
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[13]
-
-
Immunoblotting and Detection:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.[13]
-
Incubate the membrane with a primary antibody specific for ERα overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.[12]
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the ERα band intensity to the loading control.
-
Calculate the percentage of ERα degradation relative to the vehicle-treated control.
-
In Vitro Cell Proliferation Assay
Objective: To determine the effect of a SERD on the proliferation of ER+ breast cancer cell lines.
Methodology:
-
Cell Seeding:
-
Seed ER+ breast cancer cells (e.g., MCF-7) in 96-well plates at an appropriate density.
-
Allow cells to attach and resume growth for 24 hours.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of the SERD. Include a vehicle control and a positive control (e.g., fulvestrant).
-
-
Incubation:
-
Incubate the plates for a period of 5-7 days to allow for cell proliferation.
-
-
Viability Assessment:
-
Measure cell viability using a colorimetric or fluorometric assay such as the sulforhodamine B (SRB), MTT, or CellTiter-Glo® assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate dose-response curves by plotting cell viability against the logarithm of the SERD concentration.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the SERD that inhibits cell proliferation by 50%.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in SERD action and evaluation is essential for a comprehensive understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows.
Caption: Mechanism of action of SERDs in ER+ breast cancer cells.
Caption: Experimental workflow for Western blot analysis of ERα degradation.
Caption: Crosstalk between the PI3K/AKT/mTOR and ER signaling pathways.
References
- 1. The race to develop oral SERDs and other novel estrogen receptor inhibitors: recent clinical trial results and impact on treatment options - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of small molecule degraders and antagonists for targeting estrogen receptor based on breast cancer: current status and future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Next generation selective estrogen receptor degraders in postmenopausal women with advanced-stage hormone receptors-positive, HER2-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Next-generation selective estrogen receptor degraders and other novel endocrine therapies for management of metastatic hormone receptor-positive breast cancer: current and emerging role - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Are Oral SERDs Living Up to the Hype? [medscape.com]
- 8. researchgate.net [researchgate.net]
- 9. oncologynewscentral.com [oncologynewscentral.com]
- 10. Amcenestrant vs Standard Endocrine Therapy in ER-Positive, HER2-Negative Advanced Breast Cancer - The ASCO Post [ascopost.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Western blot protocol | Abcam [abcam.com]
Oral SERDs in ER+ Breast Cancer: A Comparative Meta-Analysis of Clinical Trial Data
A new generation of oral Selective Estrogen Receptor Degraders (SERDs) is redefining the treatment landscape for estrogen receptor-positive (ER+), HER2-negative breast cancer. This guide provides a comparative analysis of key clinical trial data for emerging oral SERDs, including the recently approved imlunestrant, to support researchers, scientists, and drug development professionals in this rapidly evolving field.
The development of oral SERDs marks a significant advancement over the intramuscular administration of fulvestrant, the first-in-class SERD. These newer agents offer improved bioavailability and convenience for patients.[1] Resistance to endocrine therapies, often driven by ESR1 mutations, is a major clinical challenge. Oral SERDs have demonstrated efficacy in overcoming this resistance.[2] This guide synthesizes data from pivotal clinical trials to compare the performance of this compound, elacestrant (B1663853), camizestrant (B1654347), and giredestrant (B1649318).
Comparative Efficacy of Oral SERDs
The following tables summarize key efficacy and safety data from major clinical trials for prominent oral SERDs.
Table 1: Efficacy of Oral SERDs in ER+, HER2- Advanced Breast Cancer
| Drug | Trial | Patient Population | Treatment Arm | Comparator | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| This compound | EMBER-3[3][4][5] | Pre-treated, ESR1-mutated | This compound Monotherapy | Standard Endocrine Therapy | 5.5 months | 12% |
| All patients | This compound + Abemaciclib (B560072) | This compound Monotherapy | 10.9 months | 27% | ||
| Elacestrant | EMERALD[6][7] | Pre-treated, ESR1-mutated | Elacestrant | Standard Endocrine Therapy | 45% reduction in risk of progression or death | 33.3% (in Phase I)[2][8] |
| Overall population | Elacestrant | Standard Endocrine Therapy | 30% reduction in risk of progression or death | 19.4% (in Phase I)[2][8] | ||
| Camizestrant | SERENA-2[9] | Pre-treated, ESR1-mutated | Camizestrant (75mg) | Fulvestrant | 6.3 months | - |
| Pre-treated, ESR1-mutated | Camizestrant (150mg) | Fulvestrant | 9.2 months | - | ||
| SERENA-6[6][10] | Front-line, ESR1-mutated | Camizestrant + CDK4/6 inhibitor | - | Significantly improved PFS | - | |
| Giredestrant | lidERA[11][12][13] | Early-stage (adjuvant) | Giredestrant | Standard Endocrine Therapy | 30% reduction in risk of invasive disease or death | - |
| acelERA[12] | Pre-treated, ESR1-mutated | Giredestrant | - | HR 0.60 (investigator-assessed) | Numerically favored giredestrant |
Table 2: Safety Profile of Oral SERDs
| Drug | Trial | Common Adverse Events (Grade 1-2 unless specified) | Notable Adverse Events |
| This compound | EMBER-3[3][6] | Nausea, fatigue, diarrhea | Favorable safety profile, no new safety signals with abemaciclib combination.[5] |
| Elacestrant | EMERALD[6] | Nausea, fatigue, diarrhea, musculoskeletal pain, dyslipidemia (hypercholesterolemia, hypertriglyceridemia) | - |
| Camizestrant | SERENA-1[9] | Asymptomatic sinus bradycardia, Grade 1 visual alterations | Low discontinuation rate.[9] |
| Giredestrant | lidERA[11][12][13] | Arthralgia, hot flashes, headache | Bradycardia (mostly asymptomatic and low grade).[11][13] |
Signaling Pathway and Mechanism of Action
Oral SERDs act as pure antagonists of the estrogen receptor. They bind to the ER and induce its degradation, thereby blocking estrogen-driven proliferation of cancer cells.[2] This mechanism is effective even in the presence of ESR1 mutations that can confer resistance to other endocrine therapies like aromatase inhibitors.
Caption: Mechanism of action of oral SERDs.
Experimental Protocols of Key Clinical Trials
While complete protocols are extensive, this section outlines the core design of the pivotal trials discussed.
EMBER-3 (this compound): A Phase 3, randomized, open-label, multicenter trial comparing the efficacy and safety of this compound monotherapy, this compound plus abemaciclib, and standard-of-care endocrine therapy in patients with ER+/HER2- advanced breast cancer who had progressed on prior endocrine therapy.[3][4][14] The primary endpoint was progression-free survival.[4]
EMERALD (Elacestrant): A Phase 3, randomized, open-label, active-controlled, multicenter study evaluating the efficacy and safety of elacestrant compared with standard-of-care endocrine therapy (fulvestrant or an aromatase inhibitor) in patients with ER+/HER2- advanced or metastatic breast cancer who had disease progression on one or two prior lines of endocrine therapy, including a CDK4/6 inhibitor.[6][7]
SERENA-6 (Camizestrant): A Phase 3 trial that investigated switching to camizestrant upon detection of an ESR1 mutation in patients with HR-positive, HER2-negative breast cancer.[6] The study demonstrated that early switching to camizestrant significantly reduced the risk of disease progression or death.[6]
lidERA (Giredestrant): A global, randomized, open-label, multicenter Phase 3 trial evaluating the safety and efficacy of adjuvant giredestrant compared with the current standard-of-care endocrine therapies in patients with stage I to III hormone receptor-positive, HER2-negative breast cancer who had received surgery and, if indicated, completed adjuvant or neoadjuvant chemotherapy.[11] The primary endpoint was invasive disease-free survival.[12]
Conclusion
The landscape of oral SERDs is rapidly evolving, with several agents demonstrating significant clinical benefits, particularly in patients with ESR1 mutations. This compound, the second oral SERD to receive FDA approval, has shown compelling efficacy as a monotherapy in the ESR1-mutated population and in combination with abemaciclib for all-comers.[3][5][6] Elacestrant was the first to be approved and has also shown a significant PFS benefit.[2] Camizestrant and giredestrant are also promising, with positive results in late-stage trials.[6][10][11] The choice of oral SERD may ultimately depend on factors such as ESR1 mutation status, prior lines of therapy, and the specific safety profile of each drug. As more data from ongoing trials become available, the optimal sequencing and combination strategies for these agents will become clearer, further personalizing the treatment of ER+ breast cancer.
References
- 1. Oral Selective Estrogen Receptor Degraders (SERDs) in Breast Cancer: Advances, Challenges, and Current Status - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. m.youtube.com [m.youtube.com]
- 4. hmpgloballearningnetwork.com [hmpgloballearningnetwork.com]
- 5. Updated data for Lilly's Inluriyo™ (this compound) reinforce efficacy results as monotherapy and in combination with Verzenio® (abemaciclib) in ER+, HER2- advanced breast cancer | MarketScreener [marketscreener.com]
- 6. medscape.com [medscape.com]
- 7. hematologyandoncology.net [hematologyandoncology.net]
- 8. Oral SERD, a Novel Endocrine Therapy for Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. firstwordpharma.com [firstwordpharma.com]
- 11. Oral SERD Improves Disease-Free Survival Over Standard of Care for Patients With Early-Stage Breast Cancer - The ASCO Post [ascopost.com]
- 12. Roche presents details on breast cancer pill giredestrant - European Biotechnology Magazine [european-biotechnology.com]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Next-generation SERD improves clinical outcomes breast cancer [vhio.net]
Safety Operating Guide
Proper Disposal of Imlunestrant: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper handling and disposal of Imlunestrant is critical for ensuring personnel safety and environmental protection. While some supplier safety data sheets (SDS) may classify this compound as a non-hazardous substance, other reputable sources indicate significant potential hazards. Therefore, it is imperative to handle and dispose of this compound with a high degree of caution, treating it as a hazardous substance.
This compound is an orally active, selective estrogen receptor degrader (SERD) used in cancer research.[1] Due to its mechanism of action and potential classification as a hazardous drug, specific disposal procedures must be followed to minimize exposure risks to personnel and prevent environmental contamination.
Hazard Profile of this compound
There is conflicting information regarding the hazard classification of this compound. To ensure the highest safety standards, the more stringent classifications should be considered when developing disposal protocols.
| Hazard Classification | Source | Details |
| Carcinogenicity | PubChem | H351: Suspected of causing cancer[2] |
| Reproductive Toxicity | PubChem | H360FD: May damage fertility; May damage the unborn child[2] |
| Aquatic Hazard | PubChem | H410: Very toxic to aquatic life with long lasting effects[2] |
| Hazardous Substance | MedChemExpress SDS | Not a hazardous substance or mixture[3] |
Given the potential for carcinogenicity, reproductive toxicity, and significant environmental harm, this compound should be managed as a hazardous waste.
Step-by-Step Disposal Procedures for this compound
The following procedures are based on guidelines for the disposal of hazardous pharmaceutical waste, including those that are carcinogenic and toxic to aquatic life.
Personal Protective Equipment (PPE)
Before handling this compound, ensure appropriate PPE is worn to prevent direct contact:
-
Gloves: Wear double chemotherapy gloves.[4]
-
Lab Coat: A disposable gown or dedicated lab coat should be used.
-
Eye Protection: Safety glasses with side shields or goggles are mandatory.
-
Respiratory Protection: If there is a risk of aerosol formation, a properly fitted respirator (e.g., N95 or higher) should be used.
Waste Segregation and Collection
Proper segregation of this compound waste is crucial for correct disposal.
-
Bulk this compound Waste:
-
This includes any unused or expired pure this compound, solutions with concentrations greater than 3%, or grossly contaminated items.[5]
-
Dispose of bulk this compound waste in a designated, properly labeled hazardous waste container.[4][5] These containers are often black and specifically marked for hazardous pharmaceutical waste.[5]
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.[4]
-
-
Trace this compound Waste:
-
This includes items with minimal residual contamination (less than 3% by weight of the original amount), such as empty vials, syringes, pipette tips, and contaminated PPE.[5]
-
Dispose of trace-contaminated sharps (needles, syringes) in a yellow sharps container designated for chemotherapy or hazardous drug waste.[6]
-
Other trace-contaminated materials (gloves, gowns, bench paper) should be placed in a yellow bag or container specifically for trace chemotherapy waste.[6]
-
Labeling of Waste Containers
All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazards (e.g., "Carcinogen," "Toxic to Aquatic Life")
-
The accumulation start date
Storage of Hazardous Waste
Store this compound waste in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be secure and away from general laboratory traffic. Follow your institution's guidelines for the maximum amount of waste and the time allowed for storage in an SAA.
Final Disposal
-
Never dispose of this compound waste down the drain or in the regular trash. [2][7][8] Pharmaceuticals, especially those toxic to aquatic life, can persist through wastewater treatment processes and harm the environment.[9][10]
-
The final disposal of hazardous pharmaceutical waste must be handled by a licensed hazardous waste vendor. This typically involves incineration at a permitted facility.[6]
-
Contact your institution's EHS department to arrange for the pickup and disposal of your this compound waste containers.
Experimental Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound and related materials in a laboratory setting.
Caption: Decision workflow for segregating and disposing of this compound waste.
Regulatory Context
The U.S. Environmental Protection Agency (EPA) regulates the management of hazardous waste pharmaceuticals under the Resource Conservation and Recovery Act (RCRA).[3][11] Healthcare facilities and laboratories that generate such waste must comply with these regulations, which include specific requirements for notification, labeling, and disposal.[1][11] It is essential to consult with your institution's EHS department to ensure full compliance with all applicable federal, state, and local regulations.
References
- 1. epa.gov [epa.gov]
- 2. waste360.com [waste360.com]
- 3. shipmangoodwin.com [shipmangoodwin.com]
- 4. web.uri.edu [web.uri.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. hsrm.umn.edu [hsrm.umn.edu]
- 7. How to Dispose of Unused or Expired Medications | American Cancer Society [cancer.org]
- 8. Keeping Drugs Out of Our Waterways: Safe Drug Disposal Program | Clean Water Action [cleanwater.org]
- 9. secureadrug.com [secureadrug.com]
- 10. sciencealert.com [sciencealert.com]
- 11. wiggin.com [wiggin.com]
Essential Safety and Handling of Imlunestrant in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling investigational compounds like Imlunestrant. This guide provides immediate, essential safety protocols and logistical information for the handling and disposal of this compound, grounded in available safety data sheets and regulatory information.
This compound is an orally available selective estrogen receptor degrader (SERD) with potential antineoplastic activity.[1] While some safety data sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is crucial to handle it with the utmost care due to its pharmacological activity and potential hazards, including suspected carcinogenicity, and potential for damaging fertility and the unborn child.[1]
Personal Protective Equipment (PPE)
Consistent use of appropriate personal protective equipment is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound in solid (powder) or liquid (in solvent) form.
| PPE Category | Item | Specifications |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | A fully buttoned lab coat should be worn to protect skin and personal clothing. |
| Respiratory Protection | Use in a well-ventilated area | Work should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan minimizes the risk of exposure and ensures the integrity of the compound.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[2][3]
-
Recommended storage temperatures are 4°C for the solid form and -20°C or -80°C when in solvent.[2][3]
Preparation and Use:
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2][3]
-
Avoid Contamination: Avoid the formation of dust and aerosols.[2] Do not eat, drink, or smoke in the handling area.
-
Personal Hygiene: Wash hands thoroughly after handling.
Emergency Procedures and First Aid
Immediate and appropriate action is critical in the event of an exposure.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[3] |
| Skin Contact | Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[3] Seek medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support.[3] Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[3] |
Spill and Disposal Plan
A clear plan for managing spills and disposing of waste is essential to prevent environmental contamination and further exposure.
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For liquid spills, absorb with an inert material (e.g., diatomite, universal binders).[3] For solid spills, carefully sweep or vacuum, avoiding dust generation.
-
Decontaminate: Clean the spill area and any contaminated equipment with alcohol.[3]
-
Dispose: Collect all contaminated materials in a sealed container for proper disposal.
Waste Disposal:
-
Dispose of all this compound waste, including empty containers and contaminated materials, in accordance with local, state, and federal regulations for chemical waste.
-
This compound is very toxic to aquatic life with long-lasting effects, so it is imperative to prevent it from entering drains or water courses.[1][3]
Visualizing Laboratory Workflow for Handling this compound
To further clarify the procedural steps for safely handling this compound, the following diagrams illustrate the key workflows.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
